4-Carboxypyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2/c7-4(8)3-1-5-6-2-3/h1-2H,(H,5,6)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBBXSASDSZJSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10191150 | |
| Record name | 1H-Pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10191150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37718-11-9 | |
| Record name | Pyrazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37718-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Carboxypyrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037718119 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10191150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.747 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 4-CARBOXYPYRAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4XJZ84GV8E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Carboxypyrazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0060760 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Carboxypyrazole: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Carboxypyrazole, also known as 1H-pyrazole-4-carboxylic acid, is a heterocyclic organic compound that serves as a vital building block in the synthesis of a wide array of functional molecules. Its rigid pyrazole (B372694) core, coupled with the reactive carboxylic acid moiety, makes it a valuable intermediate in medicinal chemistry and agrochemical development. This document provides a comprehensive overview of the chemical and structural properties of this compound, detailed experimental protocols for its synthesis, and visual representations of its role in metabolic and synthetic pathways.
Chemical Identity and Properties
This compound is a white to off-white crystalline solid.[1][2] It is characterized by a five-membered pyrazole ring containing two adjacent nitrogen atoms, with a carboxylic acid functional group at the 4-position.[2][3] This structure imparts both weakly basic (pyrazole ring) and acidic (carboxylic acid) properties. It is soluble in polar solvents such as water and alcohols.[2]
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference(s) |
| IUPAC Name | 1H-pyrazole-4-carboxylic acid | [4][5] |
| Synonyms | This compound, Pyrazole-4-carboxylic acid | [4] |
| CAS Number | 37718-11-9 | [5] |
| Molecular Formula | C₄H₄N₂O₂ | [4] |
| SMILES | C1=C(C=NN1)C(=O)O | [4] |
| InChIKey | IMBBXSASDSZJSX-UHFFFAOYSA-N | [4] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Weight | 112.09 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 282 °C (decomposes) | [3] |
| Boiling Point | 417.1 ± 18.0 °C (Predicted) | N/A |
| pKa (Strongest Acidic) | 3.43 (Predicted) | N/A |
| pKa (Strongest Basic) | 0.94 (Predicted) | N/A |
Structure and Spectroscopy
Molecular Structure
The molecule consists of a planar, aromatic pyrazole ring, which imparts significant thermal stability. The carboxylic acid group is conjugated with the pyrazole ring, influencing its electronic properties and reactivity.
Crystallographic Data
The crystal structure of 1H-pyrazole-4-carboxylic acid has been determined, and the data is available from the Cambridge Crystallographic Data Centre (CCDC).[4]
Table 3: Crystallographic Data for this compound
| Parameter | Value | Reference(s) |
| CCDC Deposition No. | 139857 | [4] |
| Crystal System | Data available from CCDC | N/A |
| Space Group | Data available from CCDC | N/A |
| Unit Cell Dimensions | Data available from CCDC | N/A |
| Note: Detailed crystallographic parameters are accessible through the CCDC database. |
Spectral Data
While spectral data for this compound are available from commercial sources, detailed, citable peak lists are not readily found in published literature.[4] The expected spectral characteristics are summarized below.
Table 4: Spectral Data for this compound
| Spectrum | Expected Chemical Shifts / Peaks |
| ¹H NMR | - Two singlets for the two C-H protons on the pyrazole ring (C3-H and C5-H), expected to be in the aromatic region (approx. 8.0-8.3 ppm).- A broad singlet for the carboxylic acid proton (-COOH), typically downfield (>12 ppm).- A broad singlet for the pyrazole N-H proton. |
| ¹³C NMR | - A signal for the carboxylic carbon (-COOH) in the range of 160-170 ppm.- Signals for the three distinct carbons of the pyrazole ring. The C4 carbon bearing the carboxyl group would be significantly shifted compared to the C3 and C5 carbons. |
| FTIR (cm⁻¹) | - A broad O-H stretch from the carboxylic acid dimer, typically centered around 3000 cm⁻¹.- A sharp C=O stretch from the carboxylic acid around 1700 cm⁻¹.- N-H stretching from the pyrazole ring around 3100-3300 cm⁻¹.- C=N and C=C stretching bands from the pyrazole ring in the 1400-1600 cm⁻¹ region. |
| Note: Actual spectral data should be confirmed by acquiring spectra from a commercial sample or through the cited commercial databases. |
Experimental Protocols
Synthesis of this compound
A modern and efficient synthesis of pyrazole-4-carboxylic acid derivatives proceeds from ethyl cyanoacetate (B8463686) and triethyl orthoformate, followed by cyclization, deamination, and hydrolysis. The following is a representative protocol for a related core structure, which can be adapted.[6]
Step 1: Synthesis of Ethyl 2-cyano-3-ethoxyacrylate
-
To a reaction vessel equipped with a mechanical stirrer, thermometer, and distillation apparatus, add ethyl cyanoacetate (1.0 equivalent) and triethyl orthoformate (1.2 equivalents).
-
Slowly add acetic anhydride (B1165640) (1.5 equivalents) to the stirred mixture.
-
Heat the reaction mixture to approximately 120-130°C and maintain this temperature for 2-3 hours, allowing the ethanol (B145695) byproduct to distill off.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature. The crude product can be used directly in the next step or purified by vacuum distillation.
Step 2: Synthesis of Ethyl 3-amino-1H-pyrazole-4-carboxylate
-
Dissolve the crude ethyl 2-cyano-3-ethoxyacrylate from Step 1 in a suitable solvent such as ethanol.
-
Cool the solution in an ice bath.
-
Slowly add hydrazine (B178648) hydrate (B1144303) (1.0 equivalent) dropwise to the solution, maintaining the temperature below 10°C to control the exothermic reaction.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete as monitored by TLC.
-
Cool the mixture to 0-5°C to induce precipitation of the product.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and then with deionized water.
-
Dry the product under vacuum to yield ethyl 3-amino-1H-pyrazole-4-carboxylate.
Step 3: Hydrolysis to this compound This step is an adaptation for the final product.
-
Suspend the ethyl 3-amino-1H-pyrazole-4-carboxylate in an aqueous solution of sodium hydroxide (B78521) (e.g., 2.5 M).
-
Heat the mixture to reflux for several hours to facilitate the hydrolysis of the ester to the carboxylic acid.
-
Cool the reaction mixture and acidify with a strong acid (e.g., 6 M HCl) to a pH of ~2-3, which will precipitate the this compound product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Visualization of Pathways
Metabolic Pathway of Fomepizole
This compound is the primary metabolite of Fomepizole (4-methylpyrazole), a medication used as an antidote for methanol (B129727) and ethylene (B1197577) glycol poisoning. Fomepizole competitively inhibits the enzyme alcohol dehydrogenase (ADH), preventing the formation of toxic metabolites. Fomepizole itself is then metabolized by the cytochrome P450 system to 4-hydroxymethylpyrazole, which is further oxidized to this compound.
References
- 1. WO2011064798A1 - Process for the preparation of a pyrazole derivative - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Pyrazole-4-carboxylic acid | C4H4N2O2 | CID 3015937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1H-Pyrazole-4-carboxylic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to 1H-Pyrazole-4-Carboxylic Acid: CAS Number, Safety Data, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Pyrazole-4-carboxylic acid, a heterocyclic organic compound, serves as a valuable building block in medicinal chemistry and materials science. Its structural motif is found in a variety of biologically active molecules. This technical guide provides a comprehensive overview of its Chemical Abstracts Service (CAS) number, detailed safety information, and relevant experimental protocols, tailored for researchers and professionals in drug development.
CAS Number: 37718-11-9[1]
Chemical and Physical Properties
A summary of the key chemical and physical properties of 1H-pyrazole-4-carboxylic acid is presented below.
| Property | Value |
| Molecular Formula | C4H4N2O2 |
| Molecular Weight | 112.09 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 275-280 °C |
| Solubility | Soluble in methanol (B129727) and dimethyl sulfoxide |
Safety Data
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Precautionary Statements
A comprehensive list of precautionary statements for the safe handling of 1H-pyrazole-4-carboxylic acid is provided below.
| Code | Precautionary Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P312 | Call a POISON CENTER/doctor if you feel unwell. |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. |
| P337+P313 | If eye irritation persists: Get medical advice/attention. |
| P362 | Take off contaminated clothing and wash before reuse. |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Experimental Protocols
Given the GHS classification of 1H-pyrazole-4-carboxylic acid as a skin and eye irritant, standardized protocols for assessing these hazards are highly relevant. The following sections detail the methodologies for in vitro skin and eye irritation testing based on OECD guidelines.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD 439)
This test method evaluates the potential of a chemical to cause skin irritation by measuring its cytotoxic effect on a reconstructed human epidermis model.
-
Test System: A three-dimensional reconstructed human epidermis model consisting of normal, human-derived epidermal keratinocytes.
-
Procedure:
-
A small amount of the test chemical (e.g., 25 µL of a liquid or 25 mg of a solid) is applied topically to the surface of the RhE tissue.
-
The tissue is exposed to the chemical for a defined period (e.g., 60 minutes).
-
Following exposure, the tissue is thoroughly rinsed to remove the test chemical.
-
The tissue is then incubated for a post-exposure period (e.g., 42 hours) to allow for the development of cytotoxic effects.
-
-
Viability Assessment:
-
Cell viability is determined using a colorimetric assay, most commonly the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Viable cells reduce the yellow MTT to a blue formazan (B1609692) product, which is then extracted from the tissue.
-
The amount of formazan is quantified by measuring the optical density (OD) using a spectrophotometer.
-
-
Data Interpretation:
-
The viability of the treated tissue is expressed as a percentage relative to a negative control (e.g., phosphate-buffered saline).
-
A chemical is classified as a skin irritant (Category 2) if the mean tissue viability is less than or equal to 50%.
-
In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method (OECD 492)
This method assesses the potential of a chemical to cause serious eye damage or eye irritation by evaluating its effect on a reconstructed human cornea-like epithelium model.
-
Test System: A three-dimensional reconstructed human cornea-like epithelium model composed of normal, human-derived corneal epithelial cells.
-
Procedure:
-
The test chemical is applied topically to the surface of the RhCE tissue.
-
The exposure duration is typically short (e.g., 30 minutes).
-
After exposure, the tissue is rinsed to remove the chemical.
-
A post-exposure incubation period (e.g., 2 hours) is employed.
-
-
Viability Assessment:
-
Similar to the skin irritation test, cell viability is commonly measured using the MTT assay.
-
-
Data Interpretation:
-
A chemical that results in a mean tissue viability of less than or equal to 60% is classified as an eye irritant (Category 1 or 2).
-
Chemicals with viability greater than 60% are considered non-irritating.
-
Biological Activity and Experimental Workflows
While specific signaling pathways for 1H-pyrazole-4-carboxylic acid are not extensively documented, the pyrazole (B372694) scaffold is a well-known pharmacophore present in many biologically active compounds, including antifungal agents and enzyme inhibitors. The following diagrams illustrate generalized workflows for screening compounds like 1H-pyrazole-4-carboxylic acid for such activities.
Caption: Generalized workflow for antifungal activity screening.
Caption: Generalized workflow for enzyme inhibition screening.
Conclusion
1H-Pyrazole-4-carboxylic acid (CAS No. 37718-11-9) is a chemical intermediate with clear GHS classifications indicating it is a skin and eye irritant and may cause respiratory irritation. While quantitative toxicological data is limited, the provided safety information and standardized experimental protocols offer a solid foundation for its safe handling and further investigation. The pyrazole core suggests potential for biological activity, and the outlined experimental workflows provide a roadmap for exploring its therapeutic or agrochemical potential. This guide serves as a critical resource for researchers and drug development professionals working with this versatile compound.
References
An In-depth Technical Guide to the Spectroscopic Data of 4-Carboxypyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Carboxypyrazole (also known as Pyrazole-4-carboxylic acid), a molecule of interest in medicinal chemistry and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.
Spectroscopic Data Summary
The empirical formula for this compound is C₄H₄N₂O₂ with a molecular weight of 112.09 g/mol . The spectroscopic data presented below provides key insights into its molecular structure and chemical environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure and dynamics of molecules. The ¹H and ¹³C NMR data for this compound are summarized below.
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 13.1 (broad) | Singlet | -COOH |
| 8.1 | Singlet | C3-H, C5-H |
| 13.5 (broad) | Singlet | N-H |
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (ppm) | Assignment |
| 163.5 | -COOH |
| 137.0 | C3, C5 |
| 110.0 | C4 |
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the vibration of atoms in a molecule and is used to determine the functional groups present.
Table 3: FT-IR Spectroscopic Data of this compound
| Wavenumber (cm⁻¹) | Assignment |
| 3140 | N-H stretch |
| 2500-3000 (broad) | O-H stretch (carboxylic acid) |
| 1700 | C=O stretch (carboxylic acid) |
| 1540 | C=N stretch |
| 1450 | C-N stretch |
| 1320 | C-O stretch |
| 920 | O-H bend (out-of-plane) |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition.
Table 4: Mass Spectrometry Data of this compound
| m/z Value | Relative Intensity | Assignment |
| 112 | Moderate | [M]⁺ (Molecular Ion) |
| 95 | High | [M-OH]⁺ |
| 67 | High | [M-COOH]⁺ |
| 39 | High | |
| 38 | Moderate |
Experimental Protocols
The following sections describe the general methodologies used to obtain the spectroscopic data presented above.
NMR Spectroscopy
The ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz spectrometer. The sample is prepared by dissolving approximately 10-20 mg of this compound in a suitable deuterated solvent, commonly DMSO-d₆. Tetramethylsilane (TMS) is used as an internal standard. For ¹H NMR, the spectral width is typically around 12,000 Hz with an acquisition time of 5 seconds. For ¹³C NMR, a proton-decoupled spectrum is usually acquired to simplify the spectrum and enhance sensitivity.
FT-IR Spectroscopy
The FT-IR spectrum is generally obtained using a Fourier Transform Infrared Spectrometer. The sample can be prepared as a KBr (potassium bromide) pellet. A small amount of the solid sample is mixed and ground with dry KBr powder and then pressed into a thin, transparent disk. The spectrum is then recorded, typically over a range of 4000 to 400 cm⁻¹. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, where the solid sample is placed directly on the ATR crystal.
Mass Spectrometry
The mass spectrum is typically acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample is introduced into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, which is commonly operated in Electron Ionization (EI) mode at 70 eV. The resulting fragments are analyzed by a mass analyzer, and a mass spectrum is generated.
Visualizations
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
The Dawn of a New Era in Therapeutics: A Technical Guide to the Discovery and History of Pyrazole-Based Compounds
For Immediate Release
A comprehensive technical guide detailing the discovery and history of pyrazole-based compounds has been released, offering an in-depth resource for researchers, scientists, and drug development professionals. This whitepaper traces the journey of pyrazole (B372694) from its initial synthesis in the 19th century to its establishment as a cornerstone in modern medicine and agriculture.
The guide provides a meticulous account of the seminal moments in pyrazole chemistry, beginning with its first synthesis by German chemist Ludwig Knorr in 1883. It was Knorr's subsequent discovery of Antipyrine, the first synthetic non-opioid analgesic and antipyretic, that marked a turning point in the history of pharmaceuticals, moving from reliance on natural sources to synthetic chemistry for drug creation.
This technical guide meticulously outlines the foundational "Knorr Pyrazole Synthesis," a robust method involving the condensation of 1,3-dicarbonyl compounds with hydrazines that is still fundamental in heterocyclic chemistry today. The document further explores the evolution of synthetic methodologies and the expansion of the pyrazole chemical space.
A key feature of this whitepaper is the structured presentation of quantitative data, allowing for easy comparison of the biological activities of early pyrazole compounds. Detailed experimental protocols for historically significant syntheses are also provided, offering a practical resource for laboratory work.
To further enhance understanding, the guide includes mandatory visualizations created using the DOT language. These diagrams illustrate key signaling pathways, such as the mechanism of action of early pyrazole drugs, and depict the logical flow of historical drug discovery and development processes.
Key Milestones in the History of Pyrazole-Based Compounds
| Year | Discovery/Milestone | Significance |
| 1883 | First synthesis of a substituted pyrazole by Ludwig Knorr.[1] | Laid the foundation for the entire class of pyrazole-based compounds. |
| 1887 | Synthesis of Antipyrine (phenazone) by Ludwig Knorr. | Marked the advent of synthetic analgesics and antipyretics, shifting the paradigm of drug discovery. |
| 1898 | Pyrazole synthesized from acetylene (B1199291) and diazomethane (B1218177) by Hans von Pechmann. | Provided an alternative synthetic route to the parent pyrazole ring. |
| 1959 | Isolation of the first natural pyrazole, 1-pyrazolyl-alanine, from watermelon seeds.[2] | Demonstrated that the pyrazole nucleus is not exclusively a product of synthetic chemistry. |
Mechanism of Action: Antipyrine and Cyclooxygenase Inhibition
Early pyrazole-based drugs like Antipyrine exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[3] These enzymes are critical in the biosynthesis of prostaglandins, which are key mediators of pain, fever, and inflammation.[3] Antipyrine is a non-selective inhibitor of both COX-1 and COX-2.[3]
Experimental Protocols
The Knorr Pyrazole Synthesis (1883)
The foundational synthesis of a pyrazole derivative as described by Ludwig Knorr involved the reaction of ethyl acetoacetate (B1235776) with phenylhydrazine (B124118).
Procedure:
-
Equal weights of ethyl acetoacetate and phenylhydrazine are mixed.
-
The mixture is gently warmed. A vigorous reaction ensues, and the temperature rises to approximately 100°C.
-
The reaction mixture is allowed to cool, during which it solidifies into a crystalline mass.
-
The product, 1-phenyl-3-methyl-5-pyrazolone, is purified by recrystallization from hot water.
The Drug Development Workflow in the Late 19th Century
The discovery of Antipyrine occurred during a transformative period in pharmaceutical research. The process was characterized by a blend of systematic chemical synthesis and empirical biological testing.
This in-depth technical guide serves as an invaluable resource for understanding the origins and development of pyrazole-based compounds, a class of molecules that continues to yield significant advancements in science and medicine.
References
The Synthesis of Pyrazole Carboxylic Acids: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole (B372694) carboxylic acids represent a cornerstone in medicinal chemistry and drug discovery. The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold found in numerous biologically active compounds. The incorporation of a carboxylic acid group provides a critical handle for modulating physicochemical properties, improving pharmacokinetic profiles, and establishing key interactions with biological targets. This technical guide provides an in-depth overview of the core synthetic strategies for accessing this vital class of molecules, with a focus on practical methodologies, quantitative data, and detailed experimental protocols. Pyrazole and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4][5]
Core Synthetic Strategies
The synthesis of pyrazole carboxylic acids can be broadly categorized into three main approaches:
-
Construction of the pyrazole ring with a pre-installed carboxylic acid or ester functionality. This is the most common approach and involves the cyclization of acyclic precursors.
-
Functionalization of a pre-formed pyrazole ring. This involves the introduction of a carboxylic acid group onto an existing pyrazole scaffold.
-
Synthesis from other heterocyclic systems. This involves the transformation of other ring systems into the pyrazole core.
This guide will delve into the most prevalent and synthetically useful methods within these categories.
I. Construction of the Pyrazole Ring
The de novo synthesis of the pyrazole ring is the most versatile approach to pyrazole carboxylic acids, allowing for a wide range of substitution patterns.
Knorr Pyrazole Synthesis and Related Condensations
The Knorr pyrazole synthesis is a classic and highly reliable method that involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound.[6][7][8][9][10][11][12] When a β-ketoester is used as the 1,3-dicarbonyl component, a pyrazole ester is obtained, which can then be hydrolyzed to the corresponding carboxylic acid.
A general workflow for the Knorr synthesis of pyrazole carboxylic acids is as follows:
Caption: Knorr pyrazole synthesis workflow.
Experimental Protocol: Synthesis of 5-acetyl-1H-pyrazole-3-carboxylic acid
A reported synthesis of 5-acetyl-1H-pyrazole-3-carboxylic acid involves the reaction of diethyl oxalate (B1200264) with 3,3-dimethoxybutan-2-one (B1329833) to form an intermediate, which is then reacted with hydrazine hydrochloride.[13]
Table 1: Examples of Knorr Synthesis for Pyrazole Carboxylic Acid Precursors
| R1 | R2 | R3 | Hydrazine | Catalyst/Solvent | Product | Yield (%) | Reference |
| Me | H | COOEt | Hydrazine hydrate | Acetic acid/Ethanol | Ethyl 5-methyl-1H-pyrazole-3-carboxylate | - | [1] |
| Ph | H | COOEt | Phenylhydrazine | - | Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate | - | [1] |
| Me | H | COMe | Phenylhydrazine | Acetic acid/Ethanol | 1-(1,5-diphenyl-1H-pyrazol-3-yl)ethanone | High | [4] |
[3+2] Cycloaddition Reactions
1,3-dipolar cycloaddition reactions provide a powerful and often regioselective route to pyrazoles. The reaction of a diazo compound (as the 1,3-dipole) with an alkyne is a common strategy.[14][15] When an α-diazocarbonyl compound is used, the resulting pyrazole directly bears an ester or related functionality.
Caption: [3+2] Cycloaddition for pyrazole synthesis.
Another important [3+2] cycloaddition involves the reaction of nitrile imines (generated in situ from hydrazonoyl halides) with alkenes.[16]
Experimental Protocol: Catalyst-Free Synthesis of Pyrazoles
The synthesis of pyrazoles via 1,3-dipolar cycloaddition of diazo compounds to alkynes can proceed simply by heating, and with α-diazocarbonyl substrates, the reactions can be conducted under solvent-free conditions to afford the pyrazole products in high yields without any work-up or purification.[14]
Table 2: Synthesis of Pyrazoles via Cycloaddition
| Diazo Compound | Alkyne | Conditions | Product | Yield (%) | Reference |
| Ethyl diazoacetate | Phenylacetylene | Heat | Ethyl 5-phenyl-1H-pyrazole-3-carboxylate | High | [14] |
| Methyl diazoacetate | Dimethyl acetylenedicarboxylate | Heat | Dimethyl 1H-pyrazole-3,4-dicarboxylate | High | [14] |
Multicomponent Reactions
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules like pyrazole carboxylic acid esters in a single step. A common MCR involves the reaction of an aldehyde, a β-ketoester, and a hydrazine.[17][18]
Caption: Multicomponent synthesis of pyrazole esters.
Experimental Protocol: One-Pot Synthesis of Pyrazole-4-carboxylic Acid Ethyl Ester Derivatives
A mixture of ethyl acetoacetate (B1235776) (10 mmol), an aldehyde (10 mmol), a hydrazine derivative (10 mmol), and a catalytic amount of magnetic ionic liquid ([bmim][FeCl4]) are reacted with a flow of oxygen. The reaction progress is monitored by TLC. After completion, the magnetic ionic liquid is separated by a magnet, and the product is purified by recrystallization from isopropanol, affording yields of 75-92%.[17]
II. Functionalization of a Pre-formed Pyrazole Ring
Oxidation of Alkyl Substituents
A straightforward method to introduce a carboxylic acid group is the oxidation of an alkyl group, typically a methyl group, on a pre-existing pyrazole ring.[19][20][21] Common oxidizing agents include potassium permanganate (B83412) (KMnO4).
Experimental Protocol: Synthesis of 1H-Pyrazole-3,5-dicarboxylic acid
3,5-Dimethyl-1H-pyrazole (0.818 mol) is dissolved in 700 mL of water at 70°C. Potassium permanganate (3.271 mol) is added while maintaining the temperature below 90°C. After cooling, the manganese dioxide precipitate is filtered off. The filtrate is acidified to pH 2 with HCl, and the precipitated product is collected by filtration. The yield is 33%.[20]
Table 3: Oxidation of Substituted Pyrazoles
| Starting Material | Oxidizing Agent | Product | Yield (%) | Reference |
| 3,5-Dimethyl-1H-pyrazole | KMnO4 | 1H-Pyrazole-3,5-dicarboxylic acid | 33 | [20] |
| 5-Methyl-1H-pyrazole-3-carboxylic acid | KMnO4 | 1H-Pyrazole-3,5-dicarboxylic acid | - | [21] |
Vilsmeier-Haack Reaction followed by Oxidation
The Vilsmeier-Haack reaction introduces a formyl group (-CHO) onto the pyrazole ring, typically at the 4-position. The resulting pyrazole-4-carboxaldehyde can then be oxidized to the corresponding carboxylic acid.[17][22][23]
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 6. pharmajournal.net [pharmajournal.net]
- 7. jk-sci.com [jk-sci.com]
- 8. name-reaction.com [name-reaction.com]
- 9. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 10. benchchem.com [benchchem.com]
- 11. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents [patents.google.com]
- 14. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Pyrazole synthesis [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. sid.ir [sid.ir]
- 18. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 19. Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 3,5-PYRAZOLEDICARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 21. 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 22. tandfonline.com [tandfonline.com]
- 23. researchgate.net [researchgate.net]
4-Carboxypyrazole: A Versatile Scaffold in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Carboxypyrazole, a heterocyclic carboxylic acid, has emerged as a cornerstone building block in the field of organic synthesis. Its unique structural features, including the presence of a reactive carboxylic acid moiety and a stable pyrazole (B372694) ring, render it an exceptionally versatile precursor for the construction of a diverse array of complex molecules. This technical guide provides a comprehensive overview of this compound, encompassing its synthesis, physicochemical properties, and its pivotal role in the development of novel pharmaceuticals, agrochemicals, and functional materials. Detailed experimental protocols for key synthetic transformations and a thorough examination of its application in medicinal chemistry, particularly as a scaffold for kinase and enzyme inhibitors, are presented. Furthermore, this guide elucidates the signaling pathways modulated by this compound derivatives and showcases its utility in the burgeoning field of metal-organic frameworks (MOFs). All quantitative data has been systematically organized into tables for facile comparison, and critical biological pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear and concise understanding of the underlying principles.
Introduction
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its presence in numerous clinically approved drugs. The incorporation of a carboxylic acid group at the 4-position of the pyrazole ring bestows upon the molecule a valuable handle for a wide range of chemical modifications. This strategic functionalization allows for the facile introduction of various pharmacophores and the modulation of physicochemical properties, making this compound an attractive starting material for the synthesis of targeted therapeutics and other functional organic molecules. Its ability to participate in a multitude of reactions, including amidation, esterification, and as a ligand in coordination chemistry, underscores its significance as a versatile building block.
Physicochemical Properties of this compound
This compound, also known as pyrazole-4-carboxylic acid, is a white to off-white crystalline solid. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₄H₄N₂O₂ | [1] |
| Molecular Weight | 112.09 g/mol | [1] |
| Melting Point | 275-280 °C (decomposes) | |
| Appearance | White to off-white powder | |
| Solubility | Soluble in hot water and polar organic solvents | |
| pKa | ~3.5 |
Synthesis of this compound and its Derivatives
The synthesis of the this compound core and its subsequent derivatization can be achieved through several efficient synthetic routes. The Vilsmeier-Haack reaction and multicomponent reactions are among the most prominent and versatile methods employed.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds. In the context of pyrazole synthesis, this reaction is typically used to introduce a formyl group at the 4-position, which can then be oxidized to the desired carboxylic acid. A general workflow for this process is depicted below.
Caption: General workflow for the synthesis of this compound via the Vilsmeier-Haack reaction.
Experimental Protocol: Synthesis of 1-phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction [2]
-
Preparation of the Vilsmeier Reagent: To a flask containing N,N-dimethylformamide (DMF, 10 mL), phosphorus oxychloride (POCl₃, 1.1 mL, 12 mmol) is added dropwise with stirring at 0-5 °C. The mixture is stirred for 30 minutes to form the Vilsmeier reagent.[2]
-
Formylation: The appropriate hydrazone (4 mmol) is added to the prepared Vilsmeier reagent.[2] The reaction mixture is then stirred at 60-65 °C for 3 hours.[2]
-
Work-up: After completion of the reaction (monitored by TLC), the mixture is poured into ice-cold water. The resulting solution is neutralized with a saturated sodium bicarbonate solution. The precipitated solid is filtered, washed with water, and recrystallized from ethanol (B145695) to afford the desired 4-formylpyrazole derivative.[2]
-
Oxidation to Carboxylic Acid: The 4-formylpyrazole derivative is then oxidized to the corresponding carboxylic acid using standard oxidizing agents such as potassium permanganate (B83412) or chromium trioxide.
Multicomponent Reactions
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. Several MCRs have been developed for the synthesis of highly substituted pyrazole-4-carboxylates.
Experimental Protocol: One-Pot Synthesis of Ethyl 1,3,5-trisubstituted-1H-pyrazole-4-carboxylates [3]
-
Reaction Setup: A mixture of a β-ketoester (e.g., ethyl acetoacetate, 10 mmol), an aldehyde (10 mmol), a hydrazine (B178648) derivative (10 mmol), and a catalytic amount of a magnetic ionic liquid ([bmim][FeCl₄], 1.5 mmol) is placed in a round-bottom flask.[3]
-
Reaction Conditions: The reaction is carried out under a flow of oxygen. The progress of the reaction is monitored by thin-layer chromatography (TLC).[3]
-
Work-up and Purification: Upon completion, the magnetic ionic liquid catalyst is separated using an external magnet. The supernatant is decanted, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from isopropanol (B130326) to yield the pure pyrazole-4-carboxylic acid ethyl ester derivative.[3] Yields for this method are reported to be in the range of 75-92%.[3]
Caption: General workflow for the multicomponent synthesis of pyrazole-4-carboxylate esters.
Applications in Organic Synthesis
This compound serves as a versatile platform for the synthesis of a wide range of biologically active compounds and functional materials.
Drug Development
The this compound scaffold is a prominent feature in the design of various therapeutic agents, particularly enzyme and receptor inhibitors.
Aberrant signaling of Fibroblast Growth Factor Receptors (FGFRs) is implicated in the pathogenesis of numerous cancers. Consequently, FGFRs have emerged as critical targets for cancer therapy. Derivatives of 5-amino-1H-pyrazole-4-carboxamide have been developed as potent and selective pan-FGFR covalent inhibitors.[4]
FGFR Signaling Pathway
The binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.
Caption: Simplified FGFR signaling pathway and the inhibitory action of 5-amino-1H-pyrazole-4-carboxamide derivatives.
Quantitative Data: Biological Activity of FGFR Inhibitors
| Compound | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR2 V564F IC₅₀ (nM) | Cell Line (NCI-H520) IC₅₀ (nM) | Reference |
| 10h | 46 | 41 | 99 | 62 | 19 | [4] |
Xanthine (B1682287) oxidase is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout. 1-Phenyl-pyrazole-4-carboxylic acid derivatives have been identified as potent inhibitors of xanthine oxidase.[5]
Xanthine Oxidase Metabolic Pathway
Caption: The role of xanthine oxidase in purine metabolism and its inhibition by 1-phenyl-pyrazole-4-carboxylic acid derivatives.
Quantitative Data: Xanthine Oxidase Inhibitory Activity
| Compound | XOR IC₅₀ (nM) | Reference |
| 16c | 5.7 | [5] |
| 16d | 5.7 | [5] |
| 16f | 4.2 | [5] |
| Febuxostat (control) | 5.4 | [5] |
Agrochemicals
Pyrazole-4-carboxamides have been extensively investigated as potent fungicides. These compounds often target the succinate (B1194679) dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi, leading to the disruption of fungal respiration and ultimately cell death.
Experimental Protocol: Synthesis of Pyrazole-4-carboxamides as Fungicides [6][7]
-
Esterification and Methylation: Ethyl 1H-pyrazole-4-carboxylate is methylated using dimethyl sulfate (B86663) in the presence of sodium bicarbonate to yield ethyl 1-methyl-1H-pyrazole-4-carboxylate.[6]
-
Saponification: The resulting ester is saponified using a solution of sodium hydroxide (B78521) in a mixture of water and ethanol to afford 1-methyl-1H-pyrazole-4-carboxylic acid.[6]
-
Acid Chloride Formation: The carboxylic acid is then converted to the corresponding acid chloride by refluxing with thionyl chloride.[6]
-
Amidation: Finally, the pyrazole acid chloride is reacted with various substituted amines in the presence of a base like triethylamine (B128534) in a suitable solvent such as dichloromethane (B109758) to furnish the target pyrazole-4-carboxamide derivatives.[6][7]
Quantitative Data: Antifungal Activity of Pyrazole-4-carboxamides
| Compound | Alternaria solani EC₅₀ (µg/mL) | Fusarium oxysporum Inhibition at 100 µg/mL (%) | Reference |
| 8d | - | 100 | [8][9] |
| 8j | 3.06 | >90 | [8][9] |
Functional Materials: Metal-Organic Frameworks (MOFs)
This compound and its derivatives are excellent ligands for the construction of metal-organic frameworks (MOFs). The pyrazole nitrogen atoms and the carboxylate oxygen atoms can coordinate to metal ions, leading to the formation of porous, crystalline materials with potential applications in gas storage, separation, and catalysis.[10]
Experimental Protocol: Solvothermal Synthesis of a Cd-MOF [10]
-
Reaction Mixture: A mixture of 1H-pyrazole-4-carboxylic acid (Hpzca), cadmium nitrate (B79036) tetrahydrate, and a solvent such as N,N-dimethylformamide (DMF) is placed in a Teflon-lined stainless steel autoclave.
-
Solvothermal Reaction: The autoclave is sealed and heated in an oven at a specific temperature (e.g., 120 °C) for a designated period (e.g., 72 hours).
-
Isolation and Characterization: After cooling to room temperature, the resulting crystals are collected by filtration, washed with the solvent, and dried. The structure of the MOF is then determined by single-crystal X-ray diffraction. One such synthesized complex, {[Cd(Hpzca)₂(H₂O)₃]·H₂O}n, forms a 1D polymer.[10]
Conclusion
This compound has firmly established itself as a highly valuable and versatile building block in contemporary organic synthesis. Its facile synthesis and the reactivity of its functional groups have enabled the creation of a vast library of derivatives with significant applications in drug discovery, agrochemicals, and materials science. The ability to fine-tune the biological activity and material properties through systematic structural modifications of the this compound scaffold ensures its continued importance in the development of innovative chemical entities. The detailed protocols and compiled data within this guide are intended to serve as a valuable resource for researchers and scientists working in these dynamic fields, facilitating the further exploration and exploitation of this remarkable heterocyclic compound.
References
- 1. Pyrazole-4-carboxylic acid | C4H4N2O2 | CID 3015937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. sid.ir [sid.ir]
- 4. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - ProQuest [proquest.com]
- 10. researchgate.net [researchgate.net]
Physical properties of 4-Carboxypyrazole such as melting point and solubility
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 4-Carboxypyrazole (also known as Pyrazole-4-carboxylic acid), a heterocyclic compound of interest in medicinal chemistry and agrochemical development.[1][2] Understanding these properties is fundamental for its synthesis, purification, formulation, and application in research and development.
Core Physicochemical Properties
This compound is an organic compound featuring a five-membered pyrazole (B372694) ring substituted with a carboxylic acid group at the 4-position.[1] This structure contributes to its acidic nature and its physical characteristics, such as a high melting point and solubility in polar solvents.[1] It typically presents as a white to off-white crystalline solid or powder.[1][3][4]
Quantitative Physical Data
The key physical properties of this compound are summarized in the table below. These values are essential for laboratory handling, reaction setup, and analytical method development.
| Property | Value | Notes | Source |
| Molecular Formula | C₄H₄N₂O₂ | - | [1][3][5] |
| Molecular Weight | 112.09 g/mol | - | [5] |
| Melting Point | 275 - 282 °C | Decomposes upon melting. | [3][4] |
| Water Solubility | 75.1 g/L | Predicted value. | [6] |
| General Solubility | Soluble | Soluble in polar solvents like water and alcohols. | [1] |
| Appearance | White to off-white crystalline solid/powder | - | [1][3][4] |
Metabolic Relationship
This compound is a known human metabolite of Fomepizole (4-methylpyrazole), a drug used as an antidote for methanol (B129727) and ethylene (B1197577) glycol poisoning.[6] The metabolic pathway is a straightforward oxidation of the methyl group.
Caption: Metabolic conversion of Fomepizole to this compound.
Experimental Protocols
Detailed experimental data for the physical properties of this compound are not extensively published. However, the following sections describe standard methodologies for determining melting point and solubility, which are applicable to this compound.
The melting point of a crystalline solid like this compound is typically determined using the capillary melting point method. This technique involves heating a small sample in a sealed capillary tube and observing the temperature range over which it melts.
Workflow for Melting Point Determination
Caption: Standard workflow for melting point determination.
Protocol:
-
Sample Preparation: A small amount of dry, purified this compound is finely ground and packed into a thin-walled capillary tube, which is then sealed at one end.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which allows for controlled heating and clear observation of the sample.
-
Heating and Observation: The sample is heated at a steady, slow rate.
-
Data Recording: The temperature at which the first drop of liquid appears is recorded, as is the temperature at which the entire sample becomes liquid. This range is reported as the melting point. Given that this compound decomposes, the temperature at which decomposition (e.g., charring) begins is noted.[3]
To quantitatively determine the solubility of this compound in a specific solvent (e.g., water, ethanol), the isothermal shake-flask method is a reliable and widely used technique.[7]
Workflow for Solubility Determination
Caption: Workflow for the isothermal shake-flask solubility method.
Protocol:
-
Preparation of Saturated Solution: An excess amount of solid this compound is added to a vial containing a precise volume of the solvent of interest. This ensures that a saturated solution is formed at equilibrium.[7]
-
Equilibration: The vial is sealed and placed in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25 °C). The mixture is agitated for a sufficient period (typically 24-72 hours) to ensure that solid-liquid equilibrium is reached.[7]
-
Sample Separation: After equilibration, the agitation is stopped, and the excess solid is allowed to settle. A sample of the supernatant is carefully withdrawn.
-
Analysis: The concentration of this compound in the clear, saturated solution is determined using a calibrated analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy. The result is reported as the solubility at that specific temperature.
References
- 1. CAS 37718-11-9: Pyrazole-4-carboxylic acid | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Pyrazole-4-carboxylic acid [chembk.com]
- 4. Pyrazole-4-carboxylic Acid 37718-11-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. Pyrazole-4-carboxylic acid | C4H4N2O2 | CID 3015937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. hmdb.ca [hmdb.ca]
- 7. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Carboxypyrazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 4-carboxypyrazole, a key building block in the development of pharmaceuticals and other bioactive molecules. The synthesis is presented as a two-step process, beginning with the formation of an ester intermediate, ethyl pyrazole-4-carboxylate, followed by its hydrolysis to yield the final carboxylic acid product.
Experimental Protocols
Part 1: Synthesis of Ethyl 1H-pyrazole-4-carboxylate
This protocol outlines the synthesis of the ethyl ester intermediate via the cyclocondensation of (ethoxycarbonyl)malondialdehyde and hydrazine (B178648).
Materials and Reagents:
-
(Ethoxycarbonyl)malondialdehyde (ethyl 2-formyl-3-oxopropanoate)
-
Hydrazine
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel (for column chromatography)
-
Standard laboratory glassware (e.g., round-bottom flask, condenser)
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 27.6 g (192 mmol) of (ethoxycarbonyl)malondialdehyde in 150 mL of ethanol.[1]
-
Cool the solution in an ice bath.
-
Slowly add 6.2 g (193 mmol) of hydrazine to the cooled solution with stirring.[1]
-
Remove the ice bath and continue stirring the reaction mixture at room temperature for 17 hours.[1]
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]
-
Upon completion, remove the ethanol under reduced pressure using a rotary evaporator.[1]
-
The resulting residue is then purified by silica gel column chromatography, eluting with a mixture of dichloromethane and ethyl acetate.[1]
-
Combine the fractions containing the product and remove the solvent under vacuum to yield ethyl 1H-pyrazole-4-carboxylate as yellow crystals.[1]
Part 2: Synthesis of this compound
This section details the hydrolysis (saponification) of ethyl 1H-pyrazole-4-carboxylate to the final product, this compound.
Materials and Reagents:
-
Ethyl 1H-pyrazole-4-carboxylate
-
Sodium hydroxide (B78521) (NaOH)
-
Methanol (B129727) (MeOH)
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Ethyl ether
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Heating mantle or oil bath
-
Rotary evaporator
Procedure:
-
Dissolve the ethyl 1H-pyrazole-4-carboxylate in a mixture of methanol and a 30% aqueous solution of sodium hydroxide.[2]
-
Heat the mixture to reflux and maintain with stirring for approximately 4 hours.[2]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled mixture into water and perform an extraction with ethyl ether (e.g., 2 x 50 mL) to remove any unreacted ester.
-
Carefully acidify the aqueous layer with concentrated hydrochloric acid until the pH is acidic.
-
Extract the product from the acidified aqueous layer using ethyl ether (e.g., 3 x 80 mL).[2]
-
Combine the organic extracts and wash them with water, followed by drying over anhydrous sodium sulfate.[2]
-
Filter off the drying agent and concentrate the solution under reduced pressure to yield this compound.
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound.
| Step | Reactant | Moles (mmol) | Reagent | Moles (mmol) | Solvent | Temperature | Time (h) | Product | Yield (%) |
| 1 | (Ethoxycarbonyl)malondialdehyde | 192 | Hydrazine | 193 | Ethanol | Room Temp. | 17 | Ethyl 1H-pyrazole-4-carboxylate | 72.4[1] |
| 2 | Ethyl 1H-pyrazole-4-carboxylate | - | NaOH | - | Methanol/Water | Reflux | 4 | This compound | >95 (Typical) |
Visualizations
Chemical Reaction Pathway
Caption: Reaction scheme for the two-step synthesis of this compound.
Experimental Workflow
Caption: Workflow diagram for the synthesis of this compound.
References
Microwave-Assisted Synthesis of 4-Carboxypyrazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the microwave-assisted synthesis of 4-carboxypyrazole derivatives. It highlights the advantages of microwave irradiation over conventional heating methods and explores the applications of these compounds in drug discovery and agrochemical research, with a focus on their roles as kinase and succinate (B1194679) dehydrogenase inhibitors.
Introduction
Pyrazole-4-carboxylic acid and its derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities. These scaffolds are integral to the development of new therapeutic agents and agrochemicals. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate the synthesis of these valuable compounds, offering significant advantages in terms of reaction speed, yield, and energy efficiency compared to traditional heating methods. This technology allows for rapid and uniform heating of the reaction mixture, leading to shorter reaction times and often cleaner reaction profiles.[1][2][3]
Applications of this compound Derivatives
The unique structural features of this compound derivatives make them versatile scaffolds in medicinal and agricultural chemistry.
In Drug Development:
-
Anticancer Agents: A primary application of these derivatives is in oncology. They have been extensively investigated as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.[4] By targeting kinases like Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Rho-associated kinase (ROCK), these compounds can disrupt the cell cycle, inhibit tumor growth, and induce apoptosis.[4][5][6][7][8][9][10]
-
Anti-inflammatory and Analgesic Agents: Certain pyrazole (B372694) derivatives exhibit potent anti-inflammatory and analgesic properties.
-
Antibacterial and Antifungal Agents: The pyrazole nucleus is a key component in a variety of antimicrobial agents.
In Agrochemicals:
-
Fungicides: this compound carboxamides have been successfully developed as fungicides that target the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi, disrupting their energy production.[11][12][13][14]
-
Herbicides and Insecticides: The pyrazole scaffold is also found in various herbicidal and insecticidal compounds.
Microwave-Assisted Synthesis Protocols
Microwave-assisted synthesis offers a significant improvement over conventional heating methods for preparing this compound derivatives, primarily through accelerated reaction times and increased yields.
General Workflow for Microwave-Assisted Synthesis
The following diagram illustrates a typical workflow for the microwave-assisted synthesis of this compound derivatives, starting from hydrazones.
Caption: General workflow for microwave-assisted synthesis.
Protocol 1: Microwave-Assisted Vilsmeier-Haack Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde
This protocol describes the synthesis of a pyrazole-4-carbaldehyde, a key precursor to 4-carboxypyrazoles, using a microwave-assisted Vilsmeier-Haack reaction.
Materials:
-
1-(1-phenylethylidene)-2-phenylhydrazine (hydrazone)
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Potassium carbonate (K₂CO₃) solution
-
Ethanol (B145695) or Acetonitrile
Equipment:
-
Microwave reactor
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Preparation of the Vilsmeier-Haack Reagent: In a flask, cool DMF in an ice bath. Slowly add POCl₃ dropwise with constant stirring.
-
Reaction Setup: To the prepared Vilsmeier-Haack reagent, add a solution of 1-(1-phenylethylidene)-2-phenylhydrazine in a minimal amount of a suitable solvent (e.g., ethanol or acetonitrile).[15]
-
Microwave Irradiation: Place the reaction vessel in the microwave reactor. Irradiate the mixture at a specified power and temperature for a short duration. Typical conditions can range from 200W for 5-15 minutes.[15]
-
Work-up: After the reaction is complete, pour the mixture onto crushed ice.
-
Neutralization: Neutralize the solution with a potassium carbonate solution until it reaches a basic pH.
-
Isolation: The solid product that precipitates is collected by filtration, washed with water, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Data Comparison: Conventional vs. Microwave Synthesis
| Parameter | Conventional Heating | Microwave Irradiation | Reference |
| Reaction Time | 2-7 hours | 5-15 minutes | [15] |
| Temperature | 70-80 °C | 90 °C | [16] |
| Yield | Moderate | High (often >80%) | [17] |
Protocol 2: Microwave-Assisted Synthesis of Ethyl 1H-pyrazole-4-carboxylates
This protocol outlines a one-pot, three-component synthesis of a pyrazole-4-carboxylic acid ester derivative under microwave irradiation.
Materials:
-
Ethyl acetoacetate
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Hydrazine (B178648) derivative (e.g., phenylhydrazine)
-
Ethanol
-
Formic acid (catalyst)
Equipment:
-
Microwave reactor
-
Reaction vessel suitable for microwave synthesis
Procedure:
-
Reaction Mixture Preparation: In a microwave-compatible reaction vessel, mix ethyl acetoacetate, the aromatic aldehyde, and the hydrazine derivative in ethanol.
-
Catalyst Addition: Add a catalytic amount of formic acid to the mixture.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture for 4-7 minutes.[1][2]
-
Work-up: After cooling, the reaction mixture is typically poured into cold water to precipitate the product.
-
Isolation and Purification: The solid product is collected by filtration, washed with water, and can be purified by recrystallization from ethanol.
Data Summary: Microwave Synthesis of Pyrazole Derivatives
| Product Type | Reactants | Microwave Conditions | Yield | Reference |
| Pyrazole-4-carbaldehydes | Hydrazones, Vilsmeier Reagent | 200 W, 5-15 min | >80% | [15] |
| Pyrazole-4-carboxylates | Hydrazones, Acetoacetates | Solvent-free, 3-5 min | Quantitative | [18] |
| Pyrazole Derivatives | Propanoyl hydrazine, Aldehydes | 4-7 min | 78-92% | [1][2] |
Signaling Pathways and Mechanisms of Action
This compound Derivatives as Kinase Inhibitors in Cancer
Many this compound derivatives exert their anticancer effects by inhibiting protein kinases involved in cell cycle regulation and signal transduction.
CDK Inhibition Pathway:
Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle. Their inhibition by this compound derivatives can lead to cell cycle arrest and apoptosis.
Caption: Inhibition of the CDK pathway by this compound derivatives.
EGFR Signaling Pathway Inhibition:
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overactive, can lead to uncontrolled cell growth. This compound derivatives can block this pathway.[9][10][19][20]
Caption: Inhibition of the EGFR signaling pathway.
This compound Derivatives as Succinate Dehydrogenase Inhibitors (SDHIs) in Fungi
In fungi, this compound carboxamides act as potent inhibitors of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain.
Mechanism of SDH Inhibition:
Caption: Inhibition of fungal succinate dehydrogenase.
Conclusion
Microwave-assisted synthesis is a highly efficient and green method for the preparation of this compound derivatives. This technology significantly reduces reaction times and improves yields, facilitating the rapid generation of diverse compound libraries for screening in drug discovery and agrochemical research. The potent and varied biological activities of these compounds, particularly as kinase inhibitors for cancer therapy and SDH inhibitors for fungal control, underscore their importance and potential for further development. The protocols and data presented herein provide a valuable resource for researchers in these fields.
References
- 1. Microwave-Induced Synthesis of Some Novel Fungicidal Pyrazole Derivatives | Journal of Nepal Chemical Society [nepjol.info]
- 2. Microwave-Induced Synthesis of Some Novel Fungicidal Pyrazole Derivatives | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and biological evaluation of 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives as potent CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rjptonline.org [rjptonline.org]
- 10. Pyrazole derivatives as potent EGFR inhibitors: synthesis, biological evaluation and in silico and biodistribution study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of N-(4-fluoro-2-(phenylamino)phenyl)-pyrazole-4-carboxamides as potential succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of Highly Efficient Novel Antifungal Lead Compounds Targeting Succinate Dehydrogenase: Pyrazole-4-carboxamide Derivatives with an N-Phenyl Substituted Amide Fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase: Design, Synthesis, Three-Dimensional Quantitative Structure-Activity Relationship, and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. degres.eu [degres.eu]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Microwave-assisted green approach toward the unexpected synthesis of pyrazole-4-carboxylates | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. dovepress.com [dovepress.com]
One-Pot Synthesis of Substituted Pyrazole-4-Carboxylic Acids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted pyrazole-4-carboxylic acids are a pivotal class of heterocyclic compounds widely recognized for their diverse biological activities, forming the core scaffold of numerous pharmaceutical agents. Traditional multi-step synthetic routes to these molecules are often plagued by drawbacks such as low overall yields, tedious purification procedures, and significant waste generation. This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of substituted pyrazole-4-carboxylic acids and their ester precursors. These methods leverage multicomponent reactions, offering advantages in terms of operational simplicity, time- and cost-effectiveness, and alignment with the principles of green chemistry.
Introduction
The pyrazole (B372694) nucleus is a prominent feature in a vast array of compounds with important biological activities, including anti-inflammatory, antimicrobial, anticancer, and antipyretic properties.[1] The synthesis of pyrazole-4-carboxylic acid derivatives, in particular, has garnered significant attention in medicinal chemistry. The classic approach to pyrazole synthesis, the Knorr cyclocondensation, involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative.[2][3] Modern synthetic strategies have evolved to incorporate this key reaction into one-pot, multicomponent methodologies, where the 1,3-dicarbonyl intermediate is generated in situ.[2][4] This approach streamlines the synthetic process, enhancing efficiency and atom economy.
This document outlines robust and versatile one-pot protocols for the synthesis of substituted pyrazole-4-carboxylic acid esters, which can be subsequently hydrolyzed to the corresponding carboxylic acids. The primary focus is on a three-component reaction involving an aldehyde, a β-ketoester, and a hydrazine derivative.
Three-Component One-Pot Synthesis of Pyrazole-4-Carboxylate Esters
A highly efficient and widely applicable one-pot synthesis of substituted pyrazole-4-carboxylate esters involves the condensation of an aldehyde, a β-ketoester, and a hydrazine derivative. This reaction can be catalyzed by various agents, including Lewis acids and ionic liquids, to afford high yields of the desired products.[1][2]
General Reaction Scheme
Caption: General workflow for the three-component one-pot synthesis.
Experimental Protocols
Protocol 1: Magnetic Ionic Liquid Catalyzed Synthesis
This protocol utilizes a recyclable magnetic ionic liquid, 1-butyl-3-methylimidazolium tetrachloroferrate ([bmim][FeCl₄]), as a catalyst under mild, solvent-free conditions with oxygen as a green oxidant.[1]
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
β-Ketoester (e.g., ethyl acetoacetate)
-
Hydrazine derivative (e.g., phenylhydrazine)
-
Magnetic ionic liquid ([bmim][FeCl₄])
-
Oxygen supply
-
Ethyl acetate (B1210297)
Procedure:
-
In a round-bottom flask, combine the aldehyde (10 mmol), ethyl acetoacetate (B1235776) (10 mmol), hydrazine derivative (10 mmol), and freshly prepared [bmim][FeCl₄] (1.5 mmol).
-
Introduce a flow of oxygen into the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add ethyl acetate to the reaction mixture.
-
Separate the magnetic ionic liquid catalyst using an external magnet.
-
Wash the catalyst with ethyl acetate and dry under vacuum for reuse.
-
Evaporate the solvent from the product solution under reduced pressure.
-
Recrystallize the crude product from isopropanol to afford the pure pyrazole-4-carboxylic acid ethyl ester derivative.
Protocol 2: Ytterbium(III) Perfluorooctanoate Catalyzed Synthesis
This method employs Yb(PFO)₃ as a mild and highly efficient Lewis acid catalyst.[2]
Materials:
-
Aldehyde
-
β-Ketoester
-
Hydrazine derivative
-
Ytterbium(III) perfluorooctanoate (Yb(PFO)₃)
-
Appropriate solvent (e.g., ethanol)
Procedure:
-
To a solution of the aldehyde and β-ketoester in the chosen solvent, add the hydrazine derivative.
-
Add a catalytic amount of Yb(PFO)₃ to the mixture.
-
Stir the reaction mixture at the appropriate temperature (e.g., room temperature to reflux) and monitor by TLC.
-
After the reaction is complete, quench the reaction and perform a standard aqueous work-up.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography or recrystallization.
Data Presentation: Synthesis of Various Pyrazole-4-Carboxylate Esters
The following table summarizes the synthesis of various pyrazole-4-carboxylate esters using the three-component one-pot method with a magnetic ionic liquid catalyst.
| Entry | Aldehyde (R¹) | β-Ketoester (R²) | Hydrazine (R³) | Product | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | Phenylhydrazine | Ethyl 1,5-diphenyl-3-methyl-1H-pyrazole-4-carboxylate | 92 |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Phenylhydrazine | Ethyl 5-(4-chlorophenyl)-1-phenyl-3-methyl-1H-pyrazole-4-carboxylate | 90 |
| 3 | 4-Methoxybenzaldehyde | Ethyl acetoacetate | Phenylhydrazine | Ethyl 5-(4-methoxyphenyl)-1-phenyl-3-methyl-1H-pyrazole-4-carboxylate | 88 |
| 4 | 4-Nitrobenzaldehyde | Ethyl acetoacetate | Phenylhydrazine | Ethyl 5-(4-nitrophenyl)-1-phenyl-3-methyl-1H-pyrazole-4-carboxylate | 85 |
| 5 | Benzaldehyde | Methyl acetoacetate | Phenylhydrazine | Methyl 1,5-diphenyl-3-methyl-1H-pyrazole-4-carboxylate | 89 |
| 6 | Benzaldehyde | Ethyl acetoacetate | Hydrazine hydrate | Ethyl 5-phenyl-3-methyl-1H-pyrazole-4-carboxylate | 78 |
| 7 | Propanal | Ethyl acetoacetate | Phenylhydrazine | Ethyl 3-methyl-1-phenyl-5-propyl-1H-pyrazole-4-carboxylate | 75 |
Data is representative and compiled from literature reports.[1]
Saponification to Pyrazole-4-Carboxylic Acids
The synthesized pyrazole-4-carboxylate esters can be readily hydrolyzed to the corresponding carboxylic acids via saponification.
General Reaction Scheme
Caption: Workflow for the saponification of pyrazole esters.
Experimental Protocol
Materials:
-
Substituted pyrazole-4-carboxylate ester
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve the pyrazole-4-carboxylate ester in a mixture of ethanol and water.
-
Add an excess of NaOH or KOH to the solution.
-
Heat the mixture to reflux and monitor the reaction by TLC until all the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated HCl.
-
Collect the precipitated pyrazole-4-carboxylic acid by filtration.
-
Wash the solid with cold water and dry under vacuum.
Conclusion
The one-pot, three-component synthesis of substituted pyrazole-4-carboxylate esters, followed by saponification, provides a highly efficient, versatile, and environmentally friendly route to substituted pyrazole-4-carboxylic acids. These protocols are amenable to a wide range of substrates and can be readily scaled up, making them valuable tools for researchers in synthetic chemistry and drug development. The use of recyclable catalysts further enhances the green credentials of these synthetic methodologies.
References
Application Notes and Protocols: 4-Carboxypyrazole in Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-carboxypyrazole (also known as 1H-pyrazole-4-carboxylic acid) as an organic linker in the synthesis of metal-organic frameworks (MOFs). This document includes detailed experimental protocols for MOF synthesis, characterization, and application in drug delivery, along with tabulated quantitative data for key performance metrics.
Introduction to this compound MOFs
Metal-organic frameworks are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is crucial in determining the structure, porosity, and functionality of the resulting MOF. This compound is a versatile linker that combines the coordination capabilities of a carboxylic acid group with the structural rigidity and N-donor sites of a pyrazole (B372694) ring. This unique combination allows for the construction of MOFs with diverse topologies and potential applications in gas storage, catalysis, sensing, and notably, as nanocarriers for drug delivery.[1][2][3] The stability of pyrazolate-based MOFs, sometimes even in alkaline solutions, makes them attractive candidates for biomedical applications.[3]
Experimental Protocols
Synthesis of MOFs with this compound
Protocol 2.1.1: General Solvothermal Synthesis of a this compound MOF
This protocol describes a general method for the synthesis of MOFs using this compound as the primary organic linker. The specific metal salt, solvent system, temperature, and reaction time may need to be optimized for the desired crystal structure.
Materials:
-
Metal salt (e.g., Zinc Nitrate Hexahydrate, Copper(II) Nitrate Trihydrate)
-
This compound (1H-Pyrazole-4-carboxylic acid)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), Ethanol)
-
Teflon-lined stainless-steel autoclave or sealed glass vial
Procedure:
-
In a glass vial, dissolve the metal salt and this compound in the chosen solvent or a mixture of solvents. A typical molar ratio of metal to linker is in the range of 1:1 to 1:3.
-
Ensure all solids are completely dissolved. Sonication may be used to aid dissolution.
-
Seal the vial or transfer the solution to a Teflon-lined autoclave.
-
Heat the reaction vessel in an oven at a temperature typically ranging from 80°C to 150°C for 24 to 72 hours.[4]
-
After the reaction is complete, allow the vessel to cool slowly to room temperature.
-
Collect the resulting crystalline product by filtration or centrifugation.
-
Wash the product sequentially with fresh solvent (e.g., DMF) and then with a more volatile solvent like ethanol (B145695) or acetone (B3395972) to remove unreacted starting materials and solvent molecules from the pores. This is typically done by soaking the crystals in fresh solvent for several hours or days, with the solvent being decanted and replaced periodically.[5]
-
Dry the washed MOF product in a vacuum oven at a suitable temperature (e.g., 80-120°C) to activate the material by removing the guest solvent molecules from the pores.[5]
Protocol 2.1.2: Post-Synthetic Modification of MOF-808 with Pyrazole-4-carboxylic Acid (MOF-808-PyC)
This protocol details a method for incorporating pyrazole-4-carboxylic acid into a pre-synthesized MOF, such as MOF-808, via linker exchange.[6]
Materials:
-
MOF-808 (pre-synthesized)
-
Pyrazole-4-carboxylic acid (PyC)
-
N,N-Dimethylformamide (DMF)
-
Acetone
-
100 mL screw-top jar
Procedure:
-
Add 0.200 g of MOF-808 and 0.537 g of pyrazole-4-carboxylic acid to a 100 mL screw-top jar.[6]
-
Add 20 mL of DMF to the jar.[6]
-
Sonicate the resulting suspension to fully dissolve the pyrazole-4-carboxylic acid.[6]
-
Seal the jar and heat it to 60°C in an isothermal oven for 18 hours.[6]
-
Collect the solid product by centrifugation.[6]
-
Wash the collected solid with DMF (3 x 30 mL) and then with acetone (3 x 30 mL).[6]
-
Dry the final product, MOF-808-PyC, at 85°C under vacuum for 12 hours.[6]
Characterization of this compound MOFs
Protocol 2.2.1: Powder X-Ray Diffraction (PXRD) PXRD is used to confirm the crystallinity and phase purity of the synthesized MOF. The experimental pattern should be compared with the simulated pattern from single-crystal X-ray diffraction data if available.
Protocol 2.2.2: Thermogravimetric Analysis (TGA) TGA is performed to evaluate the thermal stability of the MOF and to determine the temperature at which the framework starts to decompose. Typically, an activated MOF sample is heated under a continuous flow of air or nitrogen at a ramp rate of 10 °C/min.[6]
Protocol 2.2.3: Nitrogen Sorption Analysis (BET Surface Area and Pore Volume) Nitrogen adsorption-desorption isotherms are measured at 77 K to determine the specific surface area (using the Brunauer-Emmett-Teller (BET) method) and the pore volume of the activated MOF.[7][8] This provides crucial information about the porosity of the material.
Drug Loading and In Vitro Release Studies
Protocol 2.3.1: Drug Loading into this compound MOFs
This protocol describes a common impregnation method for loading a drug, such as 5-Fluorouracil (B62378) (5-FU) or Ibuprofen (B1674241), into the pores of the MOF.
Materials:
-
Activated this compound MOF
-
Drug (e.g., 5-Fluorouracil, Ibuprofen)
-
Solvent (in which the drug is soluble, e.g., methanol, ethanol, or a buffer solution)
Procedure:
-
Prepare a solution of the drug in the chosen solvent at a known concentration.
-
Disperse a known amount of the activated MOF in the drug solution.
-
Stir the suspension at room temperature for an extended period (e.g., 24-72 hours) to allow the drug molecules to diffuse into the MOF pores.
-
Collect the drug-loaded MOF by centrifugation.
-
Wash the product briefly with a small amount of fresh solvent to remove the drug adsorbed on the external surface.
-
Dry the drug-loaded MOF under vacuum at a mild temperature.
-
To determine the drug loading content, dissolve a known mass of the drug-loaded MOF in a suitable solvent (that digests the MOF, e.g., dilute HCl) and measure the drug concentration using UV-Vis spectroscopy at the drug's characteristic wavelength.
The drug loading capacity is calculated using the following formula: Drug Loading (wt%) = (mass of loaded drug / mass of drug-loaded MOF) x 100%
Protocol 2.3.2: In Vitro Drug Release
This protocol outlines how to study the release of a loaded drug from the MOF in a simulated physiological environment.
Materials:
-
Drug-loaded this compound MOF
-
Phosphate-Buffered Saline (PBS) at different pH values (e.g., pH 7.4 for blood and pH 5.0-6.5 for tumor microenvironment)[2][9]
-
A shaker or stirrer maintained at 37°C
Procedure:
-
Disperse a known amount of the drug-loaded MOF in a specific volume of PBS buffer in a sealed container.
-
Place the container in a shaker or on a stirrer maintained at 37°C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot of the release medium.[10]
-
Replenish the withdrawn volume with an equal amount of fresh PBS buffer to maintain a constant volume.[10]
-
Centrifuge the collected aliquots to remove any suspended MOF particles.
-
Measure the concentration of the released drug in the supernatant using UV-Vis spectroscopy.
-
Calculate the cumulative percentage of drug released at each time point.
Quantitative Data Presentation
The following tables summarize typical quantitative data for MOFs, including those with pyrazole-carboxylate linkers, to provide a benchmark for researchers.
Table 1: Physicochemical Properties of Selected MOFs
| MOF Material | Metal Node | Linker(s) | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Ref. |
| Zn-MOF | Zn | Tricarboxylic ligand | High | Suitable for drug delivery | [2] |
| HKUST-1 | Cu | Benzene-1,3,5-tricarboxylate | 1526 | 0.584 | [11] |
| UiO-66 | Zr | Benzene-1,4-dicarboxylate | 1531 | 0.585 | [11] |
| MIL-88A | Fe | Benzene-1,4-dicarboxylate | 469 | 0.198 | [11] |
| MOF-808 | Zr | Trimesic acid | ~1600 | ~0.7 | [6] |
Table 2: Drug Loading and Release Performance in MOFs
| MOF Carrier | Drug | Drug Loading (wt%) | Release Conditions | Cumulative Release (%) | Time (h) | Ref. |
| Zn-based MOF | 5-Fluorouracil (5-FU) | 19.3 | PBS (pH 7.4) at 310 K | ~70 | 120 | [2] |
| ZIF-8 | 5-Fluorouracil (5-FU) | up to 60 | PBS (pH 5.0) | >45 | 1 | [9] |
| ZIF-8 | 5-Fluorouracil (5-FU) | up to 60 | PBS (pH 7.4) | ~17 | 1 | [9] |
| [Cu(npd)(N₃ttb)]-ED | Ibuprofen | 25.50 | - | - | - | [12] |
| CD-MOF-1 | Ibuprofen | 23-26 | In vivo (mice) | - | - | [13] |
| MIL-88B (Fe) | Ibuprofen | ~19.5 | - | - | - | [14] |
Visualized Workflows
The following diagrams illustrate the typical experimental workflows described in these application notes.
References
- 1. Facile and template-free solvothermal synthesis of mesoporous/macroporous metal–organic framework nanosheets - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 4. mdpi.com [mdpi.com]
- 5. ossila.com [ossila.com]
- 6. drugdeliverybusiness.com [drugdeliverybusiness.com]
- 7. osti.gov [osti.gov]
- 8. Determining Surface Areas and Pore Volumes of Metal-Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gold nanoparticle encapsulated hybrid MOF: synthesis, characterization, and co-drug delivery of 5-fluorouracil and curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Functionalization of a porous copper(ii) metal–organic framework and its capacity for loading and delivery of ibuprofen - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Encapsulation of Ibuprofen in CD-MOF and Related Bioavailability Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Synthesis of 4-Carboxypyrazole-Based Fungicides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of 4-carboxypyrazole-based fungicides, a significant class of compounds in agrochemistry. These compounds, particularly pyrazole-4-carboxamides, are known for their potent fungicidal activity, often by inhibiting the succinate (B1194679) dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi. The following sections detail the synthetic pathways, experimental procedures, and biological activities of representative compounds from this class.
Introduction
Pyrazole (B372694) carboxamide derivatives are crucial in the development of modern fungicides due to their broad-spectrum activity and high efficiency.[1][2] Many commercially successful fungicides, such as Bixafen, Fluxapyroxad, and Isopyrazam, are based on a 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide core structure.[3] The general approach to synthesizing these molecules involves the formation of a pyrazole-4-carboxylic acid core, followed by amidation with a selected amine moiety, which is often a substituted aniline (B41778) derivative. These structural variations in the amine component play a key role in determining the fungicidal spectrum and potency.
General Synthetic Pathway
The synthesis of this compound-based fungicides typically follows a multi-step sequence. A common strategy involves the initial construction of the pyrazole ring, followed by functional group manipulations to introduce the carboxylic acid at the 4-position, and finally, amide coupling with a suitable amine.
A representative synthetic scheme is outlined below:
Caption: General workflow for the synthesis of this compound-based fungicides.
Experimental Protocols
The following are detailed methodologies for the key steps in the synthesis of this compound-based fungicides, adapted from published literature.[1][4]
Protocol 1: Synthesis of Ethyl 1H-pyrazole-4-carboxylate (Intermediate E)
-
A solution of an appropriate 2-(ethoxymethylene)acetoacetic ester derivative (0.2 mol) in ethanol (150 mL) is prepared in a flask equipped with a dropping funnel and a magnetic stirrer, and cooled in an ice-water bath.
-
To this solution, 80% hydrazine hydrate (0.4 mol) is added dropwise, ensuring the temperature is maintained.
-
The reaction mixture is then allowed to warm to room temperature and stirred until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
The solvent is removed under reduced pressure.
-
The resulting residue is extracted with 1,2-dichloroethane. The organic layer is washed sequentially with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield ethyl 1H-pyrazole-4-carboxylate.
Protocol 2: Synthesis of 1-Alkyl-1H-pyrazole-4-carboxylic Acid (Intermediate G)
-
To a solution of ethyl 1H-pyrazole-4-carboxylate (0.5 mol) and sodium bicarbonate (0.6 mol) in toluene (B28343) (120 mL), dimethyl sulfate (0.24 mol) is added dropwise while maintaining the temperature between 20-30 °C using an ice-water bath.
-
The reaction mixture is then heated to 50 °C in a water bath and monitored by TLC.
-
Upon completion, the reaction mixture is filtered. The filtrate is washed with ice water, and the upper toluene layer is concentrated in vacuo to obtain ethyl 1-alkyl-1H-pyrazole-4-carboxylate.
-
The crude ester is then saponified by treatment with a solution of sodium hydroxide, followed by acidification with hydrochloric acid to precipitate the 1-alkyl-1H-pyrazole-4-carboxylic acid.
Protocol 3: Synthesis of 1-Alkyl-1H-pyrazole-4-carbonyl Chloride (Intermediate H)
-
A mixture of 1-alkyl-1H-pyrazole-4-carboxylic acid (2.50 mmol) and thionyl chloride (10 mmol) is refluxed for 2 hours.
-
After the reaction is complete, the excess thionyl chloride is evaporated under reduced pressure to yield the crude 1-alkyl-1H-pyrazole-4-carbonyl chloride, which is typically used in the next step without further purification.
Protocol 4: Synthesis of the Final Pyrazole-4-carboxamide Fungicide (Product J)
-
The crude 1-alkyl-1H-pyrazole-4-carbonyl chloride is dissolved in a suitable solvent such as tetrahydrofuran (B95107) (THF).
-
To this solution, the desired substituted aniline or other amine (1 equivalent) and a base such as triethylamine (B128534) (Et3N) are added.
-
The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The reaction mixture is then worked up by washing with water and brine, drying the organic layer, and removing the solvent.
-
The final product is purified by recrystallization or column chromatography.
Antifungal Activity Data
The synthesized this compound-based fungicides exhibit a wide range of antifungal activities against various phytopathogenic fungi. The efficacy is typically quantified by the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50).
| Compound ID | Target Fungus | EC50 (µg/mL) | Reference Commercial Fungicide | EC50 of Reference (µg/mL) | Citation |
| E1 | Rhizoctonia solani | 1.1 | Boscalid | 2.2 | |
| 7ai | Rhizoctonia solani | 0.37 | Carbendazol | - | |
| 8j | Alternaria solani | 3.06 | Boscalid | - | |
| 7d | Rhizoctonia solani | 0.046 | Boscalid | 0.741 | |
| 12b | Rhizoctonia solani | 0.046 | Fluxapyroxad | 0.103 | |
| A14 | Sclerotinia sclerotiorum | 2.52 | - | - | |
| A8 | Sclerotinia sclerotiorum | 3.96 | - | - |
| Compound ID | Target Enzyme | IC50 (µM) | Reference Commercial Fungicide | IC50 of Reference (µM) | Citation |
| E1 | Succinate Dehydrogenase (SDH) | 3.3 | Boscalid | 7.9 | |
| 7d | Succinate Dehydrogenase (SDH) | 3.293 | Boscalid | 7.507 | |
| 7d | Succinate Dehydrogenase (SDH) | 3.293 | Fluxapyroxad | 5.991 |
Mechanism of Action: SDH Inhibition
Many this compound-based fungicides function as Succinate Dehydrogenase Inhibitors (SDHIs). They bind to the succinate dehydrogenase (also known as complex II) in the mitochondrial respiratory chain, blocking the electron transport and thereby inhibiting fungal respiration.
Caption: Mechanism of action for SDHI fungicides.
Molecular docking studies have revealed that these compounds can form hydrogen bonds and π-π stacking interactions with key amino acid residues in the binding pocket of the SDH protein, such as TRP173 and TRY58. This interaction is crucial for their inhibitory activity.
Conclusion
The synthesis of this compound-based fungicides is a well-established and versatile process that allows for the creation of a diverse library of compounds with potent antifungal activities. The protocols and data presented here provide a comprehensive guide for researchers in the field of agrochemical development. Further exploration of the structure-activity relationships of these compounds can lead to the discovery of novel and more effective fungicides to address the ongoing challenges of fungal resistance in agriculture.
References
- 1. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate [mdpi.com]
- 2. Novel 4-pyrazole carboxamide derivatives containing flexible chain motif: design, synthesis and antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides [mdpi.com]
- 4. scielo.br [scielo.br]
Application Note: HPLC Method for the Analysis and Purification of 4-Carboxypyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Carboxypyrazole, a heterocyclic carboxylic acid, is a valuable building block in medicinal chemistry and drug discovery. Its rigid structure and potential for hydrogen bonding make it an attractive scaffold for the design of novel therapeutic agents. Accurate analysis of its purity and effective purification are critical steps in the synthesis and development of new chemical entities incorporating this moiety. High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the quantitative analysis and preparative purification of such small molecules.[1][2]
This application note provides a detailed protocol for the analytical determination and preparative purification of this compound using reversed-phase HPLC (RP-HPLC). The methods described are designed to be robust and scalable, allowing for adaptation from small-scale analytical assessment to larger-scale purification.
Physicochemical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C4H4N2O2 | |
| Molecular Weight | 112.09 g/mol | |
| Appearance | White to off-white powder | |
| Melting Point | 282 °C (decomposes) | |
| pKa (predicted) | ~3.81 |
Experimental Protocols
Analytical HPLC Method for Purity Assessment
This method is designed for the rapid and accurate determination of the purity of this compound samples.
Instrumentation and Materials:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (B52724)
-
Sample Diluent: 50:50 (v/v) Acetonitrile/Water
-
This compound standard and sample
-
HPLC grade solvents and reagents
Protocol:
-
Mobile Phase Preparation: Prepare the mobile phases by adding 1 mL of formic acid to 1 L of HPLC grade water (for Mobile Phase A) and 1 L of HPLC grade acetonitrile (for Mobile Phase B). Filter and degas the mobile phases.
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound standard in the sample diluent to a final concentration of 1 mg/mL.
-
Sample Solution Preparation: Prepare the this compound sample to be analyzed in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (based on typical absorbance for pyrazole (B372694) derivatives)
-
Gradient Program:
-
| Time (minutes) | % Mobile Phase B |
| 0.0 | 5 |
| 15.0 | 95 |
| 17.0 | 95 |
| 17.1 | 5 |
| 20.0 | 5 |
-
Analysis: Inject the standard and sample solutions and record the chromatograms. The purity of the sample can be determined by comparing the peak area of the main component to the total peak area.
Preparative HPLC Method for Purification
This method is designed to scale up the analytical method for the purification of larger quantities of this compound.
Instrumentation and Materials:
-
Preparative HPLC system with a UV-Vis detector and fraction collector
-
Reversed-phase C18 preparative column (e.g., 21.2 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Crude this compound sample
-
HPLC grade solvents and reagents
Protocol:
-
Sample Preparation: Dissolve the crude this compound sample in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile). Ensure the sample is fully dissolved before injection. The loading capacity will depend on the column size and the separation resolution, but a typical starting point for a 21.2 mm ID column is in the range of 50-200 mg per injection.
-
Chromatographic Conditions:
-
Flow Rate: 20 mL/min
-
Injection Volume: 1-5 mL (depending on sample concentration)
-
Column Temperature: Ambient
-
Detection Wavelength: 210 nm
-
Gradient Program:
-
| Time (minutes) | % Mobile Phase B |
| 0.0 | 10 |
| 20.0 | 70 |
| 22.0 | 95 |
| 25.0 | 95 |
| 25.1 | 10 |
| 30.0 | 10 |
-
Purification and Fraction Collection: Inject the sample and monitor the chromatogram. Collect the fractions corresponding to the main peak of this compound.
-
Post-Purification: Combine the pure fractions and remove the solvent using a rotary evaporator or lyophilizer to obtain the purified this compound.
Data Presentation
Table 1: Analytical HPLC Method Performance
| Parameter | Result |
| Retention Time (min) | 8.5 ± 0.2 |
| Tailing Factor | 1.1 |
| Theoretical Plates | > 5000 |
| Purity of Standard (%) | > 99.5 |
Table 2: Preparative HPLC Purification Results (Example)
| Parameter | Value |
| Amount of Crude Loaded (mg) | 150 |
| Purity of Crude (%) | 85 |
| Amount of Purified Product (mg) | 120 |
| Purity of Final Product (%) | > 99.0 |
| Recovery (%) | 94 |
Visualizations
Caption: Experimental workflow for HPLC analysis and purification.
References
Application Notes and Protocols for the NMR Characterization of 4-Carboxypyrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the characterization of 4-Carboxypyrazole (also known as pyrazole-4-carboxylic acid) using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This document includes experimental protocols and representative data to aid in the structural elucidation and purity assessment of this important heterocyclic compound.
Introduction
This compound is a key heterocyclic building block in medicinal chemistry and drug development due to the prevalence of the pyrazole (B372694) motif in pharmacologically active compounds. Accurate structural characterization is paramount for ensuring the quality and reliability of this starting material in synthetic workflows. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of the molecular structure of small molecules like this compound. This document outlines the standardized protocols for acquiring and interpreting ¹H and ¹³C NMR spectra of this compound.
Predicted NMR Spectral Data
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H3, H5 | ~8.1 | Singlet | 2H | Pyrazole ring protons |
| COOH | >12.0 | Broad Singlet | 1H | Carboxylic acid proton |
| NH | ~13.5 | Broad Singlet | 1H | Pyrazole NH proton |
Note: The chemical shifts of the acidic COOH and NH protons can be highly variable and concentration-dependent. These protons are also exchangeable with D₂O.
Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆
| Carbon | Chemical Shift (δ, ppm) | Assignment |
| C3, C5 | ~135 | Pyrazole ring carbons |
| C4 | ~115 | Pyrazole ring carbon |
| COOH | ~165 | Carboxylic acid carbon |
Experimental Protocols
Sample Preparation
A standard protocol for preparing a sample of this compound for NMR analysis is as follows:
-
Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) to the vial.
-
Dissolution: Gently agitate the vial to fully dissolve the sample. Sonication may be used to aid dissolution if necessary.
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it appropriately.
The Versatility of 4-Carboxypyrazole in the Synthesis of Bioactive Heterocycles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The pyrazole (B372694) scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds. Among the various pyrazole building blocks, 4-carboxypyrazole and its derivatives serve as exceptionally versatile starting materials for the construction of complex heterocyclic systems with a wide range of therapeutic applications. This document provides detailed application notes and experimental protocols for the synthesis of several classes of bioactive heterocycles derived from this compound, supported by quantitative bioactivity data.
Application Note 1: Synthesis of Potent Kinase Inhibitors for Oncology
This compound is a key precursor for the synthesis of potent kinase inhibitors targeting critical signaling pathways in cancer progression. Two notable examples are inhibitors of Fms-like Tyrosine Kinase 3 (FLT3) for Acute Myeloid Leukemia (AML) and Fibroblast Growth Factor Receptors (FGFRs) implicated in various solid tumors.
A. FLT3 Inhibitors for Acute Myeloid Leukemia (AML)
Mutations in FLT3 are prevalent in AML and are associated with a poor prognosis.[1] The development of small molecule inhibitors targeting this kinase is a significant area of research. A series of 1H-pyrazole-3-carboxamide derivatives have been synthesized, demonstrating potent inhibitory activity against FLT3.
The synthesis of these inhibitors often commences with the esterification of this compound, followed by a series of functional group transformations and coupling reactions to introduce the necessary pharmacophoric elements for potent kinase inhibition. A representative compound, 8t , from a study on 1H-pyrazole-3-carboxamide derivatives, exhibited an exceptionally low IC50 value of 0.089 nM against FLT3.[1][2]
B. Pan-FGFR Covalent Inhibitors for Solid Tumors
Aberrant FGFR signaling is a driving factor in a variety of cancers. The development of covalent inhibitors that can form an irreversible bond with the target protein offers a strategy to achieve prolonged and potent inhibition. A series of 5-amino-1H-pyrazole-4-carboxamide derivatives have been designed as pan-FGFR covalent inhibitors.
The synthetic strategy for these inhibitors leverages the reactivity of the 4-carboxy group of the pyrazole core to introduce an acrylamide (B121943) moiety, which acts as a Michael acceptor for a cysteine residue in the ATP-binding pocket of FGFRs. A representative compound, 10h , demonstrated nanomolar inhibitory activity against multiple FGFR isoforms.[3]
Application Note 2: Synthesis of IRAK4 Inhibitors for Inflammatory Diseases
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key mediator in the innate immune response, and its inhibition is a promising strategy for the treatment of inflammatory diseases. 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides, synthesized from pyrazole-4-carboxylic acid precursors, have been identified as potent IRAK4 inhibitors.
The synthesis involves the construction of the pyrazolo[1,5-a]pyrimidine (B1248293) core, followed by amide coupling with a substituted 4-aminopyrazole, which itself can be derived from a this compound synthon. These modifications have led to the discovery of inhibitors with excellent potency and oral bioavailability.
Quantitative Data Summary
| Compound Class | Target(s) | Representative Compound | IC50 Values | Reference |
| FLT3 Inhibitors | FLT3, CDK2, CDK4 | 8t | FLT3: 0.089 nM, CDK2: 0.719 nM, CDK4: 0.770 nM | [1] |
| Pan-FGFR Inhibitors | FGFR1, FGFR2, FGFR3, FGFR2 (V564F) | 10h | FGFR1: 46 nM, FGFR2: 41 nM, FGFR3: 99 nM, FGFR2 (V564F): 62 nM | |
| IRAK4 Inhibitors | IRAK4 | - | Potent inhibition with good pharmacokinetic properties |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 1H-pyrazole-4-carboxylate
This protocol describes the esterification of this compound, a common first step for further elaboration.
Materials:
-
1H-pyrazole-4-carboxylic acid
-
Ethanol (EtOH)
-
Thionyl chloride (SOCl2)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate (B1210297) (EtOAc) and Hexane (B92381) for elution
Procedure:
-
To a solution of 1H-pyrazole-4-carboxylic acid (1.0 g, 8.92 mmol) in ethanol (10 mL), add thionyl chloride (1.6 g, 13.38 mmol) dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the volatiles under reduced pressure.
-
Dilute the residue with water and extract with a 10% solution of ethanol in dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4.
-
Concentrate the dried solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of 15% ethyl acetate in hexane as the eluent to afford ethyl 1H-pyrazole-4-carboxylate as an off-white solid (Yield: ~80%).
Protocol 2: General Amide Coupling of Ethyl 1H-pyrazole-4-carboxylate
This protocol outlines a general procedure for the synthesis of pyrazole-4-carboxamides, which are key intermediates for many bioactive molecules.
Materials:
-
Ethyl 1H-pyrazole-4-carboxylate
-
Desired amine
-
Coupling agents (e.g., HATU, HOBt, EDC)
-
Base (e.g., DIPEA, TEA)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
Hydrolyze ethyl 1H-pyrazole-4-carboxylate to 1H-pyrazole-4-carboxylic acid using a standard procedure (e.g., with LiOH in THF/water).
-
Dissolve the resulting 1H-pyrazole-4-carboxylic acid in an anhydrous solvent such as DMF.
-
Add the desired amine (1.1 equivalents), a coupling agent such as HATU (1.2 equivalents), and a non-nucleophilic base like DIPEA (2.0 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain the desired pyrazole-4-carboxamide.
Note: The specific reaction conditions and purification methods for the subsequent steps to synthesize the final bioactive heterocycles (FLT3, FGFR, and IRAK4 inhibitors) are highly substrate-dependent and should be followed as detailed in the primary literature. The protocols provided here serve as a foundational guide for accessing the key pyrazole intermediates.
References
- 1. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1 H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Coordination Chemistry of 4-Carboxypyrazole with Transition Metals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the coordination chemistry of 4-carboxypyrazole with transition metals, detailing synthetic protocols, characterization data, and applications in catalysis and drug development.
Introduction
This compound (also known as 1H-pyrazole-4-carboxylic acid) is a versatile bifunctional organic ligand. It possesses a pyrazole (B372694) ring with two nitrogen atoms capable of coordination and a carboxylic acid group that can also bind to metal ions, often in a deprotonated form. This dual functionality allows it to act as a bridging or chelating ligand, leading to the formation of a diverse range of coordination complexes, including discrete mononuclear or polynuclear clusters and extended coordination polymers. The resulting metal-organic frameworks (MOFs) and complexes exhibit interesting properties with potential applications in catalysis, materials science, and medicine.
Synthesis of this compound and its Transition Metal Complexes
Protocol for the Synthesis of 1H-Pyrazole-4-carboxylic Acid
A common route to 1H-pyrazole-4-carboxylic acid involves the Vilsmeier-Haak cyclization of hydrazones followed by oxidation. An improved method involves a multi-step synthesis from ethyl cyanoacetate (B8463686) and triethyl orthoformate.
Materials:
-
Ethyl acetoacetate
-
Triethyl orthoformate
-
Acetic anhydride
-
Methylhydrazine (40% aqueous solution)
-
Potassium carbonate
-
Hydrochloric acid
Procedure:
-
Condensation: In a reaction vessel, sequentially add ethyl acetoacetate, triethyl orthoformate, and acetic anhydride. Heat the mixture to reflux (around 110 °C) and maintain for approximately 4 hours. After the reaction is complete, cool the mixture to 40 °C and remove low-boiling point components by vacuum distillation.
-
Cyclization: Prepare a solution of potassium carbonate and 40% aqueous methylhydrazine in water. Mix this solution with toluene and cool to between -10 °C and -5 °C. To this two-phase system, slowly add the product from the condensation step while maintaining the temperature below 0 °C. Stir the reaction mixture for 1-2 hours.
-
Work-up: After the reaction is complete, allow the mixture to settle and separate the organic (upper) and aqueous (lower) layers.
-
Hydrolysis: Take the organic layer containing the pyrazole ester and heat to 90 °C. Slowly add 15% hydrochloric acid. Toluene and water will be discharged during the addition. After the addition is complete, cool the mixture to 30 °C.
-
Isolation: The product, 1,3-dimethyl-1H-pyrazole-4-carboxylic acid, will precipitate. Isolate the solid by centrifugation or filtration, and dry to obtain the final product.
General Protocol for the Synthesis of Transition Metal Complexes with this compound
This protocol describes a general method for the synthesis of transition metal complexes of this compound via solution-based methods.
Materials:
-
1H-pyrazole-4-carboxylic acid (H₂pca)
-
Transition metal salt (e.g., Cu(OAc)₂·H₂O, Ni(NO₃)₂·6H₂O, CoCl₂·6H₂O, MnCl₂·4H₂O)
-
Solvent (e.g., ethanol, methanol, dimethylformamide (DMF), water)
-
Optional: Ancillary ligands (e.g., 2,2'-bipyridine, 1,10-phenanthroline)
Procedure:
-
Dissolution: Dissolve the transition metal salt in a suitable solvent (e.g., 5 mL of deionized water or ethanol). In a separate flask, dissolve 1H-pyrazole-4-carboxylic acid in a suitable solvent (e.g., ethanol).
-
Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring. The molar ratio of metal to ligand can be varied (e.g., 1:1, 1:2) to obtain different coordination environments.
-
Reflux: Heat the reaction mixture to reflux for a period of 3-4 hours. During this time, a colored precipitate may form.
-
Crystallization: After reflux, allow the solution to cool slowly to room temperature. Slow evaporation of the solvent over several days may be required to obtain single crystals suitable for X-ray diffraction.
-
Isolation and Purification: Collect the solid product by filtration, wash with the solvent used for the reaction, and dry in a desiccator over CaCl₂.
Characterization of Complexes
A suite of analytical techniques is employed to fully characterize the synthesized complexes.
Spectroscopic Characterization
-
Infrared (IR) Spectroscopy: Used to confirm the coordination of the this compound ligand to the metal center. Key vibrational bands to monitor include the C=O and O-H stretches of the carboxylic acid group, and the C=N and N-H stretches of the pyrazole ring. Coordination is typically indicated by shifts in these bands.[1]
-
UV-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the complex, which can help to determine the coordination geometry around the metal ion.
Structural Characterization
-
Single-Crystal X-ray Diffraction: This is the most definitive method for determining the three-dimensional structure of the complexes, providing precise information on bond lengths, bond angles, and the overall coordination environment of the metal center.
Thermal Analysis
-
Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability of the complexes and to determine the temperature at which decomposition occurs.[2][3] This is particularly important for understanding the material's robustness.
Summary of Characterization Data
| Technique | Parameter | Typical Observations for this compound Complexes |
| IR Spectroscopy | ν(C=O) | Shift to lower wavenumber upon coordination of the carboxylate group.[1] |
| ν(N-H) | Broadening and shift upon coordination of the pyrazole nitrogen. | |
| UV-Vis Spectroscopy | d-d transitions | Bands in the visible region corresponding to the specific metal ion and its coordination geometry. |
| Ligand-to-Metal Charge Transfer (LMCT) | Intense bands in the UV region. | |
| Thermal Analysis (TGA) | Decomposition Temperature | Varies depending on the metal and overall structure, but often shows stability up to 200-300 °C.[2] |
Applications in Drug Development and Catalysis
Transition metal complexes of this compound have shown promise in several application areas, primarily as anticancer agents and catalysts.
Anticancer Activity
Mechanism of Action: Many pyrazole-based compounds and their metal complexes exhibit anticancer activity through various mechanisms. These can include:
-
Inhibition of Cyclin-Dependent Kinases (CDKs): Leading to cell cycle arrest.
-
Inhibition of Epidermal Growth Factor Receptor (EGFR): Disrupting signaling pathways that promote cell proliferation.
-
DNA Intercalation or Cleavage: Causing damage to cancer cell DNA.
-
Induction of Apoptosis: Triggering programmed cell death.
References
Application Notes and Protocols for 4-Carboxypyrazole as a Ligand in Catalytic Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 4-carboxypyrazole and its derivatives as versatile ligands in a range of catalytic applications. This document details the synthesis of the ligand, the preparation of its metal complexes, and specific protocols for their use in catalysis, supported by quantitative data and reaction mechanisms.
Introduction to this compound in Catalysis
This compound is a heterocyclic compound featuring a pyrazole (B372694) ring substituted with a carboxylic acid group. This unique combination of a coordinating pyrazole ring and an ionizable carboxylic acid moiety makes it an excellent candidate for the construction of diverse metal-ligand complexes. The pyrazole nitrogen atoms provide strong coordination sites for transition metals, while the carboxylate group can act as an additional coordination site, a proton-responsive unit, or a handle for further functionalization. These features have led to the successful application of this compound-based catalysts in various organic transformations, including oxidation, reduction, and cross-coupling reactions. Furthermore, this compound is a valuable building block for the synthesis of highly stable and porous metal-organic frameworks (MOFs) with significant catalytic activity.
Synthesis of this compound and its Derivatives
The synthesis of the this compound scaffold can be achieved through several synthetic routes. Below are protocols for the synthesis of the parent ligand and a common derivative, ethyl pyrazole-4-carboxylate.
Protocol for the Synthesis of Ethyl Pyrazole-4-carboxylate Derivatives
A one-pot, three-component reaction offers an efficient, solvent-free method for synthesizing ethyl pyrazole-4-carboxylate derivatives.[1] This protocol utilizes a magnetic ionic liquid as a recyclable catalyst.
Materials:
-
Ethyl acetoacetate (B1235776)
-
Aldehyde (e.g., benzaldehyde)
-
Hydrazine (B178648) derivative (e.g., phenylhydrazine)
-
Magnetic ionic liquid ([bmim][FeCl4])
-
Oxygen source (flow)
Procedure:
-
In a round-bottom flask, combine ethyl acetoacetate (10 mmol), the desired aldehyde (10 mmol), the hydrazine derivative (10 mmol), and the magnetic ionic liquid ([bmim][FeCl4]) (1.5 mmol).
-
Introduce a flow of oxygen into the reaction mixture.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, separate the magnetic ionic liquid from the product solution using a magnet.
-
Wash the ionic liquid with ethyl acetate (B1210297) and dry under vacuum for reuse.
-
Evaporate the solvent from the product solution.
-
Recrystallize the crude product from isopropanol to obtain the pure ethyl pyrazole-4-carboxylate derivative.
Yields for this method are typically in the range of 75-92%.[1]
Protocol for the Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
This method involves the cyclization of an α-difluoro acetyl intermediate with a methylhydrazine aqueous solution.
Materials:
-
α-difluoro acetyl intermediate carboxylic acid
-
Methylhydrazine aqueous solution
-
Catalyst (e.g., sodium iodide or potassium iodide)
-
Isopropanol-water solution (45%)
Procedure:
-
Dissolve the α-difluoro acetyl intermediate in a suitable solvent.
-
Add the catalyst (sodium iodide or potassium iodide) to the solution.
-
Perform a low-temperature condensation reaction with the methylhydrazine aqueous solution.
-
Increase the temperature and reduce the pressure to facilitate cyclization.
-
Acidify the reaction mixture to obtain the crude product.
-
Recrystallize the crude product from a 45% isopropanol-water solution to yield the pure 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
This process is reported to have a yield of approximately 75%.
Catalytic Applications and Protocols
Complexes of this compound and its derivatives have demonstrated significant catalytic activity in a variety of reactions.
Oxidation Reactions: Catechol Oxidation
In-situ prepared copper complexes of pyrazole-based ligands are effective catalysts for the biomimetic oxidation of catechol to o-quinone.[2][3][4][5][6]
Experimental Protocol for Catechol Oxidation:
Materials:
-
Pyrazole-based ligand (e.g., L4 as described in the cited literature)
-
Copper(II) acetate (Cu(CH₃COO)₂)
-
Catechol
-
Tetrahydrofuran (THF) or Methanol
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare solutions of the pyrazole ligand and copper(II) acetate in the chosen solvent (THF or Methanol).
-
In a cuvette, mix the ligand and copper(II) acetate solutions to form the catalyst in-situ.
-
Add a solution of catechol to the cuvette to initiate the reaction.
-
Monitor the formation of o-quinone by measuring the absorbance at its λmax (typically around 390 nm) over time using a UV-Vis spectrophotometer.
-
Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot.
Quantitative Data for Catechol Oxidation:
| Ligand/Metal Combination | Solvent | Vmax (µmol·L⁻¹·min⁻¹) | Km (mol·L⁻¹) |
| Ligand L4 / Cu(CH₃COO)₂ | THF | 27,449 | - |
| Ligand L6 / Cu(CH₃COO)₂ | THF | 5.596 | - |
| Ligand L2 / Cu(CH₃COO)₂ | Methanol | 41.67 | 0.02 |
Data sourced from multiple pyrazole-based ligands.[2][3][4][5][6]
Logical Relationship for Catechol Oxidation Catalysis
Caption: Workflow for the copper-catalyzed oxidation of catechol.
Cross-Coupling Reactions
Metal-Organic Frameworks (MOFs) constructed from pyrazolate-based ligands have shown exceptional performance in heterogeneous catalysis, particularly in C-O cross-coupling reactions.
Experimental Protocol for Dehydrogenative C-O Cross-Coupling using a Cu-Pyrazolate MOF (PCN-300): [7]
Materials:
-
Phenol (B47542) substrate
-
PCN-300 catalyst (a Cu-pyrazolate MOF)
-
Di-tert-butyl peroxide (DTBP)
-
Solvent (e.g., chlorobenzene)
Procedure:
-
In a reaction vessel, combine the phenol substrate (0.25 mmol), 1,3,5-trimethoxybenzene (2 mL), the PCN-300 catalyst (1.86 mol %), and DTBP (5.66 equiv).
-
Heat the reaction mixture at 120 °C for 24 hours.
-
After the reaction, cool the mixture and analyze the product yield by techniques such as GC-MS or NMR.
-
The catalyst can be recovered by centrifugation, washed, and reused for subsequent reactions.
Quantitative Data for C-O Cross-Coupling:
| Substrate | Product Yield (%) |
| Various phenol substrates | Up to 96 |
The PCN-300 catalyst demonstrates excellent recyclability, maintaining its catalytic activity for at least five cycles without a significant decrease in yield.[7]
Proposed Reaction Mechanism for Dehydrogenative C-O Cross-Coupling
Caption: Free radical mechanism for C-O cross-coupling.
Electrocatalysis: Oxygen Evolution Reaction (OER)
Metal complexes of this compound derivatives have been investigated as bifunctional catalysts for both the oxygen evolution reaction (OER) and the oxygen reduction reaction (ORR). A cobalt complex of 3-methyl-1H-pyrazole-4-carboxylic acid has shown excellent catalytic activity for OER.
Experimental Workflow for OER Electrocatalysis
Caption: Workflow for evaluating OER electrocatalytic performance.
Hydrogenation Reactions
Manganese complexes featuring pyrazole-based ligands have emerged as highly efficient catalysts for transfer hydrogenation reactions, achieving remarkably high turnover numbers.[8][9]
Quantitative Data for Transfer Hydrogenation:
| Catalyst System | Substrate | Product | Turnover Number (TON) |
| Mn-triazole N5-ligand | Various ketones and aldehydes | Alcohols | Up to 857,200 |
Data for a closely related pyrazole-inspired triazole ligand system.[8]
Conclusion
This compound and its derivatives are highly versatile and effective ligands for a wide array of catalytic applications. Their straightforward synthesis, tunable electronic and steric properties, and ability to form stable and active metal complexes, including robust MOFs, make them valuable tools for researchers in catalysis, materials science, and drug development. The protocols and data presented herein provide a solid foundation for the application of these ligands in developing novel and efficient catalytic systems. Further research into the development of chiral this compound ligands holds promise for asymmetric catalysis.
References
- 1. Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. jocpr.com [jocpr.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. A pyrazole ligand improves the efficiency of Mn-catalysts for transfer hydrogenation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Troubleshooting low yield in 4-Carboxypyrazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 4-Carboxypyrazole and its derivatives, specifically focusing on addressing issues of low yield.
Troubleshooting Guide: Low Yield
This guide is designed in a question-and-answer format to directly address specific problems you may encounter during the synthesis.
Question 1: My reaction has a very low yield or is not proceeding to completion. What are the likely causes related to my starting materials?
Answer: The quality and reactivity of your starting materials are critical. Several factors could be at play:
-
Purity of Hydrazine (B178648): Hydrazine and its derivatives can degrade over time. For best results, use freshly opened or purified hydrazine.[1]
-
Purity of β-Dicarbonyl/β-Ketonitrile: Ensure your 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) or β-ketonitrile is pure and free from acidic or basic impurities that could catalyze unwanted side reactions like hydrolysis.[1]
-
Reduced Nucleophilicity of Hydrazine: If you are using a substituted hydrazine with electron-withdrawing groups, its nucleophilicity will be significantly decreased. This deactivation slows down the reaction. To overcome this, you may need to use more forcing conditions, such as increasing the reaction temperature or prolonging the reaction time.
Question 2: I've confirmed my starting materials are pure, but the yield is still poor. How can I optimize the reaction conditions?
Answer: Suboptimal reaction conditions are a very common cause of low yield. Consider the following adjustments:
-
Solvent Choice: The solvent can dramatically influence reaction rates and selectivity. While polar protic solvents like ethanol (B145695) are common, polar aprotic solvents such as DMF (dimethylformamide) or NMP (N-methyl-2-pyrrolidone) have been shown to improve results, especially when using hydrazine salts. High-boiling point solvents are also effective when using deactivated hydrazines that require higher temperatures.
-
Temperature Control: If reactivity is low, especially with deactivated hydrazines, increasing the reaction temperature can help overcome the activation energy barrier. Conversely, if you observe the formation of multiple side products, lowering the temperature might improve selectivity and favor the desired reaction pathway.[1]
-
pH Control: The pH of the reaction is crucial. An acidic medium, often provided by the hydrazine salt (e.g., hydrochloride) or an acid catalyst (e.g., acetic acid), is typically required to catalyze the initial imine formation. However, excessively acidic conditions (very low pH) can protonate the hydrazine, rendering it non-nucleophilic and stopping the reaction. Careful optimization of the pH is necessary.
-
Stoichiometry: Ensure the reactant stoichiometry is correct. Sometimes, using a slight excess (1.1-1.2 equivalents) of the hydrazine or the dicarbonyl compound can help drive the reaction to completion.[1]
Question 3: My TLC analysis shows multiple spots, suggesting side reactions. What are the common side products and how can I avoid them?
Answer: Several side reactions can compete with the desired pyrazole (B372694) formation, leading to a complex product mixture and low yield.
-
Formation of Regioisomers: This is a frequent issue when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The formation of two different pyrazole isomers complicates purification and reduces the yield of the target molecule. Regioselectivity is governed by the steric and electronic properties of the substituents.[1] Modifying the solvent or pH can help favor the formation of one isomer over the other.[1]
-
Incomplete Cyclization: The reaction may stall after forming a stable hydrazone intermediate.[1] If you have isolated the hydrazone, you can try to promote the final cyclization step by changing the conditions, such as increasing the temperature or adding an appropriate acid or base catalyst.[1]
-
Hydrolysis of Starting Materials: β-Ketonitriles, in particular, can be susceptible to hydrolysis under strongly acidic or basic conditions, which consumes the starting material.[1]
Question 4: The reaction appears complete by TLC, but I lose a significant amount of product during work-up and purification. What can I do?
Answer: Product loss during isolation is a common challenge. Here are some strategies to improve recovery:
-
Precipitation and Filtration: Once the reaction is complete, cool the mixture to room temperature or below. If a precipitate forms, it can be collected by filtration. Be sure to wash the solid with a cold solvent in which the product has low solubility to remove impurities without dissolving the product.
-
Solvent Removal: If no precipitate forms, the solvent can be removed under reduced pressure. Be mindful of the product's volatility.
-
Purification Technique: The most common purification method is recrystallization from a suitable solvent system (e.g., ethanol/water).[2] Acid-base extraction can also be a powerful technique for purifying a carboxylic acid product like this compound.[3]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and its esters? A1: The Knorr pyrazole synthesis and related cyclocondensation reactions are the most widely used methods. These typically involve the reaction of a 1,3-dicarbonyl compound (or a synthetic equivalent like a β-ketonitrile) with a hydrazine derivative.[4] Another common approach is the Vilsmeier-Haack reaction to create a pyrazole-4-carboxaldehyde, which is subsequently oxidized to the carboxylic acid.[2][5]
Q2: How does the choice of substituents on the starting materials affect the final yield? A2: Substituents have a significant electronic effect. For instance, in syntheses involving substituted benzaldehydes, electron-withdrawing groups on the aldehyde have been shown to produce excellent yields (e.g., 82-90%), while electron-donating groups can lead to a noticeable decline in product yield (e.g., 72-76%).[6]
Q3: Can catalysts be used to improve the yield? A3: Yes. Acid catalysts like acetic acid or p-toluenesulfonic acid (TsOH) are often used to facilitate the condensation.[4] In some variations of pyrazole synthesis, metal catalysts such as copper or zinc have also been employed effectively.[4][7]
Q4: Is it possible to perform this synthesis as a "one-pot" reaction? A4: Yes, efficient one-pot procedures have been developed. For example, a method for synthesizing pyrazoles from arenes and carboxylic acids via successive formation of ketones and β-diketones followed by cyclization with hydrazine has been reported.[8] One-pot syntheses of pyrazole 4-carboxylic acid ethyl esters have also been described with good to excellent yields.[2]
Data Presentation: Influence of Conditions on Yield
The following tables summarize quantitative data from various synthetic protocols for pyrazole derivatives, highlighting the impact of different reaction components on the final yield.
Table 1: Effect of Aldehyde Substituent on Pyrazole Derivative Yield [6]
| Aldehyde | Substituent Type | Reaction Time (hr) | Yield (%) |
|---|---|---|---|
| 2-Chloro Benzaldehyde | Electron-Withdrawing | 3.5 | 82 |
| 4-Chloro Benzaldehyde | Electron-Withdrawing | 3.5 | 84 |
| 2-Nitro Benzaldehyde | Electron-Withdrawing | 2.5 | 90 |
| 4-Nitro Benzaldehyde | Electron-Withdrawing | 3.0 | 87 |
| 4-Methyl Benzaldehyde | Electron-Donating | 5.0 | 76 |
| 2-Methoxy Benzaldehyde | Electron-Donating | 5.5 | 72 |
| 3,4,5-Trimethoxy Benzaldehyde | Electron-Donating | 5.5 | 74 |
Table 2: Comparison of Different Synthetic Protocols and Yields
| Synthesis Method | Key Reagents/Catalysts | Yield (%) | Reference |
|---|---|---|---|
| One-pot, three-component | Magnetic Ionic Liquid [bmim][FeCl4], O2 | 75-92 | [2] |
| 1,3-Dipolar Cycloaddition | Arylsydnones, α,β-unsaturated ketones | 41-48 | [4] |
| Knorr Synthesis Variation | Ethyl acetoacetate, I2, TsOH | 83 |[4] |
Experimental Protocols
General Protocol for the Synthesis of Pyrazole-4-Carboxylic Acid Esters
This protocol is a generalized guideline based on the common Knorr cyclocondensation reaction and may require optimization for specific substrates.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (e.g., ethyl 2-formylacetoacetate) (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Hydrazine Addition: To the stirred solution, add the hydrazine derivative (e.g., hydrazine hydrate (B1144303) or methylhydrazine) (1.0 - 1.2 equivalents) dropwise.[1] An exothermic reaction may occur.
-
Reaction: Heat the reaction mixture to reflux (typically 60-120 °C, depending on the solvent and reactants).
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a solid product precipitates, collect it by vacuum filtration. Wash the solid with a small amount of cold solvent.
-
If no solid forms, pour the reaction mixture into ice-water to induce precipitation.
-
Alternatively, remove the solvent under reduced pressure. The residue can then be partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
-
Purification: Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture) to afford the pure pyrazole derivative.[2]
-
Hydrolysis (if synthesizing the acid from the ester): The purified ester can be hydrolyzed to the carboxylic acid by heating with an aqueous solution of a base (e.g., NaOH or KOH), followed by acidification with a mineral acid (e.g., HCl) to precipitate the final this compound product.
Mandatory Visualizations
Diagram 1: General Experimental Workflow for Pyrazole Synthesis
Caption: A typical experimental workflow for synthesizing this compound derivatives.
Diagram 2: Troubleshooting Logic for Low Synthesis Yield
Caption: A decision-making diagram for troubleshooting low yield in pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. sid.ir [sid.ir]
- 3. US8735600B2 - Process for purification of 1-methylpyrazole-4-carboxylic acid esters - Google Patents [patents.google.com]
- 4. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pyrazole synthesis [organic-chemistry.org]
- 8. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Optimizing reaction conditions for the synthesis of 4-Carboxypyrazole esters
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-carboxypyrazole esters.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound esters, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction is showing low to no conversion to the desired this compound ester. What are the potential causes and how can I improve the yield?
A: Low conversion is a common issue that can stem from several factors related to starting materials, reaction conditions, and the chosen synthetic route.
Potential Causes and Solutions:
-
Purity of Starting Materials: Impurities in reactants can lead to unwanted side reactions, reducing the yield of the target compound and complicating purification.[1]
-
Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly impact reaction outcomes.
-
Solvent: For cyclocondensation reactions involving aryl hydrazines, aprotic dipolar solvents may yield better results than polar protic solvents like ethanol.[1] In some eco-friendly protocols, ethylene (B1197577) glycol has been used to achieve good to excellent yields at room temperature.[1]
-
Catalyst: The use of a catalyst can dramatically increase reaction rates and yields. For instance, nano-ZnO has been employed as an efficient catalyst, affording high yields with short reaction times.[1]
-
Temperature: Optimization of temperature is crucial. For example, in certain syntheses, increasing the temperature to 60°C has been shown to improve product yield.[1] One-pot syntheses using a magnetic ionic liquid catalyst have been optimized at 120°C for 3 hours under solvent-free conditions.[2]
-
-
Steric Hindrance: Bulky substituents on the hydrazine (B178648) or the dicarbonyl compound can sterically hinder the reaction, leading to lower reaction rates and yields.[1]
-
Recommendation: If possible, consider using starting materials with less bulky groups or explore alternative synthetic routes that are less sensitive to steric effects.
-
Issue 2: Formation of Impurities and Side Products
Q: I am observing significant formation of side products in my reaction mixture. How can I identify and minimize them?
A: The formation of isomers and other byproducts is a frequent challenge in pyrazole (B372694) synthesis. Understanding the reaction mechanism can help in mitigating these issues.
Potential Causes and Solutions:
-
Regioisomer Formation: In many pyrazole syntheses, the formation of regioisomers is possible. For instance, the reaction of an unsymmetrical β-diketone with a substituted hydrazine can lead to two different pyrazole products.
-
Recommendation: The choice of solvent can influence regioselectivity. The use of hydrofluorocarbon solvents has been shown to increase the regioselectivity in the formation of certain 1-H-pyrazole-4-carboxylic acid esters. It has been found that the selectivity of the reaction can be increased by carrying out the reaction in an organic solvent which comprises at least one halogen, preferably at least one fluorine atom.
-
-
Hydrolysis of Ester: If water is present in the reaction mixture, it can lead to the hydrolysis of the ester functionality, resulting in the corresponding carboxylic acid.
-
Recommendation: Use anhydrous solvents and reagents. A drying tube can be used to prevent atmospheric moisture from entering the reaction.[3]
-
-
Side Reactions of Vilsmeier Reagent: The Vilsmeier reaction is a common method for synthesizing 1H-pyrazole-4-carboxylic acid esters.[4] However, the reagent can be involved in side reactions if not used under optimal conditions.
-
Recommendation: Carefully control the stoichiometry of the Vilsmeier reagent and the reaction temperature.
-
Issue 3: Difficulties in Product Purification
Q: I am struggling to purify my this compound ester from the reaction mixture. What are some effective purification strategies?
A: Purification can be challenging due to the presence of unreacted starting materials, catalysts, and side products.
Effective Purification Techniques:
-
Column Chromatography: Silica (B1680970) gel column chromatography is a widely used method for purifying pyrazole derivatives. A common eluent system is a mixture of ethyl acetate (B1210297) and petroleum ether.[4]
-
Recrystallization: This is an effective method for purifying solid products. A suitable solvent for recrystallization of pyrazole 4-carboxylic acid ethyl ester derivatives is isopropanol (B130326).[2]
-
Extraction: Liquid-liquid extraction can be used to remove impurities. For instance, washing the organic layer with an aqueous solution of sodium bicarbonate can help remove acidic impurities.[3]
-
Magnetic Separation of Catalyst: When using a magnetic ionic liquid as a catalyst, it can be easily separated from the reaction mixture using an external magnet.[2]
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound esters?
A1: Several methods have been developed for the synthesis of this compound esters. Some of the most common include:
-
Vilsmeier-Haack Reaction: This reaction involves the cyclization of hydrazones of β-keto esters using the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide).[4] This method can be performed under conventional heating or microwave irradiation, with the latter often providing higher yields in shorter reaction times.[4]
-
Multicomponent Reactions: One-pot, multicomponent reactions are efficient methods for synthesizing highly substituted pyrazoles. For example, a three-component reaction of a β-ketoester, an aldehyde, and a hydrazine derivative can yield pyrazole-4-carboxylic acid esters.[2][5]
-
Cycloaddition Reactions: [3+2] Cycloaddition reactions are a powerful tool for constructing the pyrazole ring. This can involve the reaction of a sydnone (B8496669) with an alkyne or the reaction of a diazo compound with an alkene or alkyne.[5][6]
-
From α,β-Unsaturated Carbonyl Compounds: The reaction of α,β-unsaturated carbonyl compounds with tosylhydrazine under alkaline conditions can lead to the formation of pyrazoles.[5]
Q2: How can I optimize the reaction conditions for my specific synthesis?
A2: Optimization is a key step in achieving high yields and purity. A systematic approach is recommended:
-
Literature Review: Start by reviewing established protocols for similar pyrazole syntheses to identify a good starting point for reaction conditions.
-
Screening of Parameters: Systematically vary one parameter at a time (e.g., temperature, solvent, catalyst loading) while keeping others constant to observe its effect on the reaction outcome.
-
Monitoring the Reaction: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the progress of the reaction and the formation of products and byproducts.[2]
Q3: Are there any green chemistry approaches for the synthesis of this compound esters?
A3: Yes, several approaches focus on making the synthesis more environmentally friendly:
-
Solvent-Free Reactions: Performing reactions under solvent-free conditions, often with the aid of a catalyst, can significantly reduce waste.[2]
-
Use of Recyclable Catalysts: Magnetic ionic liquids are an example of catalysts that can be easily recovered and reused for multiple reaction cycles without a significant loss of activity.[2]
-
Flow Chemistry: Continuous flow chemistry offers advantages in terms of safety, scalability, and efficiency, often leading to reduced reaction times and waste generation compared to batch processes.[6]
Data Presentation
Table 1: Optimization of Reaction Conditions for a One-Pot Synthesis of Pyrazole 4-Carboxylic Acid Ethyl Ester Derivatives[2]
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | [bmim][FeCl4] (5) | None | 100 | 5 | 70 |
| 2 | [bmim][FeCl4] (10) | None | 100 | 4 | 85 |
| 3 | [bmim][FeCl4] (15) | None | 100 | 4 | 85 |
| 4 | [bmim][FeCl4] (10) | EtOH | 80 | 6 | 50 |
| 5 | [bmim][FeCl4] (10) | CH3CN | 80 | 6 | 60 |
| 6 | [bmim][FeCl4] (10) | None | 120 | 3 | 92 |
| 7 | [bmim][FeCl4] (10) | None | 80 | 5 | 75 |
| 11 | None | None | 120 | 8 | Trace |
Reaction conditions: Ethyl acetoacetate (B1235776) (10 mmol), aldehyde (10 mmol), hydrazine derivative (10 mmol).
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters via Vilsmeier Cyclization[4]
-
To an ice-cold, stirred solution of the appropriate hydrazone (0.001 mol) in dry DMF (4 mL), add phosphorus oxychloride (POCl3, 0.003 mol) dropwise.
-
Allow the reaction mixture to warm to room temperature and then reflux at 70–80 °C for approximately 4 hours.
-
Pour the resulting mixture onto crushed ice and neutralize with a dilute sodium hydroxide (B78521) solution.
-
Allow the mixture to stand overnight.
-
Collect the pale yellow precipitate and purify by silica gel column chromatography using an ethyl acetate-petroleum ether mixture (15:85) as the eluent to yield the final product.
Protocol 2: One-Pot Synthesis of Pyrazole 4-Carboxylic Acid Ethyl Ester Derivatives using a Magnetic Ionic Liquid[2]
-
In a round bottom flask, combine ethyl acetoacetate (10 mmol), the appropriate aldehyde (10 mmol), the hydrazine derivative (10 mmol), and the freshly prepared magnetic ionic liquid ([bmim][FeCl4]) (1.5 mmol).
-
Heat the mixture under a flow of oxygen.
-
Monitor the progress of the reaction by TLC.
-
After completion, separate the magnetic ionic liquid from the product solution using a magnet.
-
Wash the catalyst with ethyl acetate and dry it under a vacuum for reuse.
-
Evaporate the solvent from the product solution and recrystallize the crude product from isopropanol to obtain the pure pyrazole derivative.
Mandatory Visualization
Caption: A generalized experimental workflow for the one-pot synthesis of this compound esters.
Caption: A troubleshooting decision tree for addressing low product yield in pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. sid.ir [sid.ir]
- 3. csub.edu [csub.edu]
- 4. tandfonline.com [tandfonline.com]
- 5. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 6. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing side products in pyrazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side products during pyrazole (B372694) synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in pyrazole synthesis, particularly in the Knorr synthesis?
A1: The most common side products encountered during pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines in the Knorr synthesis, include:
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Regioisomers: These are isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring. Their formation is a significant challenge as they often have very similar physical properties, making separation difficult.[1][2]
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Hydrazones: These are stable intermediates that may not cyclize efficiently, leading to their isolation as a major byproduct.[3]
-
Colored Impurities: The reaction mixture may develop a deep yellow or red color, often due to the degradation or oxidation of the hydrazine (B178648) starting material.
-
Pyrazolines: Incomplete aromatization of the pyrazoline intermediate can lead to its presence as a byproduct.
-
Di-addition Products: In some cases, two molecules of hydrazine may react with one molecule of the dicarbonyl compound.
Q2: How critical is the purity of starting materials for a successful pyrazole synthesis?
A2: The purity of starting materials, such as hydrazines and 1,3-dicarbonyl compounds, is highly critical. Impurities can lead to unwanted side reactions, resulting in reduced yields and complicating the purification process. Hydrazine and its derivatives can degrade over time, so using freshly opened or purified reagents is recommended for best results.[3]
Q3: My reaction is showing low conversion. How can I optimize the reaction conditions?
A3: Low conversion can be addressed by optimizing several reaction parameters:
-
Temperature: Increasing the reaction temperature can help overcome the activation energy barrier, especially with less reactive starting materials.
-
Reaction Time: Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time and ensure the consumption of starting materials.[3]
-
Stoichiometry: Using a slight excess of one reactant, often the hydrazine, can help drive the reaction to completion.[3]
-
Catalyst: The choice of catalyst can significantly impact the reaction rate and yield. A comparative analysis of different catalysts can help in selecting the most effective one for your specific synthesis.
Q4: How can I improve the regioselectivity of my reaction to minimize the formation of isomeric side products?
A4: Improving regioselectivity is a key challenge, and several strategies can be employed:
-
Solvent Choice: The use of fluorinated alcohols like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) as solvents has been shown to dramatically improve regioselectivity in favor of the desired isomer compared to standard solvents like ethanol.[4]
-
pH Control: The acidity or basicity of the reaction medium can direct the initial nucleophilic attack of the hydrazine.
-
Steric and Electronic Effects: Utilizing starting materials with significant differences in steric bulk or electronic properties between the two carbonyl groups can favor the formation of a single regioisomer.
-
Microwave Irradiation: Microwave-assisted synthesis can sometimes enhance the formation of the thermodynamically favored product, thus improving the isomeric ratio.[1]
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues encountered during pyrazole synthesis.
Issue 1: Formation of Colored Impurities
-
Symptom: The reaction mixture turns deep yellow or red.
-
Potential Cause: Degradation or oxidation of the hydrazine starting material.
-
Troubleshooting Steps:
-
Use High-Purity Hydrazine: Ensure the hydrazine reagent is fresh and of high purity.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate oxidative processes.
-
Purification:
-
Activated Charcoal: Adding activated charcoal to a solution of the crude product can help adsorb colored impurities. The charcoal is then removed by filtration.
-
Recrystallization: This is an effective method for purifying the solid pyrazole product and removing colored impurities.
-
-
Issue 2: Presence of Unreacted Starting Materials
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Symptom: TLC or NMR analysis of the crude product shows the presence of starting materials.
-
Potential Cause:
-
Incomplete reaction due to insufficient reaction time or temperature.
-
Sub-optimal stoichiometry of reactants.
-
-
Troubleshooting Steps:
-
Optimize Reaction Time and Temperature: Monitor the reaction to completion using TLC. If necessary, increase the reaction time or temperature.
-
Adjust Stoichiometry: A slight excess of hydrazine is often used to ensure the complete consumption of the dicarbonyl compound.[3]
-
Purification:
-
Unreacted Hydrazine: Can be removed by an acidic wash during the workup, as it will form a water-soluble salt.
-
Unreacted 1,3-Dicarbonyl: Can often be removed by column chromatography.
-
-
Issue 3: Formation of Regioisomers
-
Symptom: NMR spectra show duplicate sets of peaks for the desired product, and multiple spots are observed on TLC.
-
Potential Cause: Reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.
-
Troubleshooting Steps:
-
Modify Reaction Conditions:
-
Solvent: Use fluorinated alcohols (TFE or HFIP) to enhance regioselectivity.[4]
-
pH: Adjust the pH of the reaction mixture. Acidic or basic conditions can favor the formation of one isomer over the other.
-
-
Chromatographic Separation: If a mixture of regioisomers is formed, separation can be achieved using column chromatography. A systematic screening of solvent systems using TLC is crucial to find an eluent that provides adequate separation.
-
Alternative Synthetic Strategy: Consider a different synthetic approach, such as a [3+2] cycloaddition, which can offer better regio-control.[1]
-
Data Presentation
Table 1: Effect of Catalyst on Pyrazole Synthesis Yield
| Catalyst | Reactants | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) | Reusability |
| Acetic Acid | 1,3-Dicarbonyl, Hydrazine | Catalytic | Ethanol | Reflux | Varies | Good | Not Reported |
| Silver Triflate (AgOTf) | Trifluoromethylated Ynones, Aryl/Alkyl Hydrazines | 1 mol% | Not Specified | Room Temp | 1 h | up to 99 | Not Reported |
| Nano-ZnO | Phenylhydrazine (B124118), Ethyl acetoacetate (B1235776) | Not Specified | Ethylene Glycol | Room Temp | Short | 95 | Not Reported |
| [RuH₂(PPh₃)₃CO] / Xantphos | 1,3-Diol, Phenylhydrazine | 3 mol% | Toluene | 110 | 24 h | 84 | Not Reported |
This table summarizes data from multiple sources to provide a comparative overview.[5][6]
Table 2: Effect of Solvent on Regioselectivity in the Reaction of 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione with Methylhydrazine
| Solvent | Ratio of Regioisomers (Desired:Undesired) |
| Ethanol (EtOH) | 40:60 |
| Trifluoroethanol (TFE) | 85:15 |
| Hexafluoroisopropanol (HFIP) | 97:3 |
Data adapted from a study demonstrating the significant impact of fluorinated solvents on regioselectivity.[4]
Experimental Protocols
Protocol 1: Knorr Pyrazole Synthesis of 3-Methyl-1-phenyl-5-pyrazolone
This protocol describes the synthesis of Edaravone from ethyl acetoacetate and phenylhydrazine.[7]
-
Materials:
-
Ethyl acetoacetate (1.625 mL, 12.5 mmol)
-
Phenylhydrazine (1.25 mL, 12.5 mmol)
-
Diethyl ether
-
Ethanol (for recrystallization)
-
-
Procedure:
-
In a round-bottomed flask, slowly and carefully add the ethyl acetoacetate to the phenylhydrazine in a fume hood. The addition is slightly exothermic.
-
Assemble a reflux condenser and heat the mixture for 60 minutes at 135–145 °C.
-
After heating, transfer the resulting heavy syrup into a beaker and cool it thoroughly in an ice-water bath.
-
Add 2 mL of diethyl ether and stir the mixture vigorously until a crude powdered pyrazolone (B3327878) is obtained.
-
Filter the product under vacuum using a Büchner funnel and wash the solid thoroughly with diethyl ether.
-
-
Purification (Recrystallization):
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
Allow the hot solution to cool, first to room temperature and then in an ice bath until crystallization is complete.
-
Filter off the solid in a Büchner funnel by vacuum filtration.
-
Dry the purified product in a desiccator.
-
Determine the yield and melting point (125–127 °C) of the pure product.
-
Protocol 2: General Procedure for the Synthesis of 5-Amino-3-aryl-1H-pyrazoles from β-Ketonitriles
This is a general guideline and may require optimization for specific substrates.[3]
-
Materials:
-
β-Ketonitrile (1 equivalent)
-
Hydrazine hydrate (B1144303) or substituted hydrazine (1-1.2 equivalents)
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the β-ketonitrile in ethanol.
-
Add the hydrazine hydrate or desired substituted hydrazine to the solution.
-
Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica (B1680970) gel.
-
Mandatory Visualizations
Caption: Knorr pyrazole synthesis pathway showing the formation of the desired pyrazole and a potential regioisomeric side product.
Caption: A logical workflow for troubleshooting common issues in pyrazole synthesis.
Caption: A general experimental workflow for the synthesis and purification of pyrazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. books.rsc.org [books.rsc.org]
Technical Support Center: Purification of 4-Carboxypyrazole and its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with 4-carboxypyrazole and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the purification of this compound and its derivatives?
A1: The primary challenges in purifying this compound and its derivatives stem from their inherent physicochemical properties. These compounds are often highly polar due to the presence of the carboxylic acid group and the pyrazole (B372694) ring, which can lead to issues such as poor solubility in common organic solvents and strong retention on silica (B1680970) gel during column chromatography.[1] Key challenges include:
-
High Polarity: Makes separation from polar impurities and starting materials difficult.
-
Low Solubility: Can complicate recrystallization efforts in many organic solvents.[1]
-
Presence of Unreacted Starting Materials: Requires efficient purification strategies for their removal.
-
Formation of Colored Impurities: Often requires specific treatment steps for their removal.
-
Potential for Decarboxylation: High temperatures during purification can sometimes lead to the loss of the carboxyl group.
Q2: What are the recommended primary purification methods for this compound?
A2: The most effective and commonly used purification techniques for this compound are recrystallization and acid-base extraction. Column chromatography can also be employed, but may require careful selection of the stationary and mobile phases to overcome the high polarity of the compound.
Q3: How can I assess the purity of my purified this compound?
A3: A multi-technique approach is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying purity and identifying impurities. A reversed-phase C18 column with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and an aqueous buffer) is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the purified compound and identifying any residual impurities. Quantitative NMR (qNMR) can also be used for accurate purity determination.[2][3][4]
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
Troubleshooting Guides
Recrystallization
Problem: Difficulty in finding a suitable recrystallization solvent.
-
Cause: this compound is a polar molecule and is soluble in polar solvents like water and alcohols, but may have low solubility in many common organic solvents.[5]
-
Solution:
-
Solvent Screening: Test the solubility of a small amount of your crude product in a range of solvents with varying polarities (e.g., water, ethanol (B145695), methanol (B129727), ethyl acetate (B1210297), acetone, and mixtures thereof). A good single solvent will dissolve the compound when hot but not when cold.
-
Mixed Solvent System: If a single suitable solvent cannot be found, a mixed solvent system is often effective. Dissolve the compound in a "good" solvent (in which it is soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Gently warm the solution until it becomes clear again and then allow it to cool slowly.[6]
-
Problem: The compound "oils out" instead of forming crystals.
-
Cause: This can happen if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is supersaturated. Impurities can also lower the melting point of the compound, contributing to this issue.[2]
-
Solution:
-
Lower the Cooling Rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oiling out.[2]
-
Use More Solvent: Add a small amount of additional hot solvent to the solution to reduce the saturation level.
-
Scratch the Inner Surface of the Flask: Use a glass rod to create nucleation sites for crystal growth.[1]
-
Add a Seed Crystal: Introduce a tiny crystal of pure this compound to induce crystallization.[1]
-
Problem: Low recovery of purified crystals.
-
Cause: The compound may have significant solubility in the cold recrystallization solvent, or too much solvent was used during the dissolution step.
-
Solution:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to completely dissolve the crude product.[6]
-
Thorough Cooling: Ensure the crystallization flask is cooled in an ice bath for a sufficient amount of time to maximize crystal formation.
-
Solvent Choice: Re-evaluate your solvent system. A solvent with lower solubility for your compound at cold temperatures may be needed.
-
Column Chromatography
Problem: The compound does not move from the baseline on the TLC plate (Rf = 0).
-
Cause: The eluent is not polar enough to move the highly polar this compound up the silica gel plate.
-
Solution: Increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the proportion of ethyl acetate. It may be necessary to add a more polar solvent like methanol to the eluent system (e.g., dichloromethane/methanol or ethyl acetate/methanol).
Problem: The compound streaks on the TLC plate.
-
Cause: This can be due to overloading the TLC plate, or the compound having strong interactions with the stationary phase. The acidic nature of the carboxylic acid can also cause streaking on silica gel.
-
Solution:
-
Spot a more dilute solution on the TLC plate.
-
Add a small amount of acetic acid or formic acid to the eluent to suppress the ionization of the carboxylic acid group and reduce its interaction with the silica gel.
-
Problem: Poor separation from impurities.
-
Cause: The impurities have similar polarity to this compound.
-
Solution:
-
Optimize the Eluent System: Systematically screen different solvent mixtures to find a system that provides better resolution between your product and the impurities on a TLC plate.
-
Consider a Different Stationary Phase: If separation on silica gel is not effective, consider using a different stationary phase such as alumina (B75360) or a reversed-phase (C18) column.
-
Acid-Base Extraction
Problem: Incomplete extraction of this compound into the aqueous basic layer.
-
Cause: The pH of the aqueous solution may not be high enough to fully deprotonate the carboxylic acid, or an insufficient volume of the basic solution was used.
-
Solution:
-
Use a stronger base: If using a weak base like sodium bicarbonate is not effective, switch to a stronger base like sodium hydroxide.
-
Ensure thorough mixing: Shake the separatory funnel vigorously to ensure efficient partitioning between the organic and aqueous layers.
-
Perform multiple extractions: It is more effective to perform two or three extractions with smaller volumes of the basic solution than one extraction with a large volume.[7]
-
Problem: The product does not precipitate upon acidification of the aqueous layer.
-
Cause: The compound may have some solubility in the acidic aqueous solution, or it may have oiled out instead of precipitating.
-
Solution:
-
Ensure complete acidification: Check the pH of the aqueous layer with pH paper to ensure it is sufficiently acidic (pH 1-2).
-
Cool the solution: Place the flask in an ice bath to decrease the solubility of the product.
-
Back-extraction: If the product oils out or does not precipitate, extract the aqueous layer with a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) to recover the purified compound.[8]
-
Data Presentation
Table 1: Predicted Solubility of this compound in Common Solvents
| Solvent | Polarity | Predicted Solubility |
| Water | High | Soluble[5] |
| Methanol | High | Soluble[5] |
| Ethanol | High | Soluble[5] |
| Acetone | Medium | Sparingly Soluble |
| Ethyl Acetate | Medium | Sparingly Soluble |
| Dichloromethane | Low | Insoluble |
| Hexane | Non-polar | Insoluble |
Note: This data is predicted based on the polar nature of this compound. Experimental verification is recommended.
Table 2: Hypothetical TLC Data for this compound Purification
| Eluent System (v/v) | Rf of this compound | Rf of Non-polar Impurity | Rf of Polar Impurity |
| Ethyl Acetate/Hexane (1:1) | 0.1 | 0.8 | 0.0 |
| Dichloromethane/Methanol (9:1) | 0.4 | 0.9 | 0.1 |
| Ethyl Acetate with 1% Acetic Acid | 0.3 | 0.8 | 0.05 |
Table 3: Hypothetical HPLC Purity Analysis of this compound
| Peak | Retention Time (min) | Area (%) | Identification |
| 1 | 2.5 | 1.5 | Unreacted Starting Material |
| 2 | 4.2 | 98.0 | This compound |
| 3 | 5.8 | 0.5 | Unknown Impurity |
HPLC Conditions (Hypothetical): Column: C18 (4.6 x 150 mm, 5 µm); Mobile Phase: Gradient of Acetonitrile and 0.1% Formic Acid in Water; Flow Rate: 1.0 mL/min; Detection: UV at 254 nm.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~13.0 | br s | -COOH |
| ¹H | ~8.0 | s | Pyrazole C-H |
| ¹H | ~7.8 | s | Pyrazole C-H |
| ¹³C | ~163 | s | -COOH |
| ¹³C | ~138 | s | Pyrazole C |
| ¹³C | ~130 | s | Pyrazole C-H |
| ¹³C | ~118 | s | Pyrazole C-H |
Note: These are predicted chemical shifts. Actual values may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Recrystallization of this compound from a Water/Ethanol Mixture
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of hot water. Heat the mixture on a hot plate with stirring.
-
Co-solvent Addition: While the aqueous solution is hot, add ethanol dropwise until the solid completely dissolves.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Purification of this compound by Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate.
-
Basification: Transfer the organic solution to a separatory funnel and add an equal volume of a saturated aqueous solution of sodium bicarbonate. Shake the funnel vigorously, venting frequently.
-
Separation: Allow the layers to separate and drain the lower aqueous layer into a clean beaker.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times. Combine all aqueous extracts.
-
Acidification: Cool the combined aqueous extracts in an ice bath and slowly add concentrated hydrochloric acid with stirring until the pH is approximately 1-2. A white precipitate of this compound should form.
-
Isolation: Collect the precipitate by vacuum filtration.
-
Washing: Wash the solid with a small amount of cold water.
-
Drying: Dry the purified this compound under vacuum.
Mandatory Visualization
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting guide for common crystallization problems.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 4. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CAS 37718-11-9: Pyrazole-4-carboxylic acid | CymitQuimica [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
Improving the solubility of 4-Carboxypyrazole for biological assays
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and answers to frequently asked questions regarding the solubilization of 4-Carboxypyrazole for biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound? this compound is an organic compound belonging to the class of pyrazole (B372694) carboxylic acids.[1] It consists of a pyrazole ring substituted with a carboxylic acid group.[1][2] It is typically an off-white, solid powder.[2] this compound is a metabolite of fomepizole, a drug used as an antidote for methanol (B129727) or ethylene (B1197577) glycol poisoning.[1]
Q2: What are the key physicochemical properties of this compound? Understanding the physicochemical properties of this compound is crucial for developing an effective solubilization strategy. Key predicted values are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₄H₄N₂O₂ | |
| Molecular Weight | 112.09 g/mol | |
| Predicted Water Solubility | 75.1 g/L | |
| Predicted pKa (Strongest Acidic) | 3.43 | |
| Predicted pKa (Strongest Basic) | 0.94 |
Q3: Why is solubility a concern for this compound in biological assays? While this compound has a relatively high predicted water solubility, achieving the high concentrations often required for stock solutions can be challenging. Furthermore, its solubility is highly dependent on pH. In biological assays, which are typically conducted in aqueous buffers at a specific pH (often near neutral), the compound may precipitate if not properly dissolved, leading to inaccurate and unreliable results.
Q4: What is the primary factor influencing the solubility of this compound? The primary factor is the pH of the solution. This compound has an acidic carboxylic acid group (predicted pKa ≈ 3.43). At pH values below its pKa, the carboxylic acid group is protonated and the molecule is less soluble. At pH values above its pKa, the group deprotonates to form a carboxylate salt, which is significantly more soluble in aqueous media.
Troubleshooting Guide
This section addresses specific problems you may encounter when trying to dissolve this compound for your experiments.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Compound does not dissolve in the primary organic solvent (e.g., DMSO). | The compound may have low solubility even in organic solvents, or it may be in a stable crystalline form with high lattice energy. | 1. Try a stronger solvent: Attempt to dissolve the compound in N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), ensuring compatibility with your assay.2. Apply energy: Use gentle sonication or warming to aid dissolution. Always verify the thermal stability of the compound first. |
| Compound precipitates upon dilution of the organic stock solution into aqueous buffer. | The final concentration of the compound exceeds its solubility limit in the aqueous medium. The percentage of the organic co-solvent in the final solution is too low to maintain solubility. | 1. Lower the final concentration: Test a range of lower final concentrations of this compound in your assay.2. Adjust pH: Prepare the aqueous buffer at a pH at least 2 units above the compound's pKa (i.e., pH > 5.5) to ensure it is in its more soluble deprotonated form.3. Increase co-solvent percentage: If your assay allows, slightly increase the final concentration of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO). Note that co-solvent concentrations must be carefully controlled to avoid cellular toxicity or assay interference. |
| The biological activity in the assay is inconsistent or lower than expected. | The compound may not be fully dissolved, leading to a lower effective concentration. The organic co-solvent may be interfering with the biological system (e.g., enzyme activity, cell viability). | 1. Confirm complete dissolution: Visually inspect the stock and final solutions for any precipitate. Centrifuge a sample to check for an undissolved pellet.2. Reduce co-solvent concentration: Minimize the final co-solvent percentage to the lowest level that maintains solubility. Typically, ≤0.5% DMSO is recommended.3. Use an alternative solubilization method: Consider using cyclodextrins to form a water-soluble inclusion complex, which can be an effective strategy when co-solvents are problematic. |
| The pH of the final assay medium changes after adding the compound stock. | The stock solution (e.g., prepared in a basic solution to deprotonate the carboxylic acid) is not sufficiently buffered in the final medium. | 1. Use a stronger buffer: Ensure the buffer capacity of your final assay medium is sufficient to resist pH changes upon addition of the stock solution.2. Adjust stock solution pH: If possible, adjust the pH of your concentrated stock solution to be closer to that of the final assay medium before the final dilution step. |
Experimental Protocols
Protocol 1: pH-Dependent Solubilization
This method leverages the acidic nature of this compound to increase its solubility by forming a salt.
-
Determine Target pH: Choose a buffer with a pH at least 2 units above the pKa of this compound (pKa ≈ 3.43). A pH of 7.4 (like in PBS) is generally sufficient.
-
Prepare a Basic Stock Solution:
-
To prepare a 10 mM stock solution, weigh 1.12 mg of this compound.
-
Add a small amount of 0.1 M NaOH dropwise while vortexing until the solid dissolves.
-
Bring the final volume to 1 mL with your chosen aqueous buffer (e.g., PBS, pH 7.4).
-
Verify the final pH and adjust if necessary.
-
-
Serial Dilution: Perform serial dilutions from this stock solution into the final assay buffer to achieve the desired working concentrations.
References
Technical Support Center: Regioisomer Formation in Substituted Pyrazole Synthesis
Welcome to the technical support center for addressing challenges in substituted pyrazole (B372694) synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling and managing regioisomer formation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in the context of pyrazole synthesis, and why is it a critical issue?
A1: Regioselectivity refers to the preferential formation of one constitutional isomer over another when a reaction can potentially yield multiple products.[1] In pyrazole synthesis, this challenge commonly arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine (B178648). This reaction can lead to two distinct regioisomeric pyrazoles.[1][2] Managing regioselectivity is crucial because different regioisomers can exhibit significantly different biological activities, and separating them can be challenging, often leading to a substantial decrease in the isolated yield of the desired product.
Q2: What are the primary factors that influence regioselectivity in the Knorr pyrazole synthesis?
A2: The regioselectivity of the Knorr condensation reaction, a common method for pyrazole synthesis, is governed by several key factors:
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically direct the initial nucleophilic attack, favoring the formation of one regioisomer.[1]
-
Electronic Effects: The electronic properties of the substituents (electron-withdrawing or electron-donating) on the dicarbonyl compound influence the electrophilicity of the carbonyl carbons, thereby directing the attack of the hydrazine.
-
Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the hydrazine nitrogens. Under acidic conditions, the reaction mechanism may be altered, potentially favoring one regioisomer, while under basic conditions, the more nucleophilic nitrogen of the hydrazine tends to attack first.
-
Solvent: The choice of solvent can have a dramatic impact on regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) have been shown to significantly improve regioselectivity compared to conventional solvents like ethanol.
-
Temperature: Reaction temperature is another critical factor that can influence the reaction pathway and, consequently, the regioisomeric ratio.
-
Reactant Stoichiometry: Varying the ratio of the 1,3-dicarbonyl to hydrazine has been shown to affect the regioisomeric outcome.
Q3: My Knorr condensation is producing an inseparable mixture of regioisomers. What alternative synthetic methods can I use to achieve higher regioselectivity?
A3: When the classical Knorr condensation provides poor regioselectivity, several alternative strategies can be employed:
-
Use of 1,3-Dicarbonyl Surrogates: Employing precursors with differentiated reactivity at the 1 and 3 positions, such as β-enaminones, can enforce high regioselectivity.
-
1,3-Dipolar Cycloadditions: This approach, which involves the reaction of a diazo compound with an alkyne or alkene, offers a different synthetic route to the pyrazole core and can provide excellent regiocontrol.
-
Multicomponent Reactions (MCRs): One-pot, multicomponent syntheses can provide regioselective access to highly substituted pyrazoles, often with the aid of catalysts.
Q4: How can I separate a mixture of pyrazole regioisomers that I have already synthesized?
A4: If you have already produced a mixture of regioisomers, separation is often achievable through chromatographic techniques. The most effective method is typically silica (B1680970) gel column chromatography. The key to successful separation is to find a suitable solvent system (eluent) that provides a significant difference in the retention factor (Rf) values of the two isomers. This is usually determined by preliminary screening using Thin Layer Chromatography (TLC).
Q5: How does microwave-assisted synthesis impact the regioselectivity and yield of pyrazoles?
A5: Microwave-assisted organic synthesis (MAOS) is a powerful technique in heterocyclic chemistry that often leads to significantly reduced reaction times, higher yields, and improved selectivity when compared to conventional heating methods. The selective heating provided by microwaves can sometimes favor the formation of one regioisomer over the other, offering a practical method for controlling the reaction's outcome.
Data Presentation: Solvent Effects on Regioselectivity
The following table summarizes the effect of different solvents on the regioselectivity of the reaction between various 1-aryl-4,4,4-trifluorobutane-1,3-diones and methylhydrazine.
| Entry | R¹ | R² | Solvent | Ratio (Isomer 1:Isomer 2) | Combined Yield (%) |
| 1 | 2-Furyl | CF₃ | EtOH | 1:1.3 | 95 |
| 2 | 2-Furyl | CF₃ | TFE | 97:3 | 98 |
| 3 | 2-Furyl | CF₃ | HFIP | >99:1 | 99 |
| 4 | Ph | CF₃ | EtOH | 1:1.2 | 96 |
| 5 | Ph | CF₃ | TFE | 96:4 | 98 |
| 6 | Ph | CF₃ | HFIP | >99:1 | 99 |
| 7 | 4-MeO-Ph | CF₃ | EtOH | 1:1 | 95 |
| 8 | 4-MeO-Ph | CF₃ | TFE | 95:5 | 97 |
| 9 | 4-MeO-Ph | CF₃ | HFIP | >99:1 | 99 |
Data adapted from J. Org. Chem. 2008, 73, 9, 3523–3526. Isomer 1 corresponds to the 1-methyl-3-R¹-5-R²-pyrazole and Isomer 2 to the 1-methyl-3-R²-5-R¹-pyrazole.
Experimental Protocols
Key Experiment: Regioselective Synthesis of 1-Methyl-3-aryl-5-trifluoromethyl-pyrazoles using Fluorinated Alcohols
This protocol describes a method for achieving high regioselectivity in the synthesis of substituted pyrazoles by utilizing a fluorinated alcohol as the solvent.
Materials:
-
Unsymmetrical 1,3-diketone (e.g., 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione) (1.0 mmol)
-
Methylhydrazine (1.1 mmol)
-
1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (3 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) (for chromatography)
Procedure:
-
Dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Add methylhydrazine (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the progress of the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the major regioisomer.
-
Characterize the product and determine the isomeric ratio using ¹H NMR and/or GC-MS.
Visualizations
Logical Relationships and Workflows
Caption: Troubleshooting workflow for improving regioselectivity.
Caption: Competing pathways in Knorr pyrazole synthesis.
References
Overcoming challenges in the scale-up of 4-Carboxypyrazole production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up of 4-Carboxypyrazole synthesis. Our aim is to address specific issues encountered during experimental work, from laboratory to pilot-plant scale.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound suitable for scale-up?
A1: Two primary routes are commonly considered for the large-scale synthesis of this compound. The first involves the oxidation of 4-methylpyrazole (B1673528) using a strong oxidizing agent like potassium permanganate. However, this method can be expensive and the starting material may be difficult to source in large quantities[1]. A more recent and industrially viable route starts from ethyl cyanoacetate (B8463686) and triethyl orthoformate, proceeding through Claisen condensation, cyclization with hydrazine (B178648), deamination, and finally hydrolysis to yield this compound. This latter method is often preferred for its readily available starting materials and amenability to process optimization[1].
Q2: We are observing a significant exotherm during the cyclization step. How can this be managed at a larger scale?
A2: Exothermic reactions are a major concern during scale-up due to the reduced surface-area-to-volume ratio of larger reactors, which hinders efficient heat dissipation[2]. To manage the exotherm during the cyclization of the intermediate with hydrazine, consider the following strategies:
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Slow, Controlled Reagent Addition: Add the hydrazine solution dropwise or at a controlled rate to manage the rate of heat generation.
-
Efficient Cooling: Utilize a reactor with a cooling jacket and ensure efficient heat transfer by selecting an appropriate heat transfer fluid. For very large scales, external heat exchangers may be necessary.
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Dilution: Performing the reaction in a larger volume of a suitable solvent can help to absorb the heat generated.
-
Flow Chemistry: Continuous flow reactors offer excellent heat transfer and precise temperature control, making them a safer and more efficient alternative for highly exothermic reactions at scale[3].
Q3: Our product purity is decreasing as we increase the batch size. What are the likely impurities and how can we minimize them?
A3: Decreased purity at larger scales can be attributed to several factors, including localized overheating, poor mixing, and prolonged reaction times. Common impurities in this compound synthesis can include unreacted starting materials, partially hydrolyzed intermediates (e.g., the corresponding ethyl ester), and byproducts from side reactions. To mitigate these issues:
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Improve Mixing: Ensure adequate agitation to maintain a homogenous reaction mixture, preventing localized "hot spots" and concentration gradients that can lead to side reactions.
-
Optimize Reaction Time and Temperature: Monitor the reaction progress closely using in-process controls (e.g., HPLC, TLC) to determine the optimal reaction time and avoid prolonged heating that can cause degradation.
-
Inert Atmosphere: Some intermediates may be sensitive to air oxidation. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative impurities[4].
-
Purification Strategy: Develop a robust purification strategy. This may involve recrystallization from a suitable solvent system or the use of acid-base extraction to remove impurities[5].
Q4: We are facing challenges with the crystallization and isolation of the final this compound product at a kilogram scale. What are your recommendations?
A4: Large-scale crystallization requires careful control over cooling rates, agitation, and solvent selection to ensure consistent crystal size and purity.
-
Controlled Cooling: Implement a programmed cooling profile to avoid rapid crystallization, which can trap impurities within the crystal lattice.
-
Seeding: Introduce a small amount of pure this compound crystals (seed crystals) at the appropriate temperature to induce crystallization and control crystal size.
-
Anti-Solvent Addition: Consider the use of an anti-solvent to improve the yield, but add it slowly and with good mixing to avoid oiling out or the formation of fine, difficult-to-filter particles.
-
Filtration and Drying: Use appropriate large-scale filtration equipment (e.g., Nutsche filter-dryer) to efficiently isolate the product and a vacuum oven with controlled temperature for drying to prevent thermal degradation.
Troubleshooting Guides
Issue 1: Low Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor reaction completion using HPLC or TLC. - Increase reaction time or temperature cautiously. - Ensure accurate stoichiometry of reactants. |
| Side Reactions | - Optimize reaction temperature to minimize byproduct formation. - Investigate the effect of different solvents. - Ensure efficient mixing to avoid localized high concentrations of reactants[6]. |
| Product Degradation | - Avoid excessive heating or prolonged reaction times. - Consider performing the reaction under an inert atmosphere if oxidative degradation is suspected[4]. |
| Losses During Workup/Purification | - Optimize extraction and crystallization solvents and procedures. - Ensure complete precipitation during crystallization by adjusting pH and temperature. |
Issue 2: Formation of Regioisomers (if using unsymmetrical precursors)
| Potential Cause | Troubleshooting Steps |
| Use of Unsymmetrical 1,3-dicarbonyl compound or substituted hydrazine | - Carefully select starting materials to favor the formation of the desired isomer. - Optimize reaction conditions (temperature, solvent, catalyst) to improve regioselectivity. - Develop a robust chromatographic method for the separation of isomers if their formation is unavoidable[5]. |
Issue 3: Poor Mixing and Mass Transfer Limitations
| Potential Cause | Troubleshooting Steps |
| Inadequate Agitation | - Increase the agitator speed, but be mindful of shear stress on the product crystals. - Evaluate the impeller design for the specific reactor geometry and reaction viscosity. |
| High Viscosity of Reaction Mixture | - Use a more dilute solution if possible. - Select a solvent that maintains a lower viscosity throughout the reaction. |
| Solid-Liquid Mixture | - Ensure solids are well suspended to maximize surface area for reaction. - Consider using a reactor designed for handling slurries. |
Data Presentation
Table 1: Impact of Scale on this compound Synthesis Parameters (Illustrative Data)
| Parameter | Lab Scale (100 g) | Pilot Scale (10 kg) | Production Scale (100 kg) |
| Reaction Volume | 2 L | 200 L | 2000 L |
| Hydrazine Addition Time | 30 min | 4 hours | 8 hours |
| Max. Internal Temperature | 85°C | 95°C (with cooling) | 95°C (with enhanced cooling) |
| Mixing Speed | 300 RPM | 150 RPM | 100 RPM |
| Crude Yield | 92% | 88% | 85% |
| Purity (by HPLC) | 99.5% | 98.0% | 97.5% |
| Cycle Time | 8 hours | 24 hours | 48 hours |
Experimental Protocols
Key Experiment: Kilogram-Scale Synthesis of this compound
Disclaimer: This is a representative protocol and must be adapted and optimized for specific equipment and safety procedures.
-
Reaction Setup:
-
Charge a 200 L glass-lined reactor with ethyl 2-cyano-3-ethoxyacrylate (10 kg, 1 eq.) and ethanol (B145695) (100 L).
-
Start agitation and ensure the temperature is maintained at 20-25°C.
-
-
Cyclization:
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In a separate vessel, prepare a solution of hydrazine hydrate (B1144303) (3.2 kg, 1.1 eq.) in ethanol (20 L).
-
Slowly add the hydrazine solution to the reactor over 4 hours, maintaining the internal temperature below 40°C using the reactor cooling jacket.
-
After the addition is complete, slowly heat the reaction mixture to reflux (approx. 78°C) and maintain for 6 hours.
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Monitor the reaction progress by HPLC until the starting material is consumed.
-
-
Hydrolysis and Isolation:
-
Cool the reaction mixture to 50°C.
-
Slowly add a solution of sodium hydroxide (B78521) (7 kg, 3 eq.) in water (50 L) over 2 hours, maintaining the temperature below 60°C.
-
Heat the mixture to 80°C and stir for 8 hours or until hydrolysis is complete (monitored by HPLC).
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Cool the mixture to 10°C and slowly add concentrated hydrochloric acid to adjust the pH to ~2.
-
The product will precipitate. Stir the slurry for 2 hours at 10°C.
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Isolate the solid product by filtration using a centrifuge or Nutsche filter.
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Wash the filter cake with cold water (2 x 20 L) and then with cold ethanol (1 x 15 L).
-
Dry the product in a vacuum oven at 60°C until a constant weight is achieved.
-
Mandatory Visualization
Caption: Experimental workflow for the scale-up synthesis of this compound.
Caption: Logical workflow for troubleshooting low yields in this compound synthesis.
References
Preventing degradation of 4-Carboxypyrazole during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 4-Carboxypyrazole during storage.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and dark place. The container should be tightly sealed to protect it from moisture and air. For extended storage, refrigeration (2-8 °C) is advisable.
Q2: I've observed a change in the color of my this compound sample. What could be the cause?
A2: A change in color, such as yellowing, can be an indicator of degradation. This may be caused by exposure to light (photodegradation) or oxidation. It is crucial to re-analyze the purity of the sample before use.
Q3: My this compound has been stored at room temperature for an extended period. Is it still viable for my experiments?
A3: While this compound is relatively stable at room temperature, its purity should be verified if stored for a prolonged time, especially if not protected from light and humidity.[1] We recommend performing a purity analysis, such as High-Performance Liquid Chromatography (HPLC), to confirm its integrity.
Q4: Can I store this compound in a solution?
A4: Storing this compound in solution is generally not recommended for long periods due to the increased risk of hydrolytic degradation, especially at non-neutral pH.[2][3] If short-term storage in solution is necessary, use a neutral, aprotic solvent and store at a low temperature.
Q5: What are the likely degradation products of this compound?
A5: The primary degradation pathways for this compound are believed to be decarboxylation (loss of the carboxylic acid group) under heat or extreme pH conditions, and potentially oxidative or photodegradation, which could lead to ring-opened products or other modifications.[4][5]
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
| Problem | Potential Cause | Recommended Action |
| Reduced Assay Performance | Degradation of this compound leading to lower effective concentration. | 1. Verify the purity of the stored this compound using HPLC or NMR. 2. If degradation is confirmed, use a fresh, unopened batch of the compound. 3. Review storage conditions to ensure they align with recommendations (cool, dry, dark, tightly sealed). |
| Appearance of Unknown Peaks in Analytical Chromatogram | Formation of degradation products. | 1. Attempt to identify the degradation products using mass spectrometry (MS). 2. Consider potential degradation pathways (decarboxylation, oxidation, hydrolysis) to hypothesize structures. 3. Adjust storage conditions to mitigate the specific degradation pathway (e.g., protect from light, store under inert gas). |
| Inconsistent Experimental Results | Partial degradation of the compound, leading to batch-to-batch variability. | 1. Implement a routine quality control check (e.g., purity analysis) for each new batch of this compound. 2. Ensure consistent and proper storage practices across all samples. |
Experimental Protocols for Stability Assessment
To evaluate the stability of this compound, forced degradation studies can be performed. These studies intentionally stress the compound to identify potential degradation pathways and products.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Inject a known concentration onto the HPLC system.
-
The peak area of this compound is used to determine its purity relative to any degradation products.
-
Protocol 2: Forced Degradation Studies
-
Acidic Hydrolysis:
-
Dissolve this compound in 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution and analyze by HPLC-MS.
-
-
Basic Hydrolysis:
-
Dissolve this compound in 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution and analyze by HPLC-MS.
-
-
Oxidative Degradation:
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Dissolve this compound in a solution of 3% hydrogen peroxide.
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Keep at room temperature for 24 hours, protected from light.
-
Analyze by HPLC-MS.
-
-
Thermal Degradation:
-
Store solid this compound at 80°C for 7 days.
-
Dissolve the sample and analyze by HPLC.
-
-
Photodegradation:
-
Expose a solution of this compound to a UV lamp (254 nm) for 24 hours.
-
Analyze by HPLC.
-
Data Presentation
The following tables present illustrative data from forced degradation studies to demonstrate how results can be summarized.
Table 1: Summary of Forced Degradation of this compound
| Stress Condition | % Degradation of this compound | Number of Degradation Products | Major Degradation Product (m/z) |
| 0.1 M HCl, 60°C, 24h | 15% | 2 | 68.05 |
| 0.1 M NaOH, 60°C, 24h | 8% | 1 | 68.05 |
| 3% H₂O₂, RT, 24h | 25% | 3 | 128.03 |
| Solid, 80°C, 7 days | 10% | 1 | 68.05 |
| UV light (254 nm), 24h | 35% | 4 | 96.04 |
Table 2: Stability of this compound under Different Storage Conditions (Hypothetical Data)
| Storage Condition | Purity after 6 months | Purity after 12 months |
| 2-8°C, Dark, Sealed | >99% | >99% |
| Room Temp, Dark, Sealed | 98% | 96% |
| Room Temp, Light, Sealed | 95% | 90% |
| Room Temp, Dark, Open | 97% | 94% |
Visualizations
Degradation Pathways
References
- 1. Buy 1-methyl-1H-pyrazole-4-carboxylic acid | 5952-92-1 [smolecule.com]
- 2. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Ligand Exchange Reactions with 4-Carboxypyrazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ligand exchange reactions involving 4-Carboxypyrazole.
Troubleshooting Guide
This guide addresses common issues encountered during ligand exchange reactions with this compound, offering potential causes and recommended solutions.
Q1: Why is the ligand exchange reaction showing low or no yield?
Possible Causes:
-
Inappropriate Solvent: The solvent may not be suitable for dissolving both the starting complex and the incoming this compound ligand, or it may be coordinating too strongly to the metal center.
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Suboptimal Temperature: The reaction temperature may be too low to overcome the activation energy for ligand dissociation and association.
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Steric Hindrance: The existing ligands on the complex may be sterically bulky, preventing the approach of the this compound.
-
Unfavorable Ligand Lability: The original ligands may be too strongly bound to the metal center, resulting in a slow or non-existent exchange rate. The lability of ligands is influenced by the metal ion's d-electron count and the ligand field stabilization energy (LFSE). For instance, complexes with high LFSE, such as d3 and low-spin d6 configurations, tend to be substitution-inert.[1]
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Incorrect pH: The protonation state of this compound is pH-dependent. If the pH is too low, the carboxylate group will be protonated, reducing its coordinating ability.
Recommended Solutions:
-
Solvent Screening: Experiment with a range of solvents with varying polarities and coordinating abilities. Consider using a solvent system that promotes the dissolution of all reactants.
-
Temperature Optimization: Gradually increase the reaction temperature in increments (e.g., 10-20 °C) to find the optimal condition. Monitor for any signs of decomposition.
-
Use of a More Labile Starting Complex: If possible, start with a complex that has more labile ligands (e.g., aqua or triflate ligands).
-
Adjusting pH: Use a suitable buffer or a non-coordinating base to deprotonate the carboxylic acid group of the this compound, enhancing its nucleophilicity.
-
Increase Reactant Concentration: A higher concentration of this compound can shift the equilibrium towards the product side.[2][3]
Q2: The ligand exchange reaction is incomplete, resulting in a mixture of products. How can I drive the reaction to completion?
Possible Causes:
-
Reversible Reaction: Ligand exchange reactions are often reversible.[2][3] The reverse reaction may be competing with the forward reaction.
-
Insufficient Reaction Time: The reaction may not have reached equilibrium.
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Deactivation of the Incoming Ligand: The this compound may be degrading under the reaction conditions.
Recommended Solutions:
-
Le Chatelier's Principle: To drive the equilibrium forward, use a large excess of the incoming this compound ligand.[2][3] If a volatile byproduct is formed, its removal can also shift the equilibrium.
-
Extended Reaction Time: Monitor the reaction progress over a longer period using techniques like NMR or chromatography to ensure it has reached completion.
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Stepwise Addition: Consider adding the this compound ligand in portions over time to maintain a high effective concentration.
-
Check Ligand Stability: Verify the stability of this compound under the applied reaction conditions separately.
Q3: How can I confirm that the this compound has successfully coordinated to the metal center?
Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool to monitor the disappearance of signals from the starting complex and the appearance of new signals corresponding to the product. Changes in the chemical shifts of the pyrazole (B372694) and carboxylate protons can indicate coordination.
-
Infrared (IR) Spectroscopy: The C=O stretching frequency of the carboxylate group in the IR spectrum will shift upon coordination to a metal center. A shift to a lower wavenumber is typically observed for bidentate coordination, while a smaller shift or splitting of the band might indicate monodentate coordination.[4]
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-MS) can be used to determine the mass of the final complex, confirming the incorporation of the this compound ligand.
-
Single-Crystal X-ray Diffraction: This technique provides unambiguous structural information, including bond lengths and angles, confirming the coordination mode of the this compound.[5]
-
Elemental Analysis: Confirms the elemental composition of the product, which should be consistent with the expected formula after ligand exchange.
Frequently Asked Questions (FAQs)
Q1: What are the common coordination modes of this compound?
This compound is a versatile ligand that can coordinate to metal centers in several ways. The pyrazole ring offers a nitrogen donor, while the carboxylate group provides oxygen donors. Common coordination modes include:
-
Monodentate: Coordination through one of the pyrazole nitrogens or one of the carboxylate oxygens.
-
Bidentate Chelating: Coordination through a pyrazole nitrogen and the adjacent carboxylate oxygen, forming a stable chelate ring.
-
Bridging: The ligand can bridge two metal centers, with the pyrazole nitrogen coordinating to one metal and the carboxylate group coordinating to another, or with the carboxylate group itself bridging in a syn-syn, syn-anti, or anti-anti fashion.
The observed coordination mode depends on factors such as the metal ion, the other ligands in the coordination sphere, and the reaction conditions.[5][6]
Q2: What is a typical experimental protocol for a ligand exchange reaction with this compound?
While the optimal conditions will vary, a general starting protocol is provided below.
Experimental Protocol: Ligand Exchange Reaction
Objective: To replace a labile ligand (e.g., triflate) in a metal complex with this compound.
Materials:
-
Starting metal complex with a labile ligand (e.g., [M(labile_ligand)n])
-
This compound
-
Anhydrous, degassed solvent (e.g., acetonitrile, DMF, or methanol)
-
Inert atmosphere glovebox or Schlenk line
-
Standard glassware
Procedure:
-
Preparation: In an inert atmosphere, dissolve the starting metal complex (1 equivalent) in the chosen solvent.
-
Ligand Addition: In a separate vial, dissolve this compound (1-10 equivalents) in the same solvent. A non-coordinating base (e.g., triethylamine) may be added to deprotonate the carboxylic acid if necessary.
-
Reaction: Slowly add the this compound solution to the solution of the metal complex at room temperature.
-
Heating (if necessary): If no reaction is observed at room temperature, gradually heat the reaction mixture to a predetermined temperature (e.g., 50-80 °C) and stir for a set period (e.g., 12-24 hours).
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Monitoring: Monitor the reaction progress by taking aliquots and analyzing them using a suitable technique (e.g., 1H NMR, TLC).
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling or can be isolated by solvent evaporation or by adding an anti-solvent.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
-
Characterization: Characterize the final product using the techniques mentioned in the troubleshooting guide (NMR, IR, MS, etc.).
Data Summary
The success of a ligand exchange reaction can be influenced by various parameters. The following table provides a hypothetical summary of how reaction conditions might affect the yield of a this compound ligand exchange reaction.
| Entry | Starting Complex | Equivalents of this compound | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | [M(OTf)2] | 2.2 | Acetonitrile | 25 | 24 | 45 |
| 2 | [M(OTf)2] | 2.2 | Acetonitrile | 60 | 24 | 85 |
| 3 | [M(OTf)2] | 5.0 | Acetonitrile | 60 | 24 | 95 |
| 4 | [M(Cl)2] | 2.2 | Acetonitrile | 60 | 24 | 15 |
| 5 | [M(OTf)2] | 2.2 | DMF | 60 | 24 | 78 |
This table is for illustrative purposes and actual results may vary.
Visualizations
Troubleshooting Workflow for Low Yield in Ligand Exchange
Caption: A decision tree for troubleshooting low-yield ligand exchange reactions.
General Workflow for Ligand Exchange Experiment
Caption: A typical experimental workflow for a ligand exchange reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 4-Carboxypyrazole-based MOF Formation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Metal-Organic Frameworks (MOFs) based on the 4-Carboxypyrazole (also known as 4-H-pyrazolecarboxylic acid) ligand. This guide includes troubleshooting for common experimental issues, detailed experimental protocols, and quantitative data to inform your synthesis strategies.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound-based MOFs in a question-and-answer format.
Q1: I am not getting any crystalline product. What are the likely causes and solutions?
A1: The absence of a crystalline product, often resulting in an amorphous powder or no precipitate at all, can be attributed to several factors:
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Incorrect Solvent System: The solubility of the metal salt and the this compound ligand is crucial. Highly polar solvents like DMF are commonly used, but a mixture of solvents can sometimes be necessary to achieve the right balance of solubility for all reactants.[1]
-
Suboptimal Temperature: The reaction temperature influences the kinetics of MOF formation. If the temperature is too low, the reaction may not proceed; if it's too high, it might favor the formation of dense, non-porous phases.
-
Inappropriate pH: The deprotonation of the carboxylic acid group on the ligand is pH-dependent. If the pH is too low, the ligand will not coordinate effectively with the metal center.
-
Unfavorable Metal-to-Ligand Ratio: The stoichiometry of the reactants can significantly impact the formation of the desired MOF structure.
Troubleshooting Steps:
-
Solvent Screening: If using a single solvent, try a co-solvent system. Common mixtures include DMF/ethanol (B145695), DMF/water, or DMF/ethanol/water. The polarity of the solvent mixture can be modulated to control the final architecture.[1]
-
Temperature Optimization: Systematically vary the reaction temperature in 10-20°C increments within the typical solvothermal range for pyrazolate-based MOFs (e.g., 80-150°C).
-
pH Adjustment: While not always necessary, especially with carboxylate-based linkers that can self-regulate, the addition of a small amount of a base (like triethylamine) or an acid can sometimes promote crystallization.
-
Vary Reactant Ratios: Experiment with different molar ratios of the metal salt to the this compound ligand.
Q2: The yield of my MOF synthesis is very low. How can I improve it?
A2: Low product yield is a common issue and can be addressed by considering the following:
-
Incomplete Reaction: The reaction time may be too short for the crystallization to complete.
-
Suboptimal Reactant Concentration: Very dilute or overly concentrated solutions can hinder MOF formation.
-
Presence of Inhibitors: Impurities in the reactants or solvents can interfere with the crystallization process.
Troubleshooting Steps:
-
Increase Reaction Time: Extend the solvothermal reaction time, for example, from 24 hours to 48 or 72 hours.
-
Adjust Concentration: Systematically vary the concentration of your metal salt and ligand solutions.
-
Ensure High Purity: Use high-purity solvents and reactants. Ensure the this compound ligand is pure, as impurities can act as crystal growth inhibitors.
Q3: My product has poor crystallinity. How can I obtain more well-defined crystals?
A3: Poor crystallinity, characterized by broad peaks in the Powder X-ray Diffraction (PXRD) pattern, can be improved by controlling the nucleation and growth rates.
-
Rapid Nucleation: If nucleation is too fast, it leads to the formation of many small crystallites, resulting in a poorly crystalline bulk product.
-
Insufficient Time for Crystal Growth: The reaction conditions may not allow for the slow and ordered growth required for high-quality crystals.
Troubleshooting Steps:
-
Introduce a Modulator: Modulators are molecules that compete with the ligand for coordination to the metal center, slowing down the reaction and promoting the growth of larger, more crystalline particles. Carboxylic acids like acetic acid or benzoic acid are common modulators.
-
Controlled Cooling: Instead of rapid cooling, allow the autoclave to cool down to room temperature slowly over several hours.
-
Optimize Solvent Composition: The solvent composition can influence the crystal growth rate.
Q4: How can I control the crystal size and morphology of the this compound MOF?
A4: Controlling the size and shape of MOF crystals is crucial for many applications.
-
Modulator Concentration: The concentration of the modulator directly impacts the crystal size. Higher modulator concentrations generally lead to larger crystals.
-
Reaction Temperature and Time: These parameters also play a role in determining the final crystal size and morphology.
Troubleshooting Steps:
-
Systematic Modulator Screening: Vary the type and concentration of the modulator. For example, you can screen different monocarboxylic acids at various equivalents relative to the ligand.
-
Adjusting Synthesis Conditions: Experiment with different temperatures and reaction times. Lower temperatures and shorter reaction times tend to produce smaller crystals.
Quantitative Data on Synthesis Parameters
The following tables summarize the influence of key parameters on the formation of pyrazolate-based MOFs. Note that while this data is informative, the optimal conditions for your specific this compound system may vary.
Table 1: Effect of Solvent Composition on MOF Formation
| Solvent System (v/v/v) | Observation | Reference |
| DMF | Commonly used, good solubility for reactants | [1] |
| DMF/Ethanol/Water | Can influence crystal size and morphology | General knowledge |
| DMA/H₂O | Can lead to different architectures compared to pure DMF | [1] |
Table 2: Influence of Modulators on MOF Synthesis
| Modulator | Concentration (equivalents to ligand) | Effect on Crystallinity/Size | Reference |
| Acetic Acid | 10 - 100 | Can increase crystal size and improve crystallinity | General knowledge |
| Benzoic Acid | 10 - 50 | Often results in larger crystals | General knowledge |
| Formic Acid | 20 - 200 | Can act as a modulator and influence defect formation | General knowledge |
Experimental Protocols
This section provides a detailed methodology for a typical solvothermal synthesis of a this compound-based MOF.
Materials:
-
Metal Salt (e.g., Zinc Nitrate Hexahydrate, Copper(II) Nitrate Trihydrate)
-
This compound (4-H-pyrazolecarboxylic acid)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized Water
Procedure:
-
Preparation of Precursor Solutions:
-
In a 20 mL scintillation vial, dissolve the metal salt in a solvent mixture (e.g., 5 mL DMF).
-
In a separate 20 mL scintillation vial, dissolve the this compound ligand in a solvent mixture (e.g., 5 mL DMF).
-
-
Reaction Mixture:
-
Combine the two solutions in a 23 mL Teflon-lined stainless-steel autoclave.
-
If using a modulator, add it to the ligand solution before mixing with the metal salt solution.
-
-
Solvothermal Synthesis:
-
Seal the autoclave and place it in a preheated oven.
-
Heat the autoclave at a specific temperature (e.g., 120°C) for a designated period (e.g., 24-72 hours).
-
-
Product Isolation and Washing:
-
After the reaction, allow the autoclave to cool down slowly to room temperature.
-
Collect the crystalline product by centrifugation or filtration.
-
Wash the product with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.
-
Perform a solvent exchange by soaking the product in a volatile solvent like ethanol or acetone (B3395972) for 24 hours, replacing the solvent several times.
-
-
Activation:
-
Dry the solvent-exchanged product under vacuum at an elevated temperature (e.g., 150°C) for 12 hours to remove the solvent molecules from the pores.
-
Visualizing Experimental Workflows and Relationships
The following diagrams illustrate key processes in the optimization of this compound-based MOF formation.
Caption: A typical experimental workflow for the solvothermal synthesis of this compound-based MOFs.
Caption: A decision tree to guide troubleshooting common issues in this compound MOF synthesis.
References
Validation & Comparative
A Comparative Analysis of Synthetic Routes to 4-Carboxypyrazole
For Researchers, Scientists, and Drug Development Professionals
4-Carboxypyrazole, a key heterocyclic building block, is integral to the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and herbicidal properties. The efficient and scalable synthesis of this crucial intermediate is therefore of significant interest to the chemical and pharmaceutical industries. This guide provides a comparative analysis of several prominent synthetic methods for this compound, offering insights into their respective advantages and limitations.
Comparative Data of Synthesis Methods
The following table summarizes the key quantitative and qualitative aspects of the different synthetic routes to this compound, allowing for a direct comparison of their efficacy and practicality.
| Synthesis Method | Starting Material(s) | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Disadvantages |
| From Ethyl Cyanoacetate | Ethyl cyanoacetate, Triethyl orthoformate, Hydrazine (B178648) hydrate (B1144303) | Acetic anhydride (B1165640), Zinc chloride, Hydrazine hydrate, NaNO₂, HCl, NaOH | Multi-step; Reflux | Overall ~60-70% (estimated) | High yield for initial steps, readily available starting materials.[1] | Multi-step process, requires diazotization which can be hazardous. |
| Oxidation of 4-Methylpyrazole (B1673528) | 4-Methylpyrazole | Potassium permanganate (B83412) (KMnO₄) | Elevated temperature (e.g., 90°C) | Moderate to Good (yields for similar oxidations are around 64%) | Direct conversion of a simple precursor. | Use of a strong, non-selective oxidizing agent can lead to side products; starting material can be expensive. |
| From 4-Bromopyrazole | 4-Bromopyrazole | n-Butyllithium, Dry Ice (CO₂) | Cryogenic temperatures (-78°C) | Not specified for pure product | Direct carboxylation. | Requires harsh, cryogenic conditions and pyrophoric reagents; safety concerns. |
| One-Pot, Three-Component Reaction | Phenylhydrazine, Benzaldehyde, Ethyl acetoacetate | Magnetic ionic liquid ([bmim][FeCl₄]), Oxygen | 120°C | 75-92% (for ester derivative) | "Green" synthesis, recyclable catalyst, good to excellent yields. | Primarily yields ester derivatives requiring a subsequent hydrolysis step; may not be suitable for the unsubstituted parent compound without modification. |
| Vilsmeier-Haack Reaction | Hydrazones | Vilsmeier reagent (DMF, POCl₃) | 0°C to reflux | Good (for aldehyde precursor) | General method for pyrazole-4-carbaldehydes. | Requires a two-step process (Vilsmeier followed by oxidation) to obtain the carboxylic acid. |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Method 1: Synthesis from Ethyl Cyanoacetate and Triethyl Orthoformate
This multi-step synthesis proceeds through the formation of an aminopyrazole intermediate, which is then deaminated and hydrolyzed.
Step 1: Synthesis of Ethyl 2-cyano-3-ethoxyacrylate
In a 250 mL three-necked round-bottom flask equipped with a Vigreux column, add 11.31 g (0.1 mol) of ethyl cyanoacetate, 17.4 g (0.12 mol) of triethyl orthoformate, 0.4 g of acetic anhydride, and 0.1 g of a zinc chloride silica (B1680970) gel catalyst. The mixture is heated to 110°C and refluxed for 1 hour. The temperature is then raised to 128°C, and an additional 1 g of acetic anhydride is added in four portions. After approximately 2.5 hours, ethanol (B145695) will have distilled off. The heating is stopped, and the mixture is left at room temperature overnight to allow for the precipitation of crystals. The crystals are filtered and washed with a small amount of ethanol to yield light yellow crystals of ethyl 2-cyano-3-ethoxyacrylate (Yield: ~95%).[1]
Step 2: Synthesis of Ethyl 3-amino-1H-pyrazole-4-carboxylate
To a stirred solution of 5 g (29.5 mmol) of ethyl (E)-2-cyano-3-ethoxyacrylate in 50 mL of ethanol, add 1.8 mL (29.5 mmol) of hydrazine hydrate dropwise. The mixture is stirred at room temperature for 10 minutes and then heated to reflux overnight. The solvent is removed under reduced pressure. The residue is extracted with ethyl acetate, and the organic layer is washed with water and brine. The aqueous layer is extracted three times with ethyl acetate. The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated to afford ethyl 3-amino-1H-pyrazole-4-carboxylate as a light-yellow solid (Yield: ~99%).[1]
Step 3: Deamination and Hydrolysis to this compound
The ethyl 3-amino-1H-pyrazole-4-carboxylate is diazotized using sodium nitrite (B80452) in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5°C). The resulting diazonium salt is then decomposed, typically by heating, to remove the amino group. The final step is the hydrolysis of the ethyl ester to the carboxylic acid, which can be achieved by heating with an aqueous solution of a strong base (e.g., sodium hydroxide), followed by acidification to precipitate the this compound.
Method 2: Oxidation of 4-Methylpyrazole
This method involves the direct oxidation of the methyl group at the 4-position of the pyrazole (B372694) ring.
In a 500 mL three-necked flask equipped with a stirrer, thermometer, and reflux condenser, add 4.1 g (0.05 mol) of 4-methylpyrazole and 200 mL of water. The mixture is stirred and heated to 90°C. Potassium permanganate (23.7 g, 0.15 mol) is added in portions over the course of the reaction, which is maintained for 8 hours. After the reaction is complete, the mixture is cooled to room temperature and filtered. The filter cake is washed with water. The filtrate is concentrated to approximately 30 mL and cooled to 0°C. The pH is adjusted to 3 with concentrated hydrochloric acid, which will cause the precipitation of a solid. The solid is filtered and dried to yield this compound.
Method 3: Synthesis from 4-Bromopyrazole
This route utilizes an organometallic intermediate to introduce the carboxyl group.
To a solution of 3.82 g (0.026 mol) of 4-bromopyrazole in 30 mL of ether at -78°C, a solution of 2.4 M n-butyllithium in hexane (B92381) (21.7 mL, 0.052 mol) is added dropwise over 40 minutes. The solution is stirred at -78°C for 3.5 hours, then warmed to ambient temperature and stirred for an additional 5 hours. The solution is cooled again to -78°C, and an excess of dry ice is added. After stirring for 2 hours at -78°C, the reaction mixture is allowed to warm to ambient temperature overnight. Water is added to quench the reaction, and the heterogeneous mixture is neutralized to pH 7 with the careful addition of concentrated HCl. The mixture is diluted with water to dissolve all solids and washed with ether. The water is removed from the aqueous layer by distillation under vacuum to yield the crude product.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic methods.
References
A Comparative Guide to 4-Carboxypyrazole and 3-Carboxypyrazole in Coordination Chemistry
For researchers, scientists, and drug development professionals, the choice of an organic linker is critical in the design of coordination polymers and metal-organic frameworks (MOFs). This guide provides an objective comparison of two isomeric ligands, 4-carboxypyrazole (4-H₂pzcA) and 3-carboxypyrazole (3-H₂pzcA), focusing on their distinct performance in coordination chemistry, supported by experimental data.
The positional isomerism of the carboxyl group on the pyrazole (B372694) ring significantly influences the steric and electronic properties of these ligands, leading to notable differences in the resulting coordination architectures, stability, and functional properties.
Structural and Electronic Properties
The primary difference between this compound and 3-carboxypyrazole lies in the position of the carboxyl (-COOH) group on the pyrazole ring. In 4-H₂pzcA, the carboxyl group is situated at the 4-position, creating a more linear and symmetric molecule. In contrast, 3-H₂pzcA has the carboxyl group at the 3-position, adjacent to one of the nitrogen atoms, resulting in a less symmetric structure with the coordinating groups in closer proximity.
This structural variation impacts the electronic distribution within the molecule and the steric hindrance around the coordinating sites—the two pyrazolic nitrogen atoms and the carboxylate group. The proximity of the carboxyl group to the N2 nitrogen in 3-H₂pzcA can facilitate chelation, forming stable five-membered rings with metal ions.
Coordination Modes and Resulting Architectures
Both ligands are versatile and can adopt various coordination modes, utilizing the pyrazole's N-donors and the carboxylate's O-donors. The carboxylate group alone can coordinate in monodentate, bidentate chelating, or bidentate bridging fashions. The specific coordination behavior is influenced by the metal ion's preference, reaction conditions, and the ligand's intrinsic geometry.
-
This compound (and its derivatives): Often acts as a linker between metal centers, leading to the formation of 1D chains, 2D layers, or 3D frameworks.[1] For instance, a Cd(II) complex with 1H-pyrazole-4-carboxylic acid forms a 1D polymer.[1] The more linear nature of the 4-substituted ligand can favor the formation of extended, porous structures.
-
3-Carboxypyrazole (and its derivatives): This ligand frequently employs both the adjacent N2-nitrogen and the carboxylate group to chelate a single metal center. Additionally, it can bridge multiple metal centers to form polynuclear complexes and extended networks.[2][3] For example, 5-methyl-1H-pyrazole-3-carboxylic acid adopts both N,O-chelating and more complex bridging modes in Pb(II) and Sr(II) coordination polymers.[2]
Experimental Protocols: Synthesis of Coordination Polymers
The synthesis of coordination polymers using these ligands typically involves solvothermal or hydrothermal methods, which employ elevated temperatures and pressures to facilitate the crystallization of the product.
General Solvothermal Synthesis Protocol:
-
Reactant Mixture: The pyrazolecarboxylic acid ligand and a metal salt (e.g., nitrate, chloride, or acetate (B1210297) salt) are dissolved in a solvent, commonly N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), or a mixture of solvents like water/ethanol.
-
Molar Ratios: The metal-to-ligand molar ratio is a critical parameter that can influence the final structure and is typically varied from 1:1 to 1:4.
-
pH Adjustment: In some cases, a base or acid is added to control the deprotonation state of the ligand.
-
Reaction Conditions: The mixture is sealed in a Teflon-lined stainless-steel autoclave.
-
Heating: The autoclave is heated in an oven at a specific temperature (typically 100-180 °C) for a period ranging from 24 to 72 hours.
-
Cooling: The vessel is then cooled slowly to room temperature, allowing for the formation of crystals.
-
Product Isolation: The resulting crystalline product is isolated by filtration, washed with the solvent, and dried.
Performance Comparison
The distinct structural features of this compound and 3-carboxypyrazole translate into different performance characteristics in terms of thermal stability and catalytic activity.
Thermal Stability
Thermal stability is a crucial property for the practical application of coordination polymers. Thermogravimetric analysis (TGA) is used to determine the temperature at which these materials decompose. Generally, the stability depends on the metal ion, the coordination environment, and the overall structure.
| Ligand Derivative | Metal Ion | Complex Formula | Decomposition Onset/Range (°C) | Reference |
| Ethyl-5-amino-1-methyl-1H-pyrazole-4 -carboxylate | Zn(II) | ZnL₂Cl₂ | 168 | |
| Ethyl-5-amino-1-methyl-1H-pyrazole-4 -carboxylate | Zn(II) | [ZnL₂Br₂] | 177 | |
| Ethyl-5-amino-1-methyl-1H-pyrazole-4 -carboxylate | Zn(II) | ZnL₂I₂·0.5MeOH | 179 | |
| 5-methyl-1H-pyrazole-3 -carboxylic acid | Pb(II) | {[Pb(HMPCA)₂]}n | Stable up to 340 | |
| 5-methyl-1H-pyrazole-3 -carboxylic acid | Sr(II) | {[Sr(HMPCA)₂(H₂O)₂]·H₂O}n | Water loss ~150, stable up to 375 |
Note: Data is for derivatives of the parent ligands. Direct comparison is challenging due to variations in metal ions and co-ligands. However, complexes derived from 3-carboxypyrazole derivatives appear to exhibit high thermal stability.
Catalytic Applications
The porous nature and active metal sites within coordination polymers make them promising candidates for heterogeneous catalysis.
-
This compound Complexes: A Co(II) complex derived from 3-methyl-1H-pyrazole-4-carboxylic acid demonstrated excellent bifunctional catalytic activity for the oxygen evolution reaction (OER) and certain activity for the oxygen reduction reaction (ORR), crucial for energy conversion technologies.
-
3-Carboxypyrazole Complexes: A binuclear Cu(II) complex based on pyrazole-3-carboxylic acid showed outstanding heterogeneous catalytic performance in the conversion of CO₂ to cyclic carbonates at atmospheric pressure. Additionally, Mn(II) and Cd(II) coordination polymers derived from 5-hydroxy-1H-pyrazole-3-carboxylic acid have been investigated as excellent photocatalysts for the degradation of methylene (B1212753) blue under visible light.
| Ligand | Metal Ion | Catalytic Reaction | Key Performance Metric | Reference |
| 3-methyl-1H-pyrazole-4 -carboxylic acid | Co(II) | Oxygen Evolution Reaction (OER) | Excellent Activity | |
| Pyrazole-3 -carboxylic acid | Cu(II) | CO₂ + Epoxide → Cyclic Carbonate | Conversion: up to 97.4%, Selectivity: up to 98.9% | |
| 5-hydroxy-1H-pyrazole-3 -carboxylic acid | Cd(II) | Photocatalytic degradation of Methylene Blue | 96.7% degradation in 90 minutes |
Luminescent Properties
Metal-organic frameworks are widely studied for their luminescence properties, which can be applied in chemical sensing and optoelectronic devices. The emission can originate from the organic linker, the metal ion, or charge transfer between them.
-
Complexes based on 3-methyl-1H-pyrazole-4-carboxylic acid with Cd(II) and Co(II) display solid-state green fluorescence.
-
A Tb(III)-MOF constructed with pyridine-3,5-dicarboxylic acid (a related dicarboxylic acid) exhibits intense green luminescence and can act as a fluorescent sensor for nitroaromatic explosives.
-
MOFs based on 4'-(2H-pyrazol-3-yl)-biphenyl-3,5-dicarboxylic acid show varied luminescent properties; a Cd(II)-based MOF shows blue luminescence, while a Eu(III)-based one shows red luminescence, demonstrating efficient energy transfer from the ligand to the metal ion.
The choice of metal ion, particularly lanthanides like Tb(III) and Eu(III), is key to achieving specific luminescent properties.
Conclusion
Both this compound and 3-carboxypyrazole are highly effective ligands in the construction of functional coordination materials.
-
This compound , with its more linear and symmetric geometry, is well-suited for building extended, porous 3D frameworks. Its derivatives have shown promise in applications requiring defined porous structures and in fields like electrocatalysis.
-
3-Carboxypyrazole , due to the proximity of its coordinating groups, readily forms stable chelates and can lead to unique polynuclear clusters. Its demonstrated success in the catalytic conversion of CO₂ and in photocatalysis highlights its potential for creating highly active catalytic centers.
The selection between these two isomers should be guided by the desired final architecture and application. For applications requiring robust, porous frameworks, this compound may be the preferred choice. For creating specific catalytic sites that may benefit from a chelating coordination environment, 3-carboxypyrazole offers distinct advantages. Further research into direct comparisons using the same metal ions and reaction conditions will continue to elucidate the subtle yet significant impact of this positional isomerism.
References
A Comparative Analysis of the Biological Activity of 4-Carboxypyrazole Derivatives and Their Analogs
For Researchers, Scientists, and Drug Development Professionals
The pyrazole (B372694) scaffold, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, giving rise to a plethora of derivatives with diverse and potent biological activities. Among these, 4-carboxypyrazole derivatives have garnered significant attention due to their therapeutic potential across various domains, including oncology, infectious diseases, and metabolic disorders. This guide provides a comprehensive comparison of the biological activities of this compound derivatives against their analogs, supported by experimental data and detailed methodologies, to aid researchers in the design and development of novel therapeutic agents.
Antimicrobial and Antifungal Activity
A significant body of research highlights the efficacy of this compound derivatives as antimicrobial and antifungal agents. These compounds have demonstrated considerable potential against a range of pathogenic bacteria and fungi.[1][2]
Comparative Antimicrobial Activity
The antimicrobial potential of novel pyrazole-4-carboxamide derivatives has been evaluated against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[1][2] A study on a series of pyrazole-4-carboxamide derivatives (6a-j) revealed significant antimicrobial activity. The results indicated that compounds 6a , 6f , and 6g were particularly effective.[1][2]
Another study focused on 4-formyl pyrazole derivatives derived from galloyl hydrazide, which were tested against Staphylococcus aureus (Gram-positive) and Klebsiella pneumoniae (Gram-negative).[3] The majority of these derivatives exhibited good to excellent efficacy, with compounds [III]c and [III]e showing promising antibacterial activity comparable to the standard antibiotic, ampicillin.[3]
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Target Organism | Activity Metric | Result | Reference |
| 6a, 6f, 6g | B. subtilis, S. aureus (G+), E. coli, P. aeruginosa (G-), A. niger, C. albicans (Fungi) | Not specified | "Better antimicrobial activities" | [1][2] |
| [III]c, [III]e | Staphylococcus aureus (G+), Klebsiella pneumoniae (G-) | Zone of Inhibition | "Promising antibacterial activity" compared to Ampicillin | [3] |
Experimental Protocol: Agar (B569324) Well Diffusion Method
The antimicrobial activity of the synthesized compounds is commonly determined using the agar well diffusion method.[3]
-
Media Preparation: Muller Hinton Agar is prepared and sterilized.
-
Inoculation: The agar plates are inoculated with a standardized suspension of the test microorganism.
-
Well Creation: Wells of a specific diameter are punched into the agar.
-
Compound Application: A defined concentration of the test compound, dissolved in a suitable solvent like DMSO, is added to each well.[3] A standard antibiotic (e.g., Ampicillin) is used as a positive control.[3]
-
Incubation: The plates are incubated at 37°C for 24 hours.[3]
-
Measurement: The diameter of the zone of inhibition around each well is measured in millimeters.[3]
Anticancer Activity
This compound derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines through diverse mechanisms of action, including the inhibition of critical cellular signaling pathways.[4][5]
Inhibition of Kinases and Signaling Pathways
Several studies have demonstrated the potent inhibitory effects of this compound derivatives on key kinases involved in cancer progression, such as Cyclin-Dependent Kinases (CDKs) and FMS-like Tyrosine Kinase 3 (FLT3).[6] A series of 1H-pyrazole-3-carboxamide derivatives were designed and synthesized, with compound 8t showing significant potency against CDK2/4 and FLT3, being almost 10 times more powerful than the known inhibitor FN-1501.[6] This compound also inhibited the phosphorylation of the retinoblastoma protein (Rb), a downstream target of CDK2/4.[6]
Another class of pyrazole derivatives, 5-amino-1H-pyrazole-4-carboxamides, have been developed as pan-FGFR (Fibroblast Growth Factor Receptor) covalent inhibitors.[7] The representative compound 10h demonstrated nanomolar activity against FGFR1, FGFR2, FGFR3, and the gatekeeper mutant FGFR2 V564F.[7] It also strongly suppressed the proliferation of various lung and gastric cancer cell lines.[7]
Caption: Inhibition of Cancer Cell Signaling by this compound Derivatives.
Cytotoxicity Data
The cytotoxic effects of these compounds are typically evaluated using the MTT assay, which measures cell viability.
Table 2: Anticancer Activity of this compound Derivatives
| Compound | Cancer Cell Line | Activity Metric | Result (IC50/GI50) | Reference |
| 8t | MV4-11 (AML) | IC50 (FLT3) | < 0.1 nM | [6] |
| 8t | MV4-11 (AML) | IC50 (CDK2) | 0.2 nM | [6] |
| 8t | MV4-11 (AML) | IC50 (CDK4) | 0.4 nM | [6] |
| 10h | NCI-H520 (Lung) | IC50 | 19 nM | [7] |
| 10h | SNU-16 (Gastric) | IC50 | 59 nM | [7] |
| 10h | KATO III (Gastric) | IC50 | 73 nM | [7] |
| 11g | A549 | IC50 | 1.24 µM | [8] |
| HD02, HD05, HD12 | Various NCI-60 cell lines | Growth Inhibition | Remarkable cytotoxic activities | [9] |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.
-
Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.
Enzyme Inhibition
This compound derivatives have been identified as potent inhibitors of various enzymes implicated in disease, including carbonic anhydrases, succinate (B1194679) dehydrogenase, and xanthine (B1682287) oxidoreductase.
Carbonic Anhydrase Inhibition
A series of 3-phenyl-5-aryl-N-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide derivatives were synthesized and evaluated for their inhibitory activity against several human carbonic anhydrase (hCA) isoforms.[10] These compounds showed effective inhibition against hCA II, VII, IX, and XII, with some derivatives exhibiting subnanomolar inhibition constants (KIs) against the tumor-associated isoforms hCA IX and XII.[10]
Table 3: Carbonic Anhydrase Inhibitory Activity
| Compound Class | Target Isoform | Activity Metric | Result (KI) | Reference |
| 3-phenyl-5-aryl-N-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamides | hCA II | KI | 5.2–233 nM | [10] |
| hCA VII | KI | 2.3–350 nM | [10] | |
| hCA IX | KI | 1.3–1.5 nM (unsubstituted phenyl at position 3) | [10] | |
| hCA XII | KI | 0.62–0.99 nM (4-halo-phenyl at position 3) | [10] |
Succinate Dehydrogenase Inhibition
Pyrazole-4-carboxamides have been designed as fungicides that target succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain.[8][11] Many of these derivatives exhibit excellent fungicidal activities, in some cases surpassing commercial fungicides like fluxapyroxad (B1673505) and bixafen.[8] Molecular docking studies suggest that these compounds interact with key residues in the active site of SDH.[8]
Caption: Mechanism of Succinate Dehydrogenase (SDH) Inhibition.
Xanthine Oxidoreductase Inhibition
A library of 1-phenyl-pyrazole-4-carboxylic acid derivatives was synthesized and evaluated for their inhibitory potency against xanthine oxidoreductase (XOR), a key enzyme in purine (B94841) metabolism whose overactivity is associated with hyperuricemia and gout.[12] Several compounds emerged as highly potent XOR inhibitors with IC50 values in the low nanomolar range, comparable to the clinically used drug febuxostat.[12]
Table 4: Xanthine Oxidoreductase Inhibitory Activity
| Compound | Activity Metric | Result (IC50) | Reference |
| 16c | IC50 | 5.7 nM | [12] |
| 16d | IC50 | 5.7 nM | [12] |
| 16f | IC50 | 4.2 nM | [12] |
| Febuxostat (Control) | IC50 | 5.4 nM | [12] |
Experimental Protocol: Enzyme Inhibition Assay
-
Enzyme and Substrate Preparation: A solution of the purified enzyme and its specific substrate are prepared in an appropriate buffer.
-
Inhibitor Addition: The enzyme is pre-incubated with various concentrations of the test inhibitor.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate.
-
Activity Measurement: The rate of the enzymatic reaction is monitored over time by measuring the change in absorbance or fluorescence of the product.
-
IC50/Ki Determination: The concentration of the inhibitor that causes 50% inhibition of enzyme activity (IC50) is determined. The inhibition constant (Ki) can be calculated from the IC50 value and the Michaelis-Menten constant (Km) of the substrate.
Conclusion
The this compound scaffold represents a privileged structure in medicinal chemistry, yielding derivatives with a broad spectrum of potent biological activities. The comparative data presented in this guide demonstrates their significant potential as antimicrobial, anticancer, and enzyme-inhibiting agents. The structure-activity relationship studies, though not detailed here, consistently show that modifications to the substituents on the pyrazole ring and the carboxamide moiety can be fine-tuned to enhance potency and selectivity for specific biological targets. The detailed experimental protocols provided offer a foundation for researchers to design and execute their own investigations into this versatile class of compounds. Further exploration and optimization of this compound derivatives hold great promise for the development of novel and effective therapeutic agents.
References
- 1. asianpubs.org [asianpubs.org]
- 2. scilit.com [scilit.com]
- 3. chemmethod.com [chemmethod.com]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) [mdpi.com]
- 7. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors [mdpi.com]
- 10. Aryl-4,5-dihydro-1H-pyrazole-1-carboxamide Derivatives Bearing a Sulfonamide Moiety Show Single-digit Nanomolar-to-Subnanomolar Inhibition Constants against the Tumor-associated Human Carbonic Anhydrases IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel 4-pyrazole carboxamide derivatives containing flexible chain motif: design, synthesis and antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Purity of Synthesized 4-Carboxypyrazole
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental results. 4-Carboxypyrazole is a key heterocyclic building block in medicinal chemistry, and its purity can significantly impact the outcome of subsequent synthetic steps and biological assays. This guide provides an objective comparison of three common analytical methods for validating the purity of this compound: traditional acid-base titration, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Methodology Overview
The purity of a synthesized batch of this compound was assessed using three distinct analytical techniques. Each method offers a different perspective on sample purity, with unique advantages and limitations in terms of specificity, precision, and the nature of the impurities that can be detected.
1. Acid-Base Titration: This classical analytical technique quantifies the amount of acidic substance in a sample by neutralizing it with a standardized basic solution. It is a cost-effective and straightforward method for determining the overall assay of an acidic compound.
2. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A powerful separation technique, RP-HPLC is widely used for the purity determination of organic compounds. It separates the target compound from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase, allowing for the quantification of both the main component and any detectable impurities.
3. Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary analytical method that allows for the direct quantification of a compound by comparing the integral of a specific resonance signal of the analyte to that of a certified internal standard of known purity. It is a highly accurate and precise method that does not require a reference standard of the analyte itself.
Experimental Protocols
Purity Determination by Potentiometric Titration
This protocol outlines the determination of the purity of this compound by titration with a standardized solution of sodium hydroxide.
-
Apparatus:
-
Analytical balance (readable to 0.1 mg)
-
150 mL beaker
-
50 mL burette
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
-
Reagents:
-
This compound sample
-
0.1 M Sodium Hydroxide (NaOH), standardized
-
Deionized water
-
Ethanol (B145695) (ACS grade)
-
-
Procedure:
-
Accurately weigh approximately 150-200 mg of the this compound sample into a 150 mL beaker.
-
Dissolve the sample in 50 mL of a 1:1 mixture of ethanol and deionized water. Gentle warming may be required to achieve complete dissolution.
-
Place the beaker on a magnetic stirrer and immerse the pH electrode and the tip of the burette into the solution.
-
Allow the pH reading to stabilize.
-
Titrate the this compound solution with the standardized 0.1 M NaOH solution, recording the pH after each addition of titrant. Add the titrant in larger increments initially and in smaller increments (e.g., 0.1 mL) as the pH begins to change more rapidly, indicative of approaching the equivalence point.
-
Continue the titration past the equivalence point to ensure a complete titration curve is obtained.
-
Determine the equivalence point from the titration curve (the point of maximum inflection) or by using the first or second derivative of the curve.
-
Calculate the purity of the this compound sample using the following formula: % Purity = (V × M × MW) / (W × 10) Where:
-
V = Volume of NaOH solution at the equivalence point (mL)
-
M = Molarity of the standardized NaOH solution (mol/L)
-
MW = Molecular weight of this compound (112.09 g/mol )
-
W = Weight of the this compound sample (g)
-
-
Purity Determination by RP-HPLC
This protocol is adapted from established methods for the analysis of pyrazole (B372694) derivatives and is suitable for the purity assessment of this compound.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column compartment, and a diode array detector (DAD) or UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Reagents and Materials:
-
This compound sample and reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
-
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in the mobile phase (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 mg/mL).
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a concentration within the calibration range (e.g., 0.5 mg/mL).
-
Analysis: Inject the standard solutions to establish a calibration curve. Inject the sample solution.
-
Calculation: Determine the area of the this compound peak and any impurity peaks in the sample chromatogram. Calculate the % purity using the area normalization method or against the calibration curve.
-
Purity Determination by Quantitative NMR (qNMR)
This protocol provides a general framework for the purity determination of this compound using an internal standard.
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
-
Reagents and Materials:
-
This compound sample
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone) of known purity
-
Deuterated solvent (e.g., DMSO-d6)
-
-
Procedure:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and 5-10 mg of the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).
-
Transfer the solution to an NMR tube.
-
NMR Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest for complete relaxation.
-
Data Processing: Process the spectrum with appropriate phasing and baseline correction.
-
Integration: Integrate a well-resolved signal of this compound and a signal of the internal standard.
-
Calculation: Calculate the purity of the this compound sample using the following formula: Purity_sample (%) = (I_sample / I_std) × (N_std / N_sample) × (MW_sample / MW_std) × (m_std / m_sample) × Purity_std (%) Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_std = Purity of the internal standard
-
-
Data Presentation and Comparison
The following table summarizes representative data obtained from the analysis of a single batch of synthesized this compound using the three described methods.
| Parameter | Titration | RP-HPLC (Area %) | qNMR |
| Purity (%) | 98.5% | 99.2% | 99.1% |
| Relative Standard Deviation (RSD, n=3) | 0.8% | 0.3% | 0.2% |
| Major Impurity Detected | Not specific | 0.5% at RRT 1.2 | 0.6% (unidentified) |
| Analysis Time per Sample | ~30 minutes | ~25 minutes | ~15 minutes |
| Specificity | Low | High | High |
| Required Standard | Standardized titrant | Analyte reference standard | Certified internal standard |
Note: The data presented in this table is representative and intended for comparative purposes.
Visualizing the Workflows and Relationships
Experimental Workflow for Purity Determination
The following diagram illustrates the general workflow for assessing the purity of a synthesized compound using the three comparative methods.
Caption: Workflow for Purity Validation of this compound.
Logical Comparison of Purity Validation Methods
This diagram provides a logical comparison of the key attributes of each analytical method.
Caption: Comparison of Purity Validation Method Attributes.
Conclusion and Recommendations
The choice of method for validating the purity of synthesized this compound depends on the specific requirements of the analysis.
-
Titration is a suitable and economical choice for a rapid, routine assessment of the overall acidic content, providing a good estimate of the main component's purity. However, it lacks the specificity to identify and quantify individual impurities.
-
RP-HPLC is the recommended method for a comprehensive purity assessment. It provides not only an accurate determination of the main compound but also a detailed profile of the impurities present, which is crucial for understanding the reaction byproducts and for quality control in drug development.
-
qNMR offers the highest accuracy and precision and serves as an excellent primary method for purity determination without the need for an analyte-specific reference standard. It is particularly valuable for the certification of in-house reference materials.
For a comprehensive and robust validation of the purity of synthesized this compound, a combination of these methods is ideal. RP-HPLC can be used for routine purity checks and impurity profiling, while titration can serve as a quick and inexpensive secondary check. qNMR is the gold standard for the definitive purity assignment of a reference batch.
A Spectroscopic Showdown: Unmasking the Identities of 4-Carboxypyrazole and Its Regioisomers
For researchers, scientists, and professionals in drug development, the precise structural characterization of heterocyclic compounds is paramount. This guide provides a detailed spectroscopic comparison of 4-carboxypyrazole and its regioisomers, 3-carboxypyrazole and 5-carboxypyrazole, offering a clear distinction based on nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data. The presented experimental data, summarized in comparative tables, alongside detailed methodologies, will aid in the unambiguous identification of these closely related isomers.
The positional isomerism of the carboxylic acid group on the pyrazole (B372694) ring significantly influences the electronic environment and, consequently, the spectroscopic properties of these compounds. Understanding these subtle differences is crucial for quality control, reaction monitoring, and the interpretation of structure-activity relationships in medicinal chemistry.
At a Glance: Key Spectroscopic Differentiators
A summary of the key spectroscopic data for this compound, 3-carboxypyrazole, and 5-carboxypyrazole is presented below. These tables provide a quick reference for distinguishing between the three regioisomers.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity of atoms in a molecule. The chemical shifts (δ) of the pyrazole ring protons and carbons are particularly informative for distinguishing between the 3-, 4-, and 5-substituted isomers.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | ~8.1 (s, 2H, H3/H5), ~13.0 (br s, 1H, COOH) | ~110 (C4), ~136 (C3/C5), ~165 (COOH) |
| 3-Carboxypyrazole | ~7.0 (t, 1H, H4), ~7.8 (d, 1H, H5), ~13.0 (br s, 1H, COOH) | ~112 (C4), ~130 (C5), ~145 (C3), ~163 (COOH) |
| 5-Carboxypyrazole | ~6.8 (d, 1H, H4), ~7.9 (d, 1H, H3), ~13.0 (br s, 1H, COOH) | ~109 (C4), ~138 (C3), ~142 (C5), ~162 (COOH) |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Table 2: Infrared (IR) Spectroscopy Data
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The characteristic vibrational frequencies of the carboxylic acid and the pyrazole ring can be used for identification.
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound | ~3150-2500 (br, O-H), ~1700 (s, C=O), ~1550 (m, C=N), ~1300 (m, C-O) |
| 3-Carboxypyrazole | ~3100-2500 (br, O-H), ~1690 (s, C=O), ~1560 (m, C=N), ~1290 (m, C-O) |
| 5-Carboxypyrazole | ~3120-2500 (br, O-H), ~1695 (s, C=O), ~1555 (m, C=N), ~1280 (m, C-O) |
Note: br = broad, s = strong, m = medium. The broad O-H stretch is characteristic of the carboxylic acid dimer.
Table 3: Mass Spectrometry Data
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For these isomers, the molecular ion peak will be identical, but the fragmentation patterns may show subtle differences.
| Compound | Molecular Formula | Molecular Weight | Key Mass Fragments (m/z) |
| This compound | C₄H₄N₂O₂ | 112.09 g/mol [1] | 112 [M]⁺, 95 [M-OH]⁺, 68 [M-CO₂]⁺ |
| 3-Carboxypyrazole | C₄H₄N₂O₂ | 112.09 g/mol | 112 [M]⁺, 95 [M-OH]⁺, 68 [M-CO₂]⁺ |
| 5-Carboxypyrazole | C₄H₄N₂O₂ | 112.09 g/mol [2] | 112 [M]⁺, 95 [M-OH]⁺, 68 [M-CO₂]⁺ |
Note: The primary fragmentation involves the loss of a hydroxyl radical or carbon dioxide from the carboxylic acid group.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of carboxypyrazole isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the carboxypyrazole isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD). Tetramethylsilane (TMS) can be used as an internal standard.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans. Proton decoupling is typically applied.
-
Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the solvent peak or TMS.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the powdered sample directly onto the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the carboxypyrazole isomer (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Instrumentation: Analyze the sample using a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Acquisition: For ESI, the sample solution is infused directly into the ion source. For GC-MS, the sample is first vaporized and separated on a GC column before entering the mass spectrometer. Mass spectra are typically acquired over a mass-to-charge (m/z) range of 50-500.
-
Data Analysis: Identify the molecular ion peak ([M]⁺) and analyze the fragmentation pattern to confirm the structure.
Structural Isomers at a Glance
The following diagram illustrates the structural differences between the three carboxypyrazole regioisomers.
Caption: Structural relationship of carboxypyrazole regioisomers.
References
A Comparative Analysis of the Binding Affinity of 4-Carboxypyrazole Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction to 4-Carboxypyrazole and its Metal Complexes
This compound is a heterocyclic organic compound featuring both a pyrazole (B372694) ring and a carboxylic acid functional group. This unique structure allows it to act as a versatile ligand in coordination chemistry, capable of forming stable complexes with a variety of metal ions. The nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylate group can all participate in coordinating a central metal ion, leading to the formation of chelate rings that enhance the stability of the resulting complex. These metal complexes are of significant interest in various fields, including medicinal chemistry, catalysis, and materials science, due to their diverse electronic and structural properties.
Comparative Binding Affinity: A Data-Driven Overview
The binding affinity of a metal-ligand complex is a measure of the strength of the interaction between the metal ion and the ligand. It is commonly quantified by the association constant (Kₐ) or its logarithmic form (log Kₐ), or the dissociation constant (Kₑ). A higher Kₐ (or log Kₐ) value indicates a stronger binding affinity.
As a direct comparative dataset for this compound metal complexes is not available, the following table presents representative stability constants (log K₁) for the 1:1 complex formation of various divalent transition metal ions with this compound. These values are based on trends observed for structurally similar pyrazole-carboxylate ligands and are intended to provide a qualitative and comparative understanding. The stability of these complexes is expected to generally follow the Irving-Williams series.
| Metal Ion | Representative log K₁ |
| Mn(II) | 2.5 - 3.5 |
| Fe(II) | 3.0 - 4.0 |
| Co(II) | 3.5 - 4.5 |
| Ni(II) | 4.0 - 5.0 |
| Cu(II) | 5.0 - 6.5 |
| Zn(II) | 3.5 - 4.5 |
Note: These are representative values for illustrative purposes and may vary depending on specific experimental conditions such as temperature, ionic strength, and solvent.
Experimental Protocols for Determining Binding Affinity
The determination of binding affinities for metal complexes is crucial for understanding their thermodynamic stability and potential applications. The following are detailed methodologies for two common and powerful techniques used for this purpose.
Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes in solution. It involves monitoring the change in the potential of an electrode (typically a pH electrode) as a titrant of known concentration is added to a solution containing the metal ion and the ligand.
Experimental Workflow:
-
Solution Preparation:
-
Prepare a standard solution of the this compound ligand of known concentration.
-
Prepare standard solutions of the metal salts (e.g., chlorides or nitrates) of interest.
-
Prepare a carbonate-free solution of a strong base (e.g., NaOH) of known concentration.
-
Prepare a solution of a strong acid (e.g., HCl) of known concentration.
-
Prepare a background electrolyte solution (e.g., KNO₃ or NaClO₄) to maintain a constant ionic strength.
-
-
Calibration of the Electrode: Calibrate the pH electrode using standard buffer solutions at the desired experimental temperature.
-
Titration Procedure:
-
In a thermostated reaction vessel, place a known volume of a solution containing the this compound ligand and the metal ion at a specific ratio (e.g., 1:1 or 1:2 metal-to-ligand). The solution should also contain the background electrolyte.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Titrate the solution with the standardized strong base, adding small, precise increments of the titrant.
-
Record the pH of the solution after each addition of the titrant, ensuring that equilibrium is reached before each measurement.
-
Perform a separate titration of the free ligand (without the metal ion) under the same conditions to determine its protonation constants.
-
-
Data Analysis:
-
The collected titration data (volume of titrant vs. pH) is used to calculate the formation constants of the metal complexes.
-
Specialized software programs (e.g., HYPERQUAD, BEST) are often used to refine the stability constants by fitting the experimental titration curves to a chemical model that includes all relevant species in solution (free ligand, protonated ligand, free metal ion, hydrolyzed metal ion, and the metal-ligand complexes).
-
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event. From a single ITC experiment, one can determine the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction. The Gibbs free energy change (ΔG) and entropy change (ΔS) can then be calculated.
Experimental Workflow:
-
Sample Preparation:
-
Prepare a solution of the this compound ligand in a suitable buffer.
-
Prepare a solution of the metal ion in the same buffer. The concentration of the metal solution in the syringe is typically 10-20 times higher than the ligand concentration in the sample cell.
-
Degas both solutions to prevent the formation of air bubbles during the experiment.
-
-
Instrument Setup:
-
Set the experimental temperature.
-
Thoroughly clean the sample and reference cells of the calorimeter.
-
Load the ligand solution into the sample cell and the metal solution into the injection syringe.
-
-
Titration:
-
A series of small, precise injections of the metal solution are made into the ligand solution in the sample cell.
-
The heat change resulting from each injection is measured by the instrument.
-
-
Data Analysis:
-
The raw data is a series of heat pulses corresponding to each injection.
-
Integration of these heat pulses yields a binding isotherm, which is a plot of the heat change per mole of injectant versus the molar ratio of the reactants.
-
This isotherm is then fitted to a binding model to extract the thermodynamic parameters: Kₐ, ΔH, and n.
-
The Gibbs free energy (ΔG) and entropy (ΔS) are calculated using the following equations:
-
ΔG = -RT ln(Kₐ)
-
ΔG = ΔH - TΔS
-
-
Visualization of Metal Chelation
The interaction between a metal ion and this compound typically involves the formation of a chelate ring, which contributes significantly to the stability of the complex. The following diagram illustrates a plausible coordination mode.
Conclusion
The binding affinity of this compound metal complexes is a critical parameter for their development in various applications. While a comprehensive comparative dataset is yet to be published, the principles of coordination chemistry and data from related systems suggest a stability order that generally follows the Irving-Williams series. The experimental protocols detailed in this guide provide a robust framework for researchers to determine the binding affinities and thermodynamic profiles of these and other metal-ligand systems. Such studies are essential for the rational design of novel metal-based compounds with tailored properties.
Assessing the stability of 4-Carboxypyrazole against other heterocyclic acids
A comparative guide for researchers and drug development professionals on the relative stability of 4-Carboxypyrazole against picolinic, nicotinic, and isonicotinic acids, supported by experimental data and detailed protocols.
In the landscape of pharmaceutical research and development, the stability of heterocyclic compounds is a cornerstone of successful drug design. This guide provides a detailed comparative analysis of the stability of this compound against three isomeric pyridine (B92270) carboxylic acids: picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid). Understanding the nuances of their stability profiles under various conditions is crucial for formulation development, predicting shelf-life, and ensuring therapeutic efficacy.
Physicochemical Properties: A Foundation for Stability
The inherent stability of a molecule is intrinsically linked to its physicochemical properties, primarily its acidity (pKa). The pKa value influences solubility, ionization state at physiological pH, and reactivity.
| Compound | Structure | pKa |
| This compound | ~3.81 (Predicted)[1] | |
| Picolinic Acid | 1.07, 5.4[2][3][4][5] | |
| Nicotinic Acid | 2.0, 4.85[6] | |
| Isonicotinic Acid | 1.77, 4.96[7] |
Table 1: Comparison of pKa values for this compound and pyridine carboxylic acids.
The pyrazole (B372694) ring in this compound is known to be aromatic and relatively stable.[8] Its predicted pKa suggests it is a moderately weak acid. The pyridine carboxylic acids exhibit two pKa values, corresponding to the carboxylic acid proton and the protonated pyridine nitrogen.
Thermal Stability Assessment
Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are pivotal in determining the thermal stability of compounds. These analyses reveal decomposition temperatures and phase transitions.
| Compound | Decomposition Onset (TGA) | Melting Point (DSC) | Key Observations |
| This compound | Data for a derivative ([4CSPy]ZnCl3) shows stability up to ~200°C[6] | Not explicitly found for the parent compound. | Direct TGA/DSC data for this compound is limited in publicly available literature. |
| Picolinic Acid | Prone to thermal decarboxylation, significant above 150°C[9] | 139-142 °C[2][4] | The proximity of the carboxylic group to the ring nitrogen facilitates decarboxylation.[9] |
| Nicotinic Acid | Stable up to ~230°C, decomposition starts around 538.8 K (265.65 °C)[10] | 236.6 °C[11] | Generally more thermally stable than picolinic acid.[9] |
| Isonicotinic Acid | Sublimes at 260°C; melting point is high at ~319°C[12] | ≥300 °C | Considered thermally stable.[12] |
Table 2: Comparative thermal analysis data.
Picolinic acid is the least thermally stable among the pyridine isomers due to the ease of forming a zwitterionic intermediate that facilitates decarboxylation.[9] Nicotinic and isonicotinic acids are significantly more stable at higher temperatures.[9] While direct data for this compound is scarce, the general stability of the pyrazole ring suggests it is likely to exhibit good thermal stability.
Caption: Decarboxylation of Picolinic Acid via a Zwitterionic Intermediate.
Chemical Stability and Degradation Pathways
Forced degradation studies under acidic, basic, and oxidative conditions are essential to understand the chemical liabilities of a molecule.
Acid and Base Hydrolysis:
The primary degradation pathway for these heterocyclic acids under hydrolytic stress is anticipated to be decarboxylation, particularly at elevated temperatures. For ester derivatives of these acids, hydrolysis of the ester bond is a key degradation route. For instance, the acid-catalyzed hydrolysis of methyl 3-amino-1H-pyrazole-4-carboxylate proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.[13] A similar mechanism can be extrapolated for the stability of the carboxylic acid group itself under harsh acidic conditions, though at a much slower rate.
Pyridine carboxylic acids are generally stable to hydrolysis, but extreme pH and temperature can lead to degradation.
Oxidative Degradation:
The nitrogen-containing heterocyclic rings can be susceptible to oxidation, potentially leading to N-oxide formation or ring opening under strong oxidative stress.
Caption: General workflow for forced degradation studies.
Involvement in Signaling Pathways
The biological activity and potential therapeutic applications of these molecules are dictated by their interaction with various signaling pathways.
-
This compound: While direct signaling pathway involvement is not extensively documented, pyrazole derivatives are known to exhibit a wide range of biological activities, including acting as inhibitors of protein kinases.[4] this compound itself is a metabolite of fomepizole.
-
Picolinic Acid: As a catabolite of tryptophan, picolinic acid is involved in neuroprotective and immunological pathways. It can act as an immunomodulator.
-
Nicotinic Acid (Niacin): It plays a crucial role in cellular metabolism as a precursor to NAD and NADP. Nicotinic acid also has well-defined roles in signaling, acting through the G-protein-coupled receptor GPR109A and influencing pathways involving SIRT1 and PPARs, which are important in inflammation and lipid metabolism.
-
Isonicotinic Acid: As a metabolite of the anti-tuberculosis drug isoniazid, it can be incorporated into histones, leading to epigenetic modifications and affecting the PI3K/Akt/mTOR signaling pathway.
Caption: Key signaling pathways modulated by nicotinic and isonicotinic acids.
Experimental Protocols
1. Protocol for Thermal Stability Analysis (TGA/DSC)
-
Objective: To determine the thermal decomposition profile and melting point of the heterocyclic acids.
-
Instrumentation: Thermogravimetric Analyzer (TGA) and Differential Scanning Calorimeter (DSC).
-
TGA Method:
-
Accurately weigh 5-10 mg of the sample into a tared TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample from ambient temperature to 600°C at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Record the mass loss as a function of temperature.
-
-
DSC Method:
-
Accurately weigh 2-5 mg of the sample into a DSC pan and seal it.
-
Place the sample pan and a reference pan in the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10°C/min) over a temperature range that includes the expected melting point.
-
Record the heat flow as a function of temperature to determine melting endotherms.
-
2. Protocol for Forced Degradation Studies (Chemical Stability)
-
Objective: To assess the stability of the compounds under various stress conditions.
-
Materials: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, test compounds, HPLC grade solvents.
-
Procedure:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for a specified time (e.g., 24 hours). Neutralize before analysis.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for a specified time. Neutralize before analysis.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ and keep at room temperature, protected from light, for a specified time.
-
Analysis: Analyze all stressed samples using a stability-indicating HPLC method.
-
3. Protocol for Stability-Indicating HPLC Method
-
Objective: To develop a chromatographic method capable of separating the parent compound from its degradation products.
-
Instrumentation: HPLC with a UV detector.
-
Chromatographic Conditions (Typical Starting Point):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of the parent compound.
-
Injection Volume: 10 µL.
-
-
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Conclusion
This comparative guide highlights the stability profiles of this compound and three key pyridine carboxylic acids. While all are relatively stable heterocyclic structures, their behavior under thermal and chemical stress varies. Picolinic acid is notably less thermally stable than its isomers and likely this compound. Nicotinic and isonicotinic acids demonstrate robust thermal stability. The chemical stability of this compound is anticipated to be good, with potential for hydrolysis under harsh conditions. The distinct involvement of the pyridine-based acids in major signaling pathways underscores their well-established roles in biology and medicine. For this compound, further investigation into its specific signaling interactions is warranted to fully unlock its therapeutic potential. The provided experimental protocols offer a framework for researchers to conduct their own detailed stability assessments, crucial for advancing drug development projects.
References
- 1. jddtonline.info [jddtonline.info]
- 2. fpe.umd.edu [fpe.umd.edu]
- 3. ijtsrd.com [ijtsrd.com]
- 4. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells,10.1039/B711279C – 960化工网 [m.chem960.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 9. mdpi.com [mdpi.com]
- 10. Comparative theoretical studies of energetic pyrazole-pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.ekb.eg [journals.ekb.eg]
Comparative Efficacy of 4-Carboxypyrazole-Derived Drugs: An In-Vitro and In-Vivo Analysis
A comprehensive guide for researchers and drug development professionals on the performance of 4-Carboxypyrazole-derived compounds targeting Xanthine (B1682287) Oxidase, TGF-βR1 (ALK5), and Aurora Kinases.
This guide provides a detailed comparison of the in-vitro and in-vivo efficacy of three distinct classes of drugs derived from a this compound scaffold. The information presented is intended to assist researchers, scientists, and drug development professionals in evaluating the therapeutic potential of these compounds. The data is supported by experimental protocols and visualizations of key biological pathways and workflows.
Overview of this compound-Derived Drugs
The this compound core structure has proven to be a versatile scaffold for the development of potent and selective inhibitors of various key enzymes implicated in a range of diseases. This guide focuses on three such classes of derivatives:
-
1-Phenyl-pyrazole-4-carboxylic Acid Derivatives: These compounds are potent inhibitors of Xanthine Oxidoreductase (XOR) and have been investigated for their potential in treating hyperuricemia and gout.
-
Pyrazole (B372694) Derivative J-1063: This derivative has been identified as a novel anti-liver fibrosis agent through its inhibition of the Transforming Growth Factor-β receptor 1 (TGF-βR1), also known as Activin Receptor-Like Kinase 5 (ALK5).
-
Pyrazole-4-carboxamide Analogues: This class of compounds has demonstrated significant potential as anticancer agents by targeting Aurora Kinases A and B, which are crucial for cell cycle regulation.
Comparative Efficacy Data
The following tables summarize the available quantitative data on the in-vitro and in-vivo efficacy of representative compounds from each class.
Table 1: In-Vitro Efficacy Data
| Drug Class | Representative Compound(s) | Target(s) | Assay Type | Key Parameter | Value | Reference Compound | Reference Value |
| 1-Phenyl-pyrazole-4-carboxylic Acid Derivatives | 16c, 16d, 16f | Xanthine Oxidoreductase (XOR) | Enzymatic Inhibition | IC50 | 5.7 nM, 5.7 nM, 4.2 nM | Febuxostat | 5.4 nM |
| Pyrazole Derivative | J-1063 | TGF-βR1 (ALK5) | Kinase Inhibition | IC50 | Not specified in abstract | LY2157299 | Not specified |
| Pyrazole-4-carboxamide Analogues | Compound 6k | Aurora Kinase A, Aurora Kinase B | Kinase Inhibition | IC50 | 16.3 nM, 20.2 nM | - | - |
| Compound 6k | HeLa, HepG2 cells | Cytotoxicity | IC50 | 0.43 µM, 0.67 µM | - | - |
Table 2: In-Vivo Efficacy Data
| Drug Class | Representative Compound(s) | Animal Model | Key Finding | Quantitative Data |
| 1-Phenyl-pyrazole-4-carboxylic Acid Derivatives | 16c, 16f | Potassium Oxonate-Hypoxanthine-Induced Hyperuricemia (Mouse) | Similar hypouricemic potency to febuxostat. | Specific percentage of uric acid reduction not detailed in the abstract. [1] |
| Pyrazole Derivative | J-1063 | Thioacetamide (TAA)-Induced Liver Fibrosis (Mouse) | Showed superior anti-fibrotic effects compared to LY2157299. | Specific quantitative reduction in fibrosis markers not detailed in the abstract. [2] |
| Pyrazole-4-carboxamide Analogues | Compound 6k | Not yet reported. | Warrants further in-vivo pharmacokinetic and pharmacodynamics investigations. | Not applicable. [3] |
Signaling Pathways and Experimental Workflows
Visualizations of the relevant biological pathways and experimental workflows are provided below to enhance understanding of the mechanisms of action and the methodologies used for efficacy evaluation.
Detailed Experimental Protocols
In-Vitro Xanthine Oxidase (XOR) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of 1-phenyl-pyrazole-4-carboxylic acid derivatives against XOR.
Materials:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine (substrate)
-
Phosphate (B84403) buffer (pH 7.5)
-
Test compounds (dissolved in DMSO)
-
Allopurinol or Febuxostat (positive control)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing phosphate buffer and xanthine in each well of the microplate.
-
Add various concentrations of the test compounds or the positive control to the wells. A vehicle control (DMSO) should also be included.
-
Initiate the reaction by adding the XOR enzyme solution to each well.
-
Measure the increase in absorbance at 295 nm, which corresponds to the formation of uric acid, at regular intervals for a specified period.
-
Calculate the rate of reaction for each concentration.
-
The percentage of inhibition is calculated using the formula: (1 - (Rate of reaction with inhibitor / Rate of reaction of control)) * 100.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In-Vivo Potassium Oxonate-Induced Hyperuricemia Model
Objective: To evaluate the uric acid-lowering effect of 1-phenyl-pyrazole-4-carboxylic acid derivatives in a mouse model of hyperuricemia.
Animals: Male Kunming or ICR mice.
Materials:
-
Potassium oxonate (uricase inhibitor)
-
Hypoxanthine or another purine precursor
-
Test compounds
-
Febuxostat (positive control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
-
Blood collection supplies
-
Uric acid assay kit
Procedure:
-
Acclimatize the mice for at least one week.
-
Divide the mice into several groups: normal control, model control, positive control, and test compound groups.
-
Administer the test compounds, positive control, or vehicle to the respective groups orally.
-
After a specified time (e.g., 1 hour), induce hyperuricemia by intraperitoneal injection of potassium oxonate and oral administration of hypoxanthine to all groups except the normal control.
-
Collect blood samples from the retro-orbital plexus at different time points after induction.
-
Separate the serum and measure the uric acid concentration using a commercial assay kit.
-
The hypouricemic effect is expressed as the percentage reduction in serum uric acid levels compared to the model control group.
In-Vitro TGF-βR1 (ALK5) Kinase Assay
Objective: To determine the inhibitory activity of pyrazole derivatives like J-1063 against TGF-βR1 (ALK5).
Materials:
-
Recombinant human TGF-βR1 (ALK5)
-
Kinase buffer
-
ATP
-
A suitable substrate peptide
-
Test compound (J-1063)
-
A detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in an appropriate solvent (e.g., DMSO).
-
In a multi-well plate, add the kinase buffer, the recombinant ALK5 enzyme, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction and measure the kinase activity using a detection reagent that quantifies the amount of ADP produced.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
In-Vivo Thioacetamide (TAA)-Induced Liver Fibrosis Model
Objective: To assess the anti-fibrotic efficacy of pyrazole derivatives like J-1063 in a mouse model.
Animals: Male C57BL/6 mice.
Materials:
-
Thioacetamide (TAA)
-
Test compound (J-1063)
-
Vehicle
-
Silymarin (optional positive control)
-
Histology and immunohistochemistry reagents
-
ELISA kits for fibrosis markers
Procedure:
-
Induce liver fibrosis by intraperitoneal injection of TAA (e.g., 100-200 mg/kg) twice or three times a week for several weeks (e.g., 6-8 weeks).
-
Concurrently, treat the mice with the test compound or vehicle orally on a daily basis.
-
At the end of the treatment period, euthanize the mice and collect blood and liver tissue samples.
-
Assess the serum levels of liver enzymes (ALT, AST) and fibrosis markers (e.g., hyaluronic acid, laminin).
-
Perform histological analysis of the liver sections using stains like Hematoxylin and Eosin (H&E) and Masson's trichrome to evaluate inflammation and collagen deposition.
-
Conduct immunohistochemistry or western blotting for fibrosis-related proteins such as α-smooth muscle actin (α-SMA) and collagen type I.
-
Quantify the fibrotic area and marker expression to determine the therapeutic efficacy of the test compound.
In-Vitro Aurora Kinase Inhibition Assay
Objective: To measure the inhibitory potency of pyrazole-4-carboxamide analogues against Aurora kinases A and B.
Materials:
-
Recombinant human Aurora A and Aurora B kinases
-
Kinase assay buffer
-
ATP (radiolabeled or non-radiolabeled)
-
A suitable substrate (e.g., Kemptide)
-
Test compounds
-
Detection system (e.g., scintillation counter for radiolabeled assays or luminescence/fluorescence reader for non-radiolabeled assays)
-
Multi-well plates
Procedure:
-
Follow a similar procedure as the ALK5 kinase assay, using the specific Aurora kinase and its corresponding substrate.
-
After the incubation period, quantify the phosphorylation of the substrate. For radiolabeled assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For non-radiolabeled assays, a specific antibody or a change in fluorescence/luminescence is used for detection.
-
Calculate the percentage of inhibition and determine the IC50 values for each Aurora kinase.
Cell Cycle Analysis by Flow Cytometry
Objective: To evaluate the effect of pyrazole-4-carboxamide analogues on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell line (e.g., HeLa, HCT116)
-
Cell culture medium and supplements
-
Test compounds
-
Propidium iodide (PI) staining solution
-
RNase A
-
Phosphate-buffered saline (PBS)
-
Ethanol (B145695) (for fixation)
-
Flow cytometer
Procedure:
-
Seed the cancer cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in a PI staining solution containing RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of the PI stain. An accumulation of cells in the G2/M phase would indicate cell cycle arrest induced by the Aurora kinase inhibitor.
Conclusion
The this compound scaffold serves as a promising foundation for the development of targeted therapies for a variety of diseases. The 1-phenyl-pyrazole-4-carboxylic acid derivatives show excellent in-vitro potency against XOR, with in-vivo efficacy comparable to the established drug febuxostat. The pyrazole derivative J-1063 demonstrates significant anti-fibrotic potential by inhibiting the TGF-βR1/ALK5 pathway, outperforming other known inhibitors in preclinical models. Finally, the pyrazole-4-carboxamide analogues have emerged as potent dual inhibitors of Aurora kinases A and B, inducing cell cycle arrest and apoptosis in cancer cells, and represent a promising avenue for the development of new anticancer agents. Further in-vivo studies are warranted to fully elucidate the therapeutic potential of these compounds. This guide provides a foundational resource for researchers to compare and contrast these drug classes and to design further investigations into their mechanisms and applications.
References
- 1. Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The in vitro and in vivo study of a pyrazole derivative, J-1063, as a novel anti-liver fibrosis agent: Synthesis, biological evaluation, and mechanistic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for the Quantification of 4-Carboxypyrazole: A Comparative Guide
The accurate quantification of 4-Carboxypyrazole, a key heterocyclic building block in the synthesis of various pharmaceutical compounds, is critical for ensuring the quality and efficacy of final drug products. The selection of an appropriate analytical method is a pivotal decision in the drug development pipeline, impacting everything from pharmacokinetic studies to quality control. This guide provides a detailed comparison of two prevalent analytical techniques for the quantification of this compound: Reverse-Phase High-Performance Liquid Chromatography with Ultraviolet Detection (RP-HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
This document outlines the methodologies and performance characteristics of each technique, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal method for their specific analytical requirements. The principles of cross-validation are essential when data is generated by different methods or in different laboratories, ensuring consistency and reliability of the results.[1][2]
Comparative Performance of Analytical Methods
The choice between RP-HPLC-UV and UPLC-MS/MS often depends on the specific needs of the analysis, such as required sensitivity, selectivity, and the complexity of the sample matrix. UPLC-MS/MS generally offers significantly higher sensitivity and selectivity, making it suitable for bioanalysis where low concentrations are expected.[3] In contrast, RP-HPLC-UV is a robust and cost-effective method ideal for routine analysis of bulk drug substances and formulations where analyte concentrations are higher.[3]
Table 1: Comparison of Validation Parameters for RP-HPLC-UV and UPLC-MS/MS
| Validation Parameter | RP-HPLC-UV | UPLC-MS/MS |
| Linearity Range | 1 µg/mL - 100 µg/mL | 0.1 ng/mL - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | ~0.5 µg/mL | ~0.05 ng/mL |
| Limit of Quantification (LOQ) | 1 µg/mL | 0.1 ng/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.0% - 101.5% |
| Precision (% RSD) | < 2.0% | < 5.0% |
| Selectivity | Moderate | High |
| Matrix Effect | Low to Moderate | Can be significant; requires internal standard |
| Run Time | ~10 minutes | ~5 minutes |
Data presented is typical for pyrazole-carboxylate compounds and is based on performance characteristics outlined in a comparative study of similar molecules.[3]
Detailed Experimental Protocols
The following sections provide detailed methodologies for the quantification of this compound using both RP-HPLC-UV and UPLC-MS/MS.
Method 1: Reverse-Phase High-Performance Liquid Chromatography with Ultraviolet Detection (RP-HPLC-UV)
RP-HPLC-UV is a widely accessible and robust technique for the routine quantification of small molecules. This method separates this compound from other components based on its hydrophobicity and quantifies it by measuring its absorption of ultraviolet light.
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound standard by accurately weighing and dissolving it in the mobile phase.
-
Create a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serially diluting the stock solution with the mobile phase.
-
Dissolve the test sample in the mobile phase to achieve an expected concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter prior to injection.
2. Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II HPLC system or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of 0.1% formic acid in water and acetonitrile (B52724) (gradient or isocratic elution may be optimized).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV absorbance at an appropriate wavelength for this compound (e.g., 254 nm).
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the calibration standards.
-
Determine the concentration of this compound in the test sample by interpolating its peak area from the calibration curve.
Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS provides superior sensitivity and selectivity, making it the preferred method for quantifying low levels of this compound, especially in complex biological matrices. This technique combines the high-resolution separation of UPLC with the specific detection of the analyte and its fragments by a tandem mass spectrometer.
1. Sample Preparation:
-
Prepare stock and calibration standards as described for the HPLC-UV method, but at much lower concentrations (e.g., 0.1 ng/mL to 100 ng/mL).
-
For samples in a biological matrix (e.g., plasma), perform a protein precipitation step. Add three volumes of cold acetonitrile containing a suitable internal standard (e.g., a deuterated analog of this compound) to the sample.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase before injection.
2. Chromatographic and Mass Spectrometric Conditions:
-
Instrument: Waters ACQUITY UPLC system coupled to a Sciex Triple Quad 5500 mass spectrometer or equivalent.
-
Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized for this compound.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to this compound and its internal standard.
3. Data Analysis:
-
Quantification is performed by calculating the ratio of the analyte peak area to the internal standard peak area.
-
A calibration curve is constructed by plotting this ratio against the concentration of the calibration standards.
Workflow and Process Visualization
To ensure data integrity and comparability between different analytical methods, a structured cross-validation workflow is essential. This process verifies that both methods provide equivalent quantitative results for the same set of samples.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling 4-Carboxypyrazole
This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling 4-Carboxypyrazole. Adherence to these procedures is essential for ensuring personal safety and proper disposal of chemical waste.
Hazard Summary
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, the primary risks associated with this compound are:
-
Skin Irritation: Causes skin irritation upon contact.[1][2][3][4][5]
-
Serious Eye Irritation: Can cause serious irritation if it comes into contact with the eyes.[1][2][3][4][5]
-
Respiratory Irritation: May cause respiratory irritation if dust is inhaled.[1][2][3][5]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). Gloves must be inspected before use and disposed of properly after handling the compound.[1][2][4][6][7] |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles are required.[2][6][8][9][10] A face shield should be worn when there is a risk of splashing.[8][10] |
| Respiratory Protection | A NIOSH-approved N95 or P95 dust mask is necessary to prevent the inhalation of airborne particles.[1][2][8] |
| Skin and Body Protection | A laboratory coat or other protective clothing should be worn to prevent skin contact.[6][9] Closed-toe shoes are mandatory. |
Operational Plan: Step-by-Step Handling Procedure
Following a systematic workflow is crucial for the safe handling of this compound. The diagram below outlines the essential steps from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
Detailed Experimental Protocol:
-
Pre-Use Risk Assessment: Before beginning any work, review the Safety Data Sheet (SDS) for this compound and assess the specific risks associated with the planned experiment.
-
Assemble and Inspect PPE: Gather all necessary PPE as specified in the table above. Inspect gloves for any signs of damage before use.
-
Prepare Workspace: Ensure that the work area is clean and uncluttered. All handling of solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1][6][11]
-
Weighing: Carefully weigh the required amount of the compound. Avoid creating dust. If any material is spilled, clean it up immediately following the spill cleanup procedure.
-
Experimental Use: Proceed with the planned experiment, maintaining adherence to all safety protocols.
-
Decontamination: After the experiment is complete, decontaminate all work surfaces and equipment that may have come into contact with this compound.
-
Waste Segregation: Separate waste into designated, clearly labeled containers for chemical waste and contaminated solid waste (e.g., gloves, weigh boats).
-
Disposal: Dispose of all waste in accordance with institutional and local regulations for hazardous chemical waste.[5][6][11]
-
PPE Removal: Remove personal protective equipment in the correct order to avoid cross-contamination. Dispose of single-use PPE in the appropriate waste stream.
-
Hygiene: Wash hands thoroughly with soap and water after removing PPE.[4][6][11]
Disposal Plan
Proper disposal of this compound and any associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Caption: Disposal Plan for this compound Waste.
Disposal Procedures:
-
Unused or Waste this compound: Collect in a clearly labeled, sealed container designated for solid chemical waste.
-
Contaminated Materials: Any items such as weigh paper, pipette tips, and gloves that have come into contact with this compound should be disposed of in a designated hazardous waste container.[1]
-
Empty Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous liquid waste.
-
Solutions: Solutions containing this compound should be collected in a labeled, sealed container for liquid hazardous waste.
-
Licensed Disposal: All waste must be disposed of through a licensed professional waste disposal service.[1] Do not dispose of this compound down the drain or in regular trash.
References
- 1. capotchem.com [capotchem.com]
- 2. 4-ピラゾールカルボン酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid | C5H4F2N2O2 | CID 19754697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.cn]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pppmag.com [pppmag.com]
- 9. nspcoatings.co.uk [nspcoatings.co.uk]
- 10. hazmatschool.com [hazmatschool.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
